Pyridoxal Phosphate-d3
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C8H10NO6P |
|---|---|
分子量 |
250.16 g/mol |
IUPAC 名称 |
[4-formyl-5-hydroxy-6-(trideuteriomethyl)-3-pyridinyl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C8H10NO6P/c1-5-8(11)7(3-10)6(2-9-5)4-15-16(12,13)14/h2-3,11H,4H2,1H3,(H2,12,13,14)/i1D3 |
InChI 键 |
NGVDGCNFYWLIFO-FIBGUPNXSA-N |
产品来源 |
United States |
Foundational & Exploratory
What is Pyridoxal Phosphate-d3 and its chemical structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridoxal (B1214274) Phosphate-d3 (PLP-d3) is the deuterium-labeled form of pyridoxal 5'-phosphate (PLP), the active coenzyme form of vitamin B6.[1] In the realm of bioanalysis and pharmacokinetic studies, stable isotope-labeled compounds like PLP-d3 are indispensable tools.[2] This guide provides a comprehensive overview of PLP-d3, its chemical properties, and its critical role as an internal standard in quantitative mass spectrometry-based assays.
Pyridoxal 5'-phosphate is a vital cofactor in a multitude of enzymatic reactions, primarily in amino acid metabolism.[3] It plays a crucial role in neurotransmitter synthesis, such as the conversion of levodopa (B1675098) to dopamine (B1211576) and glutamate (B1630785) to GABA.[4] Given its physiological significance, accurate quantification of PLP in biological matrices is essential for clinical diagnostics and research. PLP-d3 serves as the gold standard for such measurements, offering enhanced accuracy and precision by correcting for matrix effects and variations during sample processing and analysis.[2]
Chemical Structure and Properties
Pyridoxal Phosphate-d3 is structurally identical to its endogenous counterpart, with the key difference being the substitution of three hydrogen atoms with deuterium (B1214612) on the methyl group of the pyridine (B92270) ring. This subtle alteration in mass allows for its differentiation from the unlabeled analyte by a mass spectrometer, while its chemical and physical properties remain nearly identical.
The canonical SMILES representation for this compound is: [2H]C([2H])([2H])c1ncc(COP(=O)(O)O)c(C=O)c1O.[5]
Chemical Structure of this compound
Caption: Chemical structure of this compound.
Quantitative Data Summary
The primary application of this compound is as an internal standard for the quantification of PLP. Below is a summary of its key properties and performance metrics from validated analytical methods.
| Parameter | Value | Reference |
| Molecular Formula | C₈H₇D₃NO₆P | [5] |
| Molecular Weight | 250.16 g/mol | [5] |
| Purity | >85% to ≥98% | [4][5] |
| Mass Transition (LC-MS/MS) | m/z 247.9 > 149.9 | [6] |
| Linearity Range (in whole blood) | 4 to 8000 nmol/L | [7] |
| Intra-day Precision (% CV) | 1.7 - 2.8% | [7] |
| Inter-day Precision (% CV) | 3.0 - 4.1% | [7] |
| Mean Recovery | 98% (89 - 103%) | [7] |
| Lower Limit of Quantification (LLOQ) | 4 nmol/L | [7] |
Experimental Protocols
Quantification of Pyridoxal 5'-Phosphate in Whole Blood using LC-MS/MS
This protocol is a generalized procedure based on published methods for the analysis of PLP in biological matrices using PLP-d3 as an internal standard.[7][8]
1. Sample Preparation (Protein Precipitation)
-
To 250 µL of whole blood sample, add 50 µL of a working solution of this compound (internal standard).
-
Add 10% trichloroacetic acid for deproteinization.
-
Vortex mix the samples.
-
Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
2. Chromatographic Conditions
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UPLC) system.
-
Column: A reversed-phase C18 column (e.g., Waters™ Symmetry C18).[7]
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in methanol.[7]
-
Injection Volume: 20 µL of the supernatant.[7]
3. Mass Spectrometry Conditions
-
Mass Spectrometer: A tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Collision Energy: Approximately 14 eV.[7]
4. Data Analysis
-
Integrate the chromatographic peaks for both the analyte (PLP) and the internal standard (PLP-d3).
-
Calculate the peak area ratio of PLP to PLP-d3.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.
-
Determine the concentration of PLP in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Experimental Workflow for PLP Quantification
The following diagram illustrates the typical workflow for quantifying pyridoxal 5'-phosphate in a biological sample using this compound as an internal standard.
Caption: Workflow for PLP quantification using a deuterated internal standard.
Role of Pyridoxal Phosphate (B84403) in Neurotransmitter Synthesis
This diagram illustrates the role of pyridoxal 5'-phosphate (PLP) as a cofactor in key neurotransmitter synthesis pathways.
Caption: PLP as a cofactor in neurotransmitter synthesis.
Conclusion
This compound is a critical reagent for researchers and drug development professionals who require accurate and reliable quantification of pyridoxal 5'-phosphate. Its use as an internal standard in LC-MS/MS methodologies significantly enhances the quality of bioanalytical data, which is paramount for understanding the role of vitamin B6 in health and disease, as well as for the development of therapeutics that may interact with its metabolic pathways. The detailed protocols and data presented in this guide underscore the robustness and utility of this compound in modern analytical science.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Pyridoxal phosphate - Wikipedia [en.wikipedia.org]
- 4. PYRIDOXAL 5’-PHOSPHATE-D3 | Buchem BV [buchem.com]
- 5. Pyridoxal 5'-Phosphate-d3 (>85%) | CymitQuimica [cymitquimica.com]
- 6. researchgate.net [researchgate.net]
- 7. A stable isotope dilution LC-ESI-MS/MS method for the quantification of pyridoxal-5'-phosphate in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to Pyridoxal Phosphate-d3: Properties, Analysis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridoxal (B1214274) Phosphate-d3 (PLP-d3) is the deuterated analogue of Pyridoxal 5'-phosphate (PLP), the active form of vitamin B6. As an essential cofactor in a multitude of enzymatic reactions, PLP plays a critical role in amino acid metabolism, neurotransmitter synthesis, and gluconeogenesis.[1][2] The incorporation of deuterium (B1214612) atoms into the methyl group of PLP creates a stable, heavy-isotope labeled internal standard, making PLP-d3 an invaluable tool for quantitative analysis in biomedical and pharmaceutical research.[1] This guide provides a comprehensive overview of the physical and chemical properties of PLP-d3, detailed experimental protocols for its use, and visualizations of its application in research workflows.
Core Physical and Chemical Properties
The fundamental properties of Pyridoxal Phosphate-d3 are summarized below, providing a direct comparison with its non-deuterated counterpart.
| Property | This compound | Pyridoxal Phosphate (B84403) |
| Chemical Formula | C₈H₇D₃NO₆P[3][4] | C₈H₁₀NO₆P[5] |
| Molecular Weight | 250.16 g/mol [3][4] | 247.14 g/mol [5] |
| CAS Number | 1354560-58-9[1][4] | 54-47-7[6] |
| Purity | ≥97%[3] | ≥98% (hydrate)[5] |
| Appearance | White to Pale Yellow Powder[5] | Light yellow powder[7] |
| Solubility (DMSO) | 62.5 mg/mL (249.84 mM)[1] | 22 mg/mL (82.97 mM)[8] |
| Storage Temperature | -20°C[5] | -20°C[5] |
| Stability | Hygroscopic[5] | Hygroscopic[5], light-sensitive in aqueous solutions[9][10] |
Experimental Protocols
The primary application of this compound is as an internal standard for the accurate quantification of endogenous PLP in biological matrices using mass spectrometry.
Protocol 1: Quantification of Pyridoxal Phosphate in Whole Blood by LC-ESI-MS/MS
This protocol is adapted from a validated method for the determination of PLP in whole blood.[11]
1. Materials and Reagents:
-
This compound (PLP-d3) internal standard solution (concentration to be optimized, e.g., 50 µL of a stock solution)[11]
-
Whole blood samples
-
10% Trichloroacetic acid (TCA) for deproteinization[11]
-
0.1% Formic acid in methanol (B129727) (Mobile Phase B)[11]
-
0.1% Formic acid in water (Mobile Phase A)
-
LC-ESI-MS/MS system (e.g., UPLC system coupled to a tandem mass spectrometer)[11]
-
Reversed-phase C18 column (e.g., Waters™ Symmetry C18)[11]
2. Sample Preparation:
-
To 250 µL of whole blood sample, add 50 µL of the PLP-d3 internal standard solution.[11]
-
Vortex mix the sample.
-
Add a sufficient volume of 10% TCA to precipitate proteins.[11]
-
Vortex again and then centrifuge to pellet the precipitated protein.[11]
-
Collect the supernatant for analysis.[11]
3. LC-MS/MS Analysis:
-
Inject 20 µL of the supernatant onto the LC-MS/MS system.[11]
-
Perform chromatographic separation using a gradient of mobile phases A and B on the C18 column.[11]
-
The mass spectrometer should be operated in positive ion mode.[11]
-
Monitor the mass transition for PLP (e.g., 247.8 > 149.8) and PLP-d3 (e.g., 250.8 > 152.8). The exact mass transition for PLP-d3 should be determined experimentally.[11]
4. Data Analysis:
-
Quantify the peak areas for both endogenous PLP and the PLP-d3 internal standard.
-
Calculate the concentration of PLP in the sample by comparing the peak area ratio of PLP to PLP-d3 against a standard curve.
Visualizations
Experimental Workflow for PLP Quantification
The following diagram illustrates the typical workflow for using PLP-d3 as an internal standard in a quantitative bioanalytical method.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PYRIDOXAL 5’-PHOSPHATE-D3 | Buchem BV [buchem.com]
- 3. scbt.com [scbt.com]
- 4. Pyridoxal 5'-Phosphate-d3 (>85%) | LGC Standards [lgcstandards.com]
- 5. Pyridoxal 5’-Phosphate | 853645-22-4 [chemicalbook.com]
- 6. PYRIDOXAL PHOSPHATE (MIX OF 5-,3-ISOMERS) | Eurisotop [eurisotop.com]
- 7. Pyridoxal 5'-phosphate | C8H10NO6P | CID 1051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Pyridoxal 5'-phosphate monohydrate | TargetMol [targetmol.com]
- 9. Quality and stability of extemporaneous pyridoxal phosphate preparations used in the treatment of paediatric epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A stable isotope dilution LC-ESI-MS/MS method for the quantification of pyridoxal-5'-phosphate in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Pyridoxal Phosphate-d3: Applications in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Pyridoxal Phosphate-d3 (PLP-d3), a deuterated analog of the biologically active form of vitamin B6. This document details its fundamental properties, its critical role as an internal standard in analytical methodologies, and its application in studying the vast enzymatic pathways dependent on Pyridoxal Phosphate (B84403) (PLP).
Core Properties of this compound
This compound is a stable, isotopically labeled form of PLP. The deuterium (B1214612) labeling provides a distinct mass shift, making it an invaluable tool for mass spectrometry-based quantification, without altering its chemical reactivity in biological systems.
| Property | Value | Citation(s) |
| CAS Number | 1354560-58-9 | [1][2][3] |
| Molecular Formula | C₈H₇D₃NO₆P | [1][2][3] |
| Molecular Weight | 250.16 g/mol | [1][2][3] |
| Synonyms | 3-Hydroxy-2-(methyl-d3)-5-[(phosphonooxy)methyl]-4-pyridinecarboxaldehyde | [1][4] |
| Primary Application | Internal standard for quantitative analysis by NMR, GC-MS, or LC-MS | [3][5] |
The Central Role of Pyridoxal Phosphate in Biological Systems
Pyridoxal 5'-phosphate (PLP) is a versatile coenzyme essential for over 140 enzymatic reactions in the human body, predominantly involved in amino acid metabolism.[1][4] Its aldehyde group forms a Schiff base with the ε-amino group of a lysine (B10760008) residue in the enzyme's active site, which is the starting point for its catalytic activity.[6] PLP's ability to act as an electrophilic catalyst allows it to stabilize various carbanionic reaction intermediates, facilitating a wide range of transformations.[1][4]
Key metabolic processes dependent on PLP include:
-
Transamination: The transfer of amino groups, a fundamental step in amino acid synthesis and degradation.[1]
-
Decarboxylation: Removal of a carboxyl group, crucial for the synthesis of neurotransmitters like dopamine, serotonin (B10506), and GABA.[1][3]
-
Racemization: Interconversion of L- and D-amino acids.[6]
-
Heme Synthesis: PLP is a cofactor for aminolevulinic acid synthase, a key enzyme in this pathway.[1]
Given its central role, the accurate quantification of PLP in biological matrices is critical for understanding health and disease. Dysregulation of PLP homeostasis has been linked to various metabolic diseases.
Key Signaling and Metabolic Pathway: Serotonin Biosynthesis
The synthesis of the neurotransmitter serotonin from the amino acid tryptophan is a critical pathway in the central nervous system and is dependent on a PLP-cofactor enzyme.
References
- 1. Pyridoxal phosphate - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Current Advances on Structure-Function Relationships of Pyridoxal 5′-Phosphate-Dependent Enzymes [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A genomic overview of pyridoxal-phosphate-dependent enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A stable isotope dilution LC-ESI-MS/MS method for the quantification of pyridoxal-5'-phosphate in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
The Unseen Architect: Pyridoxal 5'-Phosphate as a Master Coenzyme in Cellular Metabolism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridoxal 5'-phosphate (PLP), the biologically active form of vitamin B6, stands as a cornerstone of enzymatic catalysis, participating in an extensive array of metabolic reactions essential for life. Its remarkable chemical versatility allows it to function as a coenzyme for over 140 distinct enzymes, accounting for approximately 4% of all classified enzymatic activities.[1][2] This technical guide provides a comprehensive exploration of the multifaceted biological roles of PLP. It delves into the intricate mechanisms of PLP-dependent catalysis, details the diverse chemical transformations it mediates, and presents key quantitative data and experimental protocols for researchers in the field. This document aims to serve as an in-depth resource for scientists and drug development professionals seeking to understand and manipulate PLP-dependent pathways.
Introduction: The Chemical Virtuosity of Pyridoxal 5'-Phosphate
Pyridoxal 5'-phosphate is a derivative of pyridine (B92270), characterized by a highly reactive aldehyde group, a hydroxyl group, and a phosphate (B84403) group.[3] This unique combination of functional groups underpins its ability to participate in a wide spectrum of biochemical reactions, primarily involving amino acids and other nitrogenous compounds.[4] The central feature of PLP's catalytic prowess is its capacity to form a Schiff base (an internal aldimine) with a lysine (B10760008) residue in the active site of its dependent enzyme.[5][6] Upon substrate binding, a transimination reaction occurs, forming a new Schiff base (an external aldimine) with the amino group of the substrate.[6] This covalent linkage is pivotal, as the protonated pyridine ring of PLP acts as an "electron sink," effectively stabilizing the transient carbanionic intermediates that are central to the various catalytic transformations.[7][8] This stabilization lowers the activation energy for bond cleavage at the α-carbon of the amino acid substrate, thereby facilitating a variety of reactions that would otherwise be energetically unfavorable.
The Catalytic Repertoire of PLP-Dependent Enzymes
The versatility of PLP as a coenzyme is showcased by the diverse array of chemical reactions it facilitates. These reactions are fundamental to numerous metabolic pathways, including amino acid biosynthesis and degradation, neurotransmitter synthesis, and carbohydrate metabolism.[1][9][10]
Transamination: The Hub of Amino Acid Metabolism
Transamination reactions, catalyzed by aminotransferases (also known as transaminases), are central to the synthesis and degradation of amino acids.[11][12] In these reactions, the α-amino group of an amino acid is transferred to an α-keto acid, generating a new amino acid and a new α-keto acid.[12] This process is critical for maintaining the cellular pool of amino acids and for shuttling nitrogen between different metabolic pathways. A classic example is the action of aspartate aminotransferase (AST) and alanine (B10760859) aminotransferase (ALT), which are key enzymes in amino acid metabolism and important clinical markers for liver function.[13][14]
Decarboxylation: Gateway to Neurotransmitters and Polyamines
PLP-dependent decarboxylases catalyze the removal of a carboxyl group from an amino acid, producing a primary amine and carbon dioxide.[5][9] This reaction is indispensable for the synthesis of several vital neurotransmitters. For instance, glutamate (B1630785) decarboxylase (GAD) converts glutamate to the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[15][16] Similarly, the synthesis of other neurotransmitters like dopamine, serotonin, and histamine (B1213489) are all dependent on PLP-catalyzed decarboxylation steps.[9][17]
Racemization: Interconverting Stereoisomers
Amino acid racemases are PLP-dependent enzymes that catalyze the interconversion of L- and D-amino acid enantiomers.[18] While L-amino acids are the primary building blocks of proteins, D-amino acids play crucial roles in the bacterial cell wall and as signaling molecules.[18] Alanine racemase, for example, is essential for bacterial cell wall biosynthesis, making it a key target for antibacterial drugs.[5][18]
Elimination and Substitution Reactions at the β- and γ-Carbons
PLP's ability to stabilize carbanionic intermediates extends to facilitating elimination and substitution reactions at the β- and γ-carbons of amino acids.[18][19] These reactions are crucial for the biosynthesis of a wide range of metabolites, including the synthesis of non-proteinogenic amino acids found in many natural products.[18] The general mechanism involves the formation of an external aldimine, followed by deprotonation at the α-carbon to form a quinonoid intermediate.[19] Subsequent elimination of a leaving group from the β- or γ-position generates an aminoacrylate intermediate, which can then be attacked by a nucleophile in substitution reactions.[19]
Glycogenolysis: A Role Beyond Amino Acid Metabolism
In a departure from its typical role in amino acid metabolism, PLP also functions as a coenzyme for glycogen (B147801) phosphorylase, the key enzyme in glycogenolysis.[1][20] In this case, the phosphate group of PLP, rather than the aldehyde group, participates directly in catalysis, acting as a general acid-base catalyst to facilitate the phosphorolytic cleavage of glycogen to release glucose-1-phosphate.[1][21]
Data Presentation: Kinetic Parameters of Representative PLP-Dependent Enzymes
The efficiency and substrate specificity of PLP-dependent enzymes are quantitatively described by their kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). The Km value is an indicator of the substrate concentration at which the enzyme operates at half of its maximal velocity and is often used as a proxy for substrate binding affinity. The kcat, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit time when the enzyme is saturated with substrate. The ratio of kcat/Km is a measure of the enzyme's catalytic efficiency.
| Enzyme | Organism | Substrate | Km (mM) | Vmax (units/mg) | kcat (s-1) | Reference |
| Alanine Racemase | Streptococcus iniae | L-Alanine | 33.11 | 2426 | - | [18] |
| Alanine Racemase | Streptococcus iniae | D-Alanine | 14.36 | 963.6 | - | [18] |
| Alanine Racemase | Clostridium difficile | L-Alanine | - | - | - | [10] |
| Alanine Racemase | Clostridium difficile | D-Alanine | - | - | - | [10] |
| Tyrosine Phenol-lyase | Morganella morganii | L-Tyrosine | 0.270 | 52.3 µM/min | 156.9 min-1 | [22] |
| Aspartate Aminotransferase | Human | - | - | - | - | [23] |
| Glutamate Decarboxylase | - | L-Glutamate | - | - | - | [2][8] |
Experimental Protocols: Investigating PLP-Dependent Enzymes
The study of PLP-dependent enzymes involves a range of experimental techniques to elucidate their structure, function, and mechanism of action. This section provides detailed methodologies for key experiments.
Recombinant Expression and Purification of a PLP-Dependent Enzyme
Objective: To produce and purify a recombinant PLP-dependent enzyme for subsequent biochemical and structural studies.
Methodology:
-
Gene Cloning and Expression Vector Construction: The gene encoding the PLP-dependent enzyme of interest is amplified by PCR and cloned into a suitable expression vector, often containing a purification tag such as a polyhistidine-tag (His-tag).
-
Transformation and Culture: The expression vector is transformed into a suitable bacterial host strain, typically E. coli. A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of growth medium. For PLP-dependent enzymes, it is often beneficial to supplement the culture medium with PLP (e.g., 50 µM) at the time of induction to ensure proper folding and cofactor incorporation.[24]
-
Protein Expression Induction: Protein expression is induced by the addition of an inducer, such as isopropyl β-D-1-thiogalactopyranoside (IPTG), when the cell culture reaches a specific optical density.
-
Cell Lysis: After a period of incubation to allow for protein expression, the cells are harvested by centrifugation. The cell pellet is resuspended in a lysis buffer and the cells are disrupted by sonication or other mechanical means to release the cellular contents.
-
Purification:
-
Affinity Chromatography: If a His-tag was used, the cell lysate is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity column. The His-tagged protein binds to the column, while other proteins are washed away. The target protein is then eluted using a buffer containing imidazole.
-
Ion-Exchange Chromatography (IEX): Further purification can be achieved using IEX, which separates proteins based on their net charge.
-
Size-Exclusion Chromatography (SEC): The final purification step is often SEC, which separates proteins based on their size and helps to remove any remaining contaminants and protein aggregates.
-
-
Purity and Concentration Determination: The purity of the enzyme is assessed by SDS-PAGE. The protein concentration is determined using a standard method such as the Bradford or BCA assay.
Enzyme Activity Assay: Continuous Spectrophotometric Assay for Aminotransferases
Objective: To determine the kinetic parameters of an aminotransferase by continuously monitoring the reaction.
Methodology:
-
Principle: The activity of many aminotransferases can be assayed in a coupled reaction. For example, the activity of aspartate aminotransferase can be coupled to the malate (B86768) dehydrogenase reaction. The oxaloacetate produced by AST is reduced to malate by malate dehydrogenase, with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is monitored spectrophotometrically.[17][25]
-
Reagents:
-
Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.4)
-
L-aspartate (substrate)
-
α-ketoglutarate (co-substrate)
-
NADH
-
Malate dehydrogenase (coupling enzyme)
-
Purified aminotransferase
-
-
Procedure:
-
A reaction mixture containing all components except the aminotransferase is prepared in a cuvette.
-
The cuvette is placed in a spectrophotometer set to 340 nm and allowed to equilibrate to the desired temperature (e.g., 25°C).
-
The reaction is initiated by the addition of the purified aminotransferase.
-
The decrease in absorbance at 340 nm is recorded over time.
-
The initial rate of the reaction is calculated from the linear portion of the absorbance versus time plot.
-
-
Kinetic Analysis: By varying the concentration of one substrate while keeping the other constant, a series of initial rates are obtained. These data are then fitted to the Michaelis-Menten equation to determine the Km and Vmax values.
Site-Directed Mutagenesis
Objective: To introduce specific mutations into the gene encoding a PLP-dependent enzyme to study the role of individual amino acid residues in catalysis and substrate binding.
Methodology:
-
Primer Design: Two complementary oligonucleotide primers are designed, each containing the desired mutation.[3]
-
PCR Amplification: A PCR reaction is performed using a high-fidelity DNA polymerase, the plasmid containing the wild-type gene as a template, and the mutagenic primers. The entire plasmid is amplified, incorporating the mutation.[26]
-
Template Digestion: The PCR product is treated with the restriction enzyme DpnI, which specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated (mutant) plasmid intact.[9]
-
Transformation: The DpnI-treated PCR product is transformed into competent E. coli cells.
-
Screening and Sequencing: Plasmids are isolated from individual colonies and the presence of the desired mutation is confirmed by DNA sequencing.
X-ray Crystallography
Objective: To determine the three-dimensional structure of a PLP-dependent enzyme to gain insights into its active site architecture and catalytic mechanism.
Methodology:
-
Crystallization: The purified enzyme is concentrated and subjected to a variety of crystallization screening conditions to find conditions that promote the formation of well-ordered crystals. This often involves varying the precipitant, buffer pH, and temperature.
-
X-ray Diffraction Data Collection: A single crystal is mounted and exposed to a high-intensity X-ray beam. The crystal diffracts the X-rays, producing a pattern of spots that is recorded on a detector.
-
Structure Determination: The diffraction data is processed to determine the electron density map of the protein. A model of the protein is then built into the electron density map and refined to obtain the final three-dimensional structure.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: General catalytic mechanism of a PLP-dependent enzyme.
Caption: Ping-pong mechanism of a transamination reaction.
Caption: Experimental workflow for recombinant protein purification.
Conclusion
Pyridoxal 5'-phosphate is a coenzyme of unparalleled versatility, playing a central role in a vast number of metabolic processes that are fundamental to cellular life. Its ability to facilitate a wide range of chemical reactions, from transamination and decarboxylation to more complex elimination and substitution reactions, highlights its importance in maintaining metabolic homeostasis. The detailed understanding of the mechanisms of PLP-dependent enzymes, aided by the experimental approaches outlined in this guide, is not only crucial for advancing our fundamental knowledge of biochemistry but also holds significant promise for the development of novel therapeutics targeting these essential pathways. As research continues to unravel the intricacies of PLP-dependent catalysis, new opportunities for drug discovery and bioengineering will undoubtedly emerge.
References
- 1. uknowledge.uky.edu [uknowledge.uky.edu]
- 2. Kinetic differences between the isoforms of glutamate decarboxylase: implications for the regulation of GABA synthesis | Semantic Scholar [semanticscholar.org]
- 3. assaygenie.com [assaygenie.com]
- 4. Investigate enzymatic mechanisms using stopped-flow [photophysics.com]
- 5. Purification, Characterization and Inhibition of Alanine Racemase from a Pathogenic Strain of Streptococcus iniae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PLP undergoes conformational changes during the course of an enzymatic reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. bio.libretexts.org [bio.libretexts.org]
- 10. Structural and biochemical analyses of alanine racemase from the multidrug-resistant Clostridium difficile strain 630 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A convenient continuous-rate spectrophotometric method for determination of amino acid substrate specificity of aminotransferases: application to isoenzymes of aspartate aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Amino Acid Racemase Enzyme Assays [bio-protocol.org]
- 13. Aspartate transaminase - Wikipedia [en.wikipedia.org]
- 14. emedicine.medscape.com [emedicine.medscape.com]
- 15. Glutamate decarboxylase - Wikipedia [en.wikipedia.org]
- 16. GABA production by glutamic acid decarboxylase is regulated by a dynamic catalytic loop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Aspartate Aminotransferase - Assay | Worthington Biochemical [worthington-biochem.com]
- 18. Amino Acid Racemase Enzyme Assays [en.bio-protocol.org]
- 19. chemrxiv.org [chemrxiv.org]
- 20. Site-directed mutagenesis – The Bumbling Biochemist [thebumblingbiochemist.com]
- 21. Use of differential scanning fluorimetry to optimize the purification and crystallization of PLP-dependent enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. Michaelis-Menten constant of serum aspartate amino transferase (AST) in heart and liver diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. biorxiv.org [biorxiv.org]
- 25. Measurement of aminotransferases: Part 1. Aspartate aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. conductscience.com [conductscience.com]
Understanding the In Vitro Mechanism of Action of Pyridoxal Phosphate-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridoxal (B1214274) 5'-phosphate (PLP), the active form of vitamin B6, is a versatile coenzyme crucial for a vast array of enzymatic reactions essential to cellular metabolism. Its deuterated analogue, Pyridoxal Phosphate-d3 (PLP-d3), is widely utilized as an internal standard in mass spectrometry-based quantitative analyses due to its similar chemical properties and distinct mass. However, a comprehensive understanding of the in vitro mechanism of action of PLP-d3 as a cofactor and how it compares to its non-deuterated counterpart is less documented. This technical guide provides an in-depth exploration of the core mechanism of PLP-dependent enzymes and outlines a methodological framework for investigating the specific action of PLP-d3 in vitro. This includes a review of the canonical PLP catalytic cycle, potential kinetic isotope effects of PLP-d3, and detailed experimental protocols for comparative analysis.
Introduction: The Central Role of Pyridoxal Phosphate
Pyridoxal 5'-phosphate is a coenzyme for a multitude of enzymes, primarily those involved in amino acid metabolism.[1] These enzymes catalyze a wide variety of reactions, including transamination, decarboxylation, racemization, and elimination and substitution reactions.[1] The remarkable catalytic versatility of PLP stems from its ability to form a Schiff base with the amino group of a substrate, and its pyridine (B92270) ring acts as an "electron sink" to stabilize reaction intermediates.[1] The general mechanism of PLP-dependent enzymes involves a covalent linkage to a conserved lysine (B10760008) residue in the enzyme's active site, forming an internal aldimine.[1] Upon substrate binding, a transimination reaction occurs, forming an external aldimine with the substrate, which then proceeds through various reaction pathways depending on the specific enzyme.[1]
The Canonical Mechanism of PLP-Dependent Enzymes
The catalytic cycle of a typical PLP-dependent enzyme, such as an aminotransferase, can be broken down into several key steps. Understanding this fundamental process is essential before considering the potential influence of isotopic labeling in PLP-d3.
2.1. Formation of the Internal Aldimine: In the resting state, the aldehyde group of PLP is covalently linked to the ε-amino group of an active site lysine residue, forming an internal aldimine.
2.2. Transimination and Formation of the External Aldimine: An amino acid substrate displaces the lysine, forming a new Schiff base, the external aldimine.
2.3. Catalysis and Intermediate Stabilization: The pyridine ring of PLP stabilizes the carbanionic intermediates formed during the enzymatic reaction.
2.4. Product Release and Regeneration of the Internal Aldimine: Following catalysis, the product is released, and the internal aldimine with the lysine residue is regenerated.
This compound: A Mechanistic Perspective
This compound is a deuterated form of PLP, where three hydrogen atoms have been replaced by deuterium (B1214612). While primarily used as a tracer, this isotopic substitution has the potential to influence the reaction kinetics, a phenomenon known as the kinetic isotope effect (KIE).[2] A primary KIE is observed when a bond to the isotope is broken in the rate-determining step of a reaction. Even if the deuterium atoms in PLP-d3 are not directly involved in bond-breaking events, secondary KIEs can arise from changes in hybridization or solvation.
Theoretical studies on PLP-dependent enzymes have investigated kinetic isotope effects, although these often focus on deuterated substrates rather than a deuterated cofactor.[2] For instance, in the decarboxylation of L-Dopa, computational studies have predicted kinetic isotope effects on the carboxylate C-13 and the alpha carbon.[2] While direct experimental data on the KIE of PLP-d3 as a cofactor is scarce, it is plausible that the deuteration could subtly alter the electronic properties and vibrational frequencies of the molecule, potentially affecting the rates of the catalytic steps.
Experimental Protocols for Investigating the In Vitro Mechanism of PLP-d3
To elucidate the specific in vitro mechanism of action of PLP-d3 and compare it to native PLP, a series of biochemical and biophysical experiments can be employed.
4.1. Enzyme Expression and Purification
A general protocol for the expression and purification of a His-tagged PLP-dependent enzyme, such as an aminotransferase, is outlined below. This is a prerequisite for any in vitro mechanistic study.
-
Cloning: The gene encoding the PLP-dependent enzyme is cloned into an expression vector (e.g., pET) with a polyhistidine tag.
-
Expression: The expression plasmid is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced by the addition of IPTG.
-
Lysis: The bacterial cells are harvested and lysed by sonication in a buffer containing protease inhibitors.
-
Purification: The His-tagged protein is purified from the cell lysate using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography.
-
Apoenzyme Preparation: The purified holoenzyme (containing bound PLP) is treated with a reagent like hydroxylamine (B1172632) to remove the cofactor, yielding the apoenzyme.
4.2. Comparative Enzyme Kinetics
A crucial step in understanding the effect of deuteration is to compare the kinetic parameters of the enzyme with PLP and PLP-d3.
-
Enzyme Activity Assay: The activity of the aminotransferase can be monitored spectrophotometrically by coupling the reaction to a dehydrogenase and measuring the change in absorbance of NADH.
-
Determination of Kinetic Parameters: The initial reaction velocities are measured at varying substrate concentrations with a fixed concentration of either PLP or PLP-d3. The data are then fitted to the Michaelis-Menten equation to determine the Vmax and Km. The catalytic constant (kcat) and catalytic efficiency (kcat/Km) can then be calculated.
Table 1: Hypothetical Comparative Kinetic Parameters of an Aminotransferase with PLP and PLP-d3
| Cofactor | Km (mM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| PLP | Value | Value | Value | Value |
| PLP-d3 | Value | Value | Value | Value |
4.3. Spectroscopic Analysis of Enzyme-Cofactor Intermediates
UV-visible spectroscopy can be used to monitor the formation of the internal and external aldimines, which have distinct absorbance spectra.
-
Spectral Titration: The apoenzyme is titrated with increasing concentrations of either PLP or PLP-d3, and the change in absorbance is monitored to determine the binding affinity.
-
Stopped-Flow Spectroscopy: Rapid kinetic techniques can be used to observe the pre-steady-state formation of reaction intermediates.
4.4. Site-Directed Mutagenesis
Site-directed mutagenesis can be employed to probe the interactions between the enzyme and the cofactor. By mutating residues in the active site that interact with the PLP molecule, one can assess the importance of these interactions for both PLP and PLP-d3 binding and catalysis.
Visualizing Mechanistic and Experimental Frameworks
5.1. Signaling Pathways and Catalytic Cycles
The following diagrams illustrate the general catalytic cycle of a PLP-dependent aminotransferase and a proposed workflow for the comparative study of PLP and PLP-d3.
References
Effects of Deuterium Labeling on the Properties of Pyridoxal Phosphate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the effects of deuterium (B1214612) labeling on the properties of Pyridoxal (B1214274) Phosphate (B84403) (PLP), the active form of vitamin B6. Deuterium labeling, the substitution of hydrogen with its heavier isotope deuterium, serves as a powerful tool to probe enzymatic reaction mechanisms and modulate the pharmacokinetic properties of drugs. This guide delves into the kinetic isotope effects (KIEs) observed in PLP-dependent enzymes, details experimental protocols for the synthesis and analysis of deuterated PLP, and visualizes key reaction pathways and experimental workflows.
Introduction to Deuterium Labeling and Pyridoxal Phosphate
Pyridoxal 5'-phosphate (PLP) is a versatile coenzyme essential for a vast array of metabolic reactions, including transamination, decarboxylation, and racemization of amino acids.[1][2] Its catalytic prowess stems from its ability to form a Schiff base with the amino group of a substrate, acting as an electron sink to stabilize reaction intermediates.[3]
Deuterium labeling has emerged as a critical technique in the study of PLP-dependent enzymes and in drug development. The increased mass of deuterium compared to protium (B1232500) leads to a stronger carbon-deuterium (C-D) bond, which can significantly alter the rate of reactions involving the cleavage of this bond—a phenomenon known as the kinetic isotope effect (KIE).[4] This effect provides invaluable insights into enzyme mechanisms and can be harnessed to improve the metabolic stability of drugs targeting PLP-dependent pathways.[4]
Quantitative Effects of Deuterium Labeling on PLP-Dependent Enzymes
The substitution of hydrogen with deuterium at specific positions in PLP or its substrates can lead to measurable changes in enzyme kinetics. These kinetic isotope effects are powerful probes for elucidating reaction mechanisms. The following tables summarize quantitative KIE data for several PLP-dependent enzymes.
| Enzyme | Substrate/Cofactor Labeled | Observed KIE (V/K) | Comments |
| Alanine (B10760859) Racemase | Perdeuterated Enzyme | ~1.3 (for L- and D-alanine) | The heavy, perdeuterated enzyme is approximately 5.5% greater in mass than the protiated form.[5] |
| Cα-deuterated alanine with perdeuterated enzyme | ~3 | This value is greater than the product of the individual heavy enzyme and primary substrate KIEs, suggesting coupled motion between the protein and the proton transfer reaction coordinate.[5] | |
| Aspartate Aminotransferase (Cytoplasmic Isozyme) | [α-²H]-L-aspartate in H₂O | 1.36 ± 0.04 | The small KIEs support a concerted 1,3 prototropic shift mechanism.[6] |
| [α-²H]-L-aspartate in D₂O | 1.61 ± 0.06 | The solvent isotope effect is larger than the primary hydrogen KIE.[6] | |
| L-aspartate in D₂O | 1.70 ± 0.03 | The solvent KIE is largely independent of deuteration at the α-carbon.[6] | |
| D-Serine Dehydratase | D-allothreonine with C-2 deuterium | Partially rate-determining | Removal of the C-2 hydrogen atom of the substrate was shown to be partially rate-determining at pH 7.8.[7] |
| L-serine with C-2 deuterium | Fully rate-determining | Removal of the C-2 hydrogen atom of the substrate was shown to be fully rate-determining at pH 7.8.[7] | |
| L-Dopa Decarboxylase | L-Dopa with α-deuteron (computed) | > 1.1 (N-protonated aldimine) | The computed secondary deuterium KIE is suggested as a diagnostic indicator of the active form of the PLP tautomer.[8] |
| L-Dopa with α-deuteron (computed) | < 1.1 (O-protonated aldimine) | The O-protonated hydroxyimine tautomer is preferred in the DDC-catalyzed decarboxylation.[8] |
Table 1: Kinetic Isotope Effects in PLP-Dependent Enzymes.
Experimental Protocols
This section provides detailed methodologies for the synthesis of deuterated PLP and for conducting key experiments to analyze the effects of deuterium labeling.
Synthesis of Deuterated Pyridoxal 5'-Phosphate
This protocol outlines a general procedure for the synthesis of deuterated PLP, adapted from methods for synthesizing deuterated vitamin B6 compounds.[9] The synthesis typically starts from a deuterated precursor, such as deuterated pyridoxine (B80251).
Materials:
-
Deuterated Pyridoxine (e.g., [²H₂]-pyridoxine)
-
Manganese dioxide (MnO₂)
-
Polyphosphoric acid
-
N,N-dimethylethylenediamine
-
Xylene
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Appropriate organic solvents for extraction and purification (e.g., methylene (B1212753) chloride, n-propanol)
-
Ion-exchange resin
Procedure:
-
Oxidation of Deuterated Pyridoxine to Deuterated Pyridoxal:
-
Dissolve deuterated pyridoxine hydrochloride in water.
-
Add freshly prepared manganese dioxide and stir the mixture at room temperature. The reaction progress can be monitored by UV-Vis spectroscopy.
-
Once the reaction is complete, filter the mixture to remove the manganese dioxide.
-
The resulting solution contains deuterated pyridoxal.
-
-
Formation of Schiff Base Intermediate:
-
To the deuterated pyridoxal solution, add N,N-dimethylethylenediamine and an appropriate solvent like xylene.
-
Reflux the mixture to form the pyridoxal Schiff base. The reaction can be monitored by thin-layer chromatography.
-
After the reaction is complete, concentrate the solution under vacuum to obtain the crude Schiff base.
-
-
Phosphorylation:
-
Add the pyridoxal Schiff base to polyphosphoric acid.
-
Heat the mixture with stirring to facilitate the phosphorylation reaction.
-
After the reaction, cool the mixture and dilute it with water.
-
-
Hydrolysis and Purification:
-
Hydrolyze the phosphorylated Schiff base by adjusting the pH with NaOH to obtain deuterated pyridoxal 5'-phosphate.
-
Purify the deuterated PLP using ion-exchange chromatography.
-
The final product can be crystallized from a suitable solvent system like n-propanol/water.
-
Kinetic Assay for PLP-Dependent Enzymes Using a Continuous Coupled Spectrophotometric Method
This protocol describes a general method for determining the kinetic parameters of a PLP-dependent transaminase using a continuous coupled spectrophotometric assay, which can be adapted for studying deuterated substrates.[10][11][12]
Materials:
-
Purified PLP-dependent enzyme (e.g., aspartate aminotransferase)
-
Protiated and deuterated amino acid substrates (e.g., L-aspartate and [α-²H]-L-aspartate)
-
α-ketoglutarate
-
Coupling enzyme (e.g., malate (B86768) dehydrogenase)
-
NADH
-
Reaction buffer (e.g., HEPES or potassium phosphate buffer)
-
UV-Vis spectrophotometer
Procedure:
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture in a cuvette containing the reaction buffer, α-ketoglutarate, NADH, and the coupling enzyme (malate dehydrogenase).
-
The final concentrations of these components should be optimized for the specific enzyme being studied.
-
-
Enzyme Addition and Equilibration:
-
Add the purified PLP-dependent enzyme to the cuvette and allow the mixture to equilibrate to the desired temperature (e.g., 37°C).
-
-
Initiation of the Reaction:
-
Initiate the reaction by adding a known concentration of the amino acid substrate (either protiated or deuterated).
-
The concentration of the amino acid should be varied to obtain a saturation curve.
-
-
Data Acquisition:
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH by the coupling enzyme.
-
Record the initial reaction rates (v) at different substrate concentrations.
-
-
Data Analysis:
-
Plot the initial rates against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Vmax and Km.
-
The kinetic isotope effect can be calculated as the ratio of the Vmax/Km values for the protiated and deuterated substrates.
-
Spectroscopic Analysis of Deuterated PLP
3.3.1. NMR Spectroscopy
NMR spectroscopy is a powerful tool for characterizing the structure and dynamics of deuterated PLP and its interaction with enzymes.[13][14][15]
Sample Preparation:
-
Prepare a concentrated solution of the deuterated PLP-enzyme complex in a suitable buffer containing D₂O.
-
The protein concentration should be in the millimolar range for optimal signal-to-noise.
-
Filter the sample to remove any aggregates before transferring it to an NMR tube.[16]
NMR Experiment:
-
Acquire ¹H, ²H, ¹³C, and ³¹P NMR spectra on a high-field NMR spectrometer.
-
¹H NMR can be used to observe the exchangeable protons in the active site.[17]
-
²H NMR directly detects the deuterium label.
-
¹³C NMR, especially with ¹³C-labeled PLP, can provide detailed information about the electronic environment of the cofactor.
-
³¹P NMR is sensitive to the microenvironment of the phosphate group of PLP and can report on its protonation state and binding.[13][15]
Data Analysis:
-
Analyze the chemical shifts, coupling constants, and relaxation rates to gain insights into the structure, dynamics, and protonation states of the deuterated PLP within the enzyme's active site.
3.3.2. Mass Spectrometry
Mass spectrometry (MS) is used to confirm the incorporation of deuterium and to analyze the products of enzymatic reactions involving deuterated substrates.[18][19][20]
Sample Preparation:
-
For analysis of deuterated PLP, the sample can be directly infused into the mass spectrometer.
-
For analyzing the products of an enzymatic reaction, the reaction is first quenched, and the products are separated by liquid chromatography (LC) before being introduced into the mass spectrometer.
Mass Spectrometry Analysis:
-
Use a high-resolution mass spectrometer to accurately determine the mass of the deuterated compounds.
-
Tandem mass spectrometry (MS/MS) can be used to fragment the molecules and confirm the position of the deuterium label.[21]
Data Analysis:
-
Compare the mass spectra of the deuterated and non-deuterated compounds to confirm the mass shift corresponding to the number of incorporated deuterium atoms.
-
For reaction product analysis, quantify the relative amounts of deuterated and non-deuterated products to determine kinetic isotope effects.
Visualizing Pathways and Workflows
Graphviz diagrams are provided below to illustrate a key PLP-dependent reaction mechanism and a general workflow for studying the effects of deuterium labeling.
Catalytic mechanism of D-Serine Dehydratase.
Experimental workflow for studying deuterated PLP.
Applications in Drug Development
The insights gained from studying the effects of deuterium labeling on PLP have significant implications for drug development.
-
Mechanistic Understanding: KIE studies provide a detailed understanding of the transition states of enzymatic reactions, which is crucial for the rational design of enzyme inhibitors.
-
Improving Pharmacokinetics: Deuterating a drug at a site of metabolic transformation by a PLP-dependent enzyme can slow down its metabolism, leading to an increased half-life and improved therapeutic efficacy.[4] This "deuterium switch" strategy has been successfully employed to develop new drug candidates with enhanced pharmacokinetic profiles.
-
Reducing Toxicity: By altering metabolic pathways, deuterium labeling can reduce the formation of toxic metabolites, thereby improving the safety profile of a drug.
Conclusion
Deuterium labeling is an indispensable tool for researchers, scientists, and drug development professionals working with Pyridoxal Phosphate and PLP-dependent enzymes. The kinetic isotope effects resulting from deuteration provide profound insights into enzymatic mechanisms, while the strategic incorporation of deuterium into drug molecules offers a promising avenue for optimizing their pharmacokinetic and safety profiles. The experimental protocols and workflows detailed in this guide provide a solid foundation for harnessing the power of deuterium labeling in the study and application of PLP chemistry.
References
- 1. CN109021012B - Synthesis process of pyridoxal 5' -phosphate - Google Patents [patents.google.com]
- 2. Investigate enzymatic mechanisms using stopped-flow [photophysics.com]
- 3. Pyridoxal 5′-Phosphate Biosynthesis by Pyridox-(am)-ine 5′-Phosphate Oxidase: Species-Specific Features - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Kinetic isotope effect studies on aspartate aminotransferase: evidence for a concerted 1,3 prototropic shift mechanism for the cytoplasmic isozyme and L-aspartate and dichotomy in mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of the catalytic pathway for D-serine dehydratase. Evidence for variation of the rate-determining step with substrate structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetic Isotope Effects of L-Dopa Decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. An enzyme-coupled continuous spectrophotometric assay for S-adenosylmethionine-dependent methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A continuous spectrophotometric enzyme-coupled assay for deoxynucleoside triphosphate triphosphohydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. (31)P NMR spectroscopy senses the microenvironment of the 5'-phosphate group of enzyme-bound pyridoxal 5'-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structure of glutamate decarboxylase and related PLP-enzymes: computer-graphical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. scispace.com [scispace.com]
- 18. Simultaneous Determination of L- and D-Amino Acids in Proteins: A Sensitive Method Using Hydrolysis in Deuterated Acid and Liquid Chromatography–Tandem Mass Spectrometry Analysis | MDPI [mdpi.com]
- 19. Simultaneous Determination of L- and D-Amino Acids in Proteins: A Sensitive Method Using Hydrolysis in Deuterated Acid and Liquid Chromatography-Tandem Mass Spectrometry Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. shimadzu.com [shimadzu.com]
- 21. Mining the cellular inventory of pyridoxal phosphate-dependent enzymes with functionalized cofactor mimics - PMC [pmc.ncbi.nlm.nih.gov]
Proper Storage and Handling of Pyridoxal Phosphate-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the proper storage and handling conditions for Pyridoxal (B1214274) Phosphate-d3 (PLP-d3), a deuterated analog of the active form of vitamin B6. Adherence to these guidelines is crucial for maintaining the compound's integrity, ensuring experimental accuracy, and promoting laboratory safety. This document synthesizes data from various sources to provide a comprehensive resource for professionals working with this stable isotope-labeled compound.
Compound Information
| Identifier | Value |
| Chemical Name | (4-Formyl-5-hydroxy-6-(methyl-d3)pyridin-3-yl)methyl dihydrogen phosphate (B84403) |
| CAS Number | 1354560-58-9 |
| Molecular Formula | C₈H₇D₃NO₆P |
| Molecular Weight | 250.18 g/mol |
Storage Conditions
Proper storage is paramount to prevent the degradation of Pyridoxal Phosphate-d3. The following table summarizes the recommended storage conditions based on vendor specifications and general best practices for deuterated compounds.
| Condition | Solid Form | In Solution | Rationale |
| Temperature | 2°C to 8°C (Short-term) -20°C (Long-term) | -20°C | To minimize thermal degradation and maintain chemical stability. |
| Light | Protect from light | Protect from light | Pyridoxal Phosphate is known to be light-sensitive and can undergo photodegradation.[1] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | Store under an inert atmosphere | To prevent oxidation and potential deuterium-hydrogen exchange with atmospheric moisture.[2] |
| Container | Tightly sealed, opaque or amber vials | Tightly sealed, opaque or amber vials | To prevent exposure to light and moisture. |
Handling Procedures
Due to its sensitivity and the need to maintain isotopic purity, specific handling procedures should be followed.
General Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or under a fume hood to avoid inhalation of any fine particles.
-
Hygroscopic Nature: Pyridoxal Phosphate and its deuterated analogs can be hygroscopic. Minimize exposure to atmospheric moisture.[3]
-
Avoid Contamination: Use clean, dry spatulas and glassware to prevent chemical and isotopic contamination.[4]
Preparation of Solutions
-
Solvent Selection: Use high-purity, anhydrous solvents. For non-aqueous solutions, aprotic solvents are preferred to minimize the risk of hydrogen-deuterium exchange.
-
Inert Atmosphere: When preparing solutions, it is recommended to work under an inert atmosphere (e.g., in a glove box or using a Schlenk line) to prevent moisture absorption.[2]
-
Dissolution: Ensure the compound is fully dissolved. Sonication can be used to aid dissolution if necessary.
-
Storage of Solutions: Once prepared, solutions should be stored at -20°C and protected from light. It is advisable to prepare fresh solutions for critical applications or to qualify the stability of stored solutions.
Stability Profile
Photostability
Studies on extemporaneous preparations of PLP have shown that it is unstable when exposed to light.[1]
| Condition | Stability | Degradation Product |
| Room Temperature (Protected from Light) | Stable for at least 24 hours | - |
| Room Temperature (Exposed to Light) | Unstable, significant degradation within 4 hours | 4-Pyridoxic acid 5'-phosphate (PAP) |
Data based on studies of non-deuterated Pyridoxal Phosphate.[1]
Thermal Stability
As indicated by the recommended storage conditions, this compound is expected to be stable at low temperatures. Elevated temperatures will likely accelerate degradation.
Experimental Protocols
Protocol for Assessing Photostability
This protocol is adapted from established guidelines for photostability testing of new drug substances.[5]
Objective: To evaluate the photostability of a this compound solution.
Materials:
-
This compound
-
High-purity solvent (e.g., methanol (B129727) or water)
-
Transparent and amber glass vials
-
Photostability chamber with a light source conforming to ICH Q1B guidelines (e.g., xenon lamp or a combination of cool white and near-UV lamps)[5]
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Dark control samples wrapped in aluminum foil
Procedure:
-
Sample Preparation: Prepare a solution of this compound of a known concentration in the chosen solvent.
-
Sample Exposure:
-
Place an aliquot of the solution in a transparent vial and expose it to light in the photostability chamber.
-
Place another aliquot in an amber vial as a control for light protection.
-
Wrap a third aliquot in a transparent vial with aluminum foil to serve as a dark control.
-
-
Light Exposure: Expose the samples to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[5]
-
Sample Analysis: At predetermined time points, withdraw samples and analyze them by HPLC-UV to determine the concentration of the remaining this compound and to detect the formation of any degradation products.
-
Data Analysis: Compare the chromatograms of the exposed samples with the dark control and the initial sample to quantify the extent of photodegradation.
HPLC Method for Stability Analysis
The following is a general HPLC method that can be adapted for the analysis of this compound, based on methods used for the non-deuterated compound.[6]
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A gradient of a suitable buffer (e.g., ammonium (B1175870) acetate) and an organic modifier (e.g., methanol or acetonitrile) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 290-310 nm |
| Injection Volume | 10-20 µL |
| Column Temperature | 25-30°C |
Visualizations
Caption: Workflow for Proper Storage and Handling of this compound.
Caption: Postulated Photodegradation Pathway of this compound.
Conclusion
The integrity of this compound is critical for its use in research and development. Proper storage at low temperatures, protection from light, and handling under an inert atmosphere are essential to prevent chemical and isotopic degradation. While specific stability data for the d3-labeled compound is limited, information from its non-deuterated counterpart provides valuable guidance. Researchers should perform their own stability assessments under their specific experimental conditions to ensure the accuracy and reliability of their results.
References
- 1. Quality and stability of extemporaneous pyridoxal phosphate preparations used in the treatment of paediatric epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. A Novel Two-Dimensional Liquid Chromatography Combined with Ultraviolet Detection Method for Quantitative Determination of Pyridoxal 5′-Phosphate, 4-Pyridoxine Acid and Pyridoxal in Animal Plasma [mdpi.com]
A Technical Guide to Reputable Suppliers of Pyridoxal Phosphate-d3 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of reputable suppliers of Pyridoxal (B1214274) Phosphate-d3, a crucial internal standard for the accurate quantification of the biologically active form of vitamin B6. This document offers a comparative analysis of supplier specifications, detailed experimental protocols for its application in mass spectrometry, and visualizations of its role in key biochemical pathways and typical research workflows.
Reputable Suppliers and Product Specifications
The selection of a high-quality, reliable source for Pyridoxal Phosphate-d3 is paramount for ensuring the accuracy and reproducibility of research data. The following suppliers have been identified based on their established reputation in providing research-grade chemical compounds, often accompanied by certificates of analysis (CoA) and other quality documentation.
While direct pricing is often available only upon request, the following table summarizes key quantitative data to facilitate a comparative assessment of the available this compound products. Researchers are encouraged to request lot-specific CoAs for detailed information on purity and isotopic enrichment.
| Supplier | Product Name | Catalog Number (Example) | Purity | Isotopic Enrichment | Available Pack Sizes |
| LGC Standards | Pyridoxal 5'-Phosphate-d3 | TRC-H605892 | >85% | Not specified | 0.5 mg, 2.5 mg, 5 mg |
| MedChemExpress | This compound | HY-W011727S | 98.01% (HPLC)[1] | 98.02% (d3=94.05%, d2=5.95%)[1] | 500 µg, 1 mg, 5 mg, 10 mg |
| Buchem BV | PYRIDOXAL 5'-PHOSPHATE-D3 | Not specified | ≥98% | Not specified | Contact for details |
| Simson Pharma | Pyridoxal-D3 5-Phosphate | P580004 | Not specified | Not specified | Contact for details |
| IsoSciences | Pyridoxal-[d3] Phosphate (B84403) | 7017 | ≥97% | ≥97% | 1 mg, 5 mg, 10 mg |
| Santa Cruz Biotechnology | Pyridoxal 5'-phosphate (methyl-D3) | sc-215763 | ≥97% | Not specified | Contact for details |
| Acanthus Research | Pyridoxal 5-Phosphate-D3 | PYP-15-001 | Not specified | Not specified | Contact for details |
Experimental Protocols: Quantification of Vitamin B6 Vitamers by Isotope Dilution LC-MS/MS
This compound is predominantly utilized as an internal standard in isotope dilution mass spectrometry assays for the precise measurement of pyridoxal 5'-phosphate (PLP) and other vitamin B6 vitamers in biological matrices. The following is a generalized protocol synthesized from established methodologies.
1. Sample Preparation
-
Objective: To extract the vitamin B6 vitamers from the biological matrix and precipitate proteins that could interfere with the analysis.
-
Procedure:
-
To 250 µL of whole blood, plasma, or tissue homogenate, add 50 µL of a working solution of this compound (concentration to be optimized based on the expected endogenous PLP levels).[2]
-
Add a protein precipitation agent, such as a 10% trichloroacetic acid (TCA) solution.[2]
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant for LC-MS/MS analysis.[2]
-
2. LC-MS/MS Analysis
-
Objective: To chromatographically separate the analytes and detect them with high specificity and sensitivity using tandem mass spectrometry.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer.
-
Chromatographic Conditions (Example):
-
Column: A reversed-phase C18 column (e.g., Waters™ Symmetry C18).[2]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a short run time (e.g., 4 minutes).[2]
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.4 mL/min).
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Pyridoxal Phosphate (PLP): m/z 248 -> 150
-
This compound (PLP-d3): m/z 251 -> 153
-
-
Collision Energy: Optimized for each transition (e.g., 14 eV for PLP).[2]
-
3. Data Analysis
-
Objective: To quantify the endogenous PLP concentration based on the ratio of the analyte peak area to the internal standard peak area.
-
Procedure:
-
Integrate the peak areas for both the endogenous PLP and the this compound internal standard.
-
Calculate the peak area ratio (PLP / PLP-d3).
-
Construct a calibration curve using known concentrations of PLP standard solutions with a fixed concentration of PLP-d3.
-
Determine the concentration of PLP in the unknown samples by interpolating their peak area ratios on the calibration curve.
-
Visualizations: Signaling Pathways and Experimental Workflow
To further elucidate the context and application of this compound, the following diagrams, generated using the DOT language, illustrate a key biochemical pathway and a typical experimental workflow.
Caption: Experimental workflow for the quantification of endogenous Pyridoxal Phosphate (PLP) using this compound as an internal standard.
Caption: The role of Pyridoxal Phosphate (PLP) as an essential cofactor for Glutamate Decarboxylase (GAD) in the synthesis of the inhibitory neurotransmitter GABA from glutamate.[3][4]
This technical guide serves as a foundational resource for researchers seeking to employ this compound in their studies. By providing a curated list of reputable suppliers, detailed experimental protocols, and clear visual aids, this document aims to facilitate the acquisition of high-quality data in the fields of clinical chemistry, nutritional science, and drug development.
References
The Role of Pyridoxal Phosphate-d3 in Advancing Vitamin B6 Metabolism Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical role of Pyridoxal (B1214274) Phosphate-d3 (PLP-d3) in the study of vitamin B6 metabolism. As the deuterated stable isotope-labeled internal standard for the biologically active form of vitamin B6, PLP-d3 is an indispensable tool for accurate quantification in complex biological matrices. This document details the experimental protocols, summarizes key quantitative data, and provides visual representations of the metabolic pathways and analytical workflows central to this area of research.
Introduction: The Significance of Pyridoxal Phosphate and its Deuterated Analog
Vitamin B6 is a crucial nutrient that exists in several forms, collectively known as vitamers. The biologically active form, Pyridoxal 5'-phosphate (PLP), serves as a cofactor for over 140 enzymatic reactions, playing a vital role in amino acid, glucose, and lipid metabolism.[1] Accurate measurement of PLP and other B6 vitamers is essential for assessing nutritional status, diagnosing deficiencies, and understanding the pathophysiology of various diseases.
Pyridoxal Phosphate-d3 (PLP-d3) is a deuterated form of PLP where three hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for isotope dilution mass spectrometry (MS), the gold standard for quantitative analysis.[2][3] By adding a known amount of PLP-d3 to a biological sample, researchers can correct for variations in sample preparation and instrument response, leading to highly accurate and precise measurements of endogenous PLP levels.[4]
Vitamin B6 Metabolism: The Salvage Pathway
Humans cannot synthesize vitamin B6 de novo and must obtain it from their diet in the form of pyridoxine (B80251) (PN), pyridoxal (PL), and pyridoxamine (B1203002) (PM). The "salvage pathway" is the primary metabolic route for converting these dietary forms into the active cofactor, PLP.[5][6] Understanding this pathway is fundamental to interpreting data from vitamin B6 metabolism studies.
The key enzymatic steps in the salvage pathway are:
-
Phosphorylation: Pyridoxal kinase (PDXK) phosphorylates PN, PL, and PM to their respective 5'-phosphate forms: pyridoxine 5'-phosphate (PNP), pyridoxal 5'-phosphate (PLP), and pyridoxamine 5'-phosphate (PMP).
-
Oxidation: Pyridox(am)ine 5'-phosphate oxidase (PNPO) catalyzes the conversion of PNP and PMP to PLP.[7]
-
Hydrolysis: Phosphatases can dephosphorylate the phosphorylated vitamers, regulating their intracellular concentrations.[7]
Caption: The Vitamin B6 Salvage Pathway.
Quantitative Analysis using this compound: Experimental Protocols
The use of PLP-d3 as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the state-of-the-art method for quantifying vitamin B6 vitamers. Below are detailed protocols for sample preparation and analysis of whole blood and plasma.
Quantification of PLP in Whole Blood by LC-MS/MS
This protocol is adapted from a validated method for the simultaneous measurement of PLP and thiamine (B1217682) pyrophosphate (TPP).[8]
A. Materials and Reagents:
-
Whole blood collected in EDTA tubes
-
This compound (PLP-d3) internal standard solution
-
Trichloroacetic acid (TCA) solution, 10% (w/v)
-
Methanol, LC-MS grade
-
Formic acid, LC-MS grade
-
Ultrapure water
B. Sample Preparation Protocol:
-
To 250 µL of whole blood, add 50 µL of the PLP-d3 internal standard solution.[4]
-
Vortex the sample to ensure thorough mixing.
-
Add 2.0 mL of ice-cold 10% TCA solution dropwise while vortexing to precipitate proteins.[8]
-
Allow the sample to stand at room temperature for 60 minutes, with intermittent vortexing at 30 and 60 minutes.[8]
-
Centrifuge the sample at 21,250 x g for 7 minutes at room temperature.[8]
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
C. LC-MS/MS Parameters:
-
LC System: UPLC system[4]
-
Column: Waters™ Symmetry C18 column (2.1 mm × 100 mm, 3.5 µm)[8]
-
Mobile Phase A: 0.1% Formic acid in water[4]
-
Mobile Phase B: 0.1% Formic acid in methanol[4]
-
Gradient: A gradient elution is typically used, starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B.[4][8]
-
MS System: Tandem mass spectrometer with electrospray ionization (ESI) in positive ion mode.[4]
-
Mass Transitions:
Caption: Workflow for PLP quantification.
Quantitative Data from Vitamin B6 Metabolism Studies
The use of PLP-d3 has enabled the generation of high-quality quantitative data in various research settings. The following tables summarize key performance characteristics of analytical methods and pharmacokinetic data from human studies.
Analytical Method Performance
| Parameter | Whole Blood[4] | CSF[9] | Plasma[10] |
| Internal Standard | PLP-d3 | Isotopically labeled internal standards | d2-PLP, d3-PL |
| Linearity Range (nmol/L) | 4 - 8000 | 5 - 200 | Not Specified |
| Lower Limit of Quantification (nmol/L) | 4 | 5 | 0.1 - 4.0 (LOD) |
| Intra-day Precision (% CV) | 1.7 - 2.8 | 2.6 - 16.5 | 3 - 20 |
| Inter-day Precision (% CV) | 3.0 - 4.1 | Not Specified | 6 - 22 |
| Mean Recovery (%) | 98 | Not Specified | 78 - 163 |
Pharmacokinetic Parameters of B6 Vitamers in Humans
The following table presents pharmacokinetic data from a study involving oral administration of pyridoxamine (PM), another B6 vitamer. While not a direct study of PLP-d3 pharmacokinetics, it demonstrates the type of data obtainable through accurate quantification methods that often employ deuterated standards.
| Parameter | Value (after 200 mg single oral dose of PM)[11] |
| PM Cmax (nmol/L) | 2324 ± 266 |
| PLP Cmax (nmol/L) | 2787 ± 329 |
| PN Cmax (nmol/L) | 13.5 ± 2.1 |
| Time to PM Cmax (hours) | ~3 |
| Time to PM return to baseline (hours) | ~10 |
Applications in Research and Drug Development
The precise quantification of vitamin B6 vitamers afforded by the use of PLP-d3 has significant implications for various fields:
-
Nutritional Science: Accurate assessment of vitamin B6 status in different populations and the impact of dietary interventions.
-
Clinical Diagnostics: Diagnosis and monitoring of vitamin B6 deficiency, which can manifest as neurological symptoms, as well as conditions of excess.[9]
-
Drug Development: Investigating the interaction of drugs with vitamin B6 metabolism. Some drugs can interfere with PLP-dependent enzymes, leading to a functional vitamin B6 deficiency.
-
Pharmacokinetic Studies: As demonstrated, accurate analytical methods are crucial for determining the absorption, distribution, metabolism, and excretion of vitamin B6 supplements and drug candidates.[11][12]
Conclusion
This compound is a cornerstone of modern vitamin B6 metabolism research. Its use as an internal standard in isotope dilution mass spectrometry provides the accuracy and precision necessary to unravel the complexities of vitamin B6 homeostasis in health and disease. The detailed protocols and quantitative data presented in this guide are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to effectively utilize this powerful analytical tool in their own investigations. The continued application of such methodologies will undoubtedly lead to further advancements in our understanding of the vital role of vitamin B6 in human physiology.
References
- 1. Determination of total pyridoxal in human plasma following oral administration of vitamin B6 by high-performance liquid chromatography with post-column derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitation of vitamin B6 in biological samples by isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A stable isotope dilution LC-ESI-MS/MS method for the quantification of pyridoxal-5'-phosphate in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vitamin B6 and Its Role in Cell Metabolism and Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PathWhiz [smpdb.ca]
- 7. researchgate.net [researchgate.net]
- 8. nvkc.nl [nvkc.nl]
- 9. Validated UPLC-MS/MS method for the analysis of vitamin B6 pyridoxal 5́-phosphate, pyridoxal, pyridoxine, pyridoxamine, and pyridoxic acid in human cerebrospinal fluid [pubmed.ncbi.nlm.nih.gov]
- 10. Multianalyte quantification of vitamin B6 and B2 species in the nanomolar range in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantification of the B6 vitamers in human plasma and urine in a study with pyridoxamine as an oral supplement; pyridoxamine as an alternative for pyridoxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Redirecting to https://onderzoekmetmensen.nl/en/trial/45563 [onderzoekmetmensen.nl]
An In-Depth Technical Guide to the Isotopic Purity and Stability of Pyridoxal Phosphate-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic purity and stability of Pyridoxal Phosphate-d3 (PLP-d3). This deuterated analog of the active form of vitamin B6 is a critical tool in biomedical research and drug development, primarily utilized as an internal standard for the quantification of its endogenous, unlabeled counterpart, Pyridoxal Phosphate (PLP), in biological matrices.
Isotopic Purity and Chemical Properties
This compound is synthesized to have a high degree of isotopic enrichment, ensuring its utility in sensitive analytical methodologies. The deuterium (B1214612) atoms are typically incorporated into the methyl group at the 2-position of the pyridine (B92270) ring.
Quantitative Data on Isotopic Purity and Chemical Identity
The following table summarizes the key specifications for a representative batch of this compound.
| Parameter | Specification | Source |
| Chemical Formula | C8H7D3NO6P | --INVALID-LINK-- |
| Molecular Weight | 250.16 g/mol | --INVALID-LINK-- |
| CAS Number | 1354560-58-9 | --INVALID-LINK-- |
| Chemical Purity (HPLC) | 98.01% | Certificate of Analysis |
| Isotopic Enrichment | 98.02% | Certificate of Analysis |
| Isotopic Distribution | d3 = 94.05%, d2 = 5.95% | Certificate of Analysis |
Stability of this compound
The stability of PLP-d3 is a critical factor for its use as an internal standard. While specific, comprehensive stability studies on the deuterated form are not widely published, the stability of unlabeled PLP provides a strong indication of the stability of PLP-d3, as the deuteration of the methyl group is not expected to significantly alter the core molecule's susceptibility to degradation.
General Stability Profile of Pyridoxal Phosphate
Unlabeled Pyridoxal Phosphate is known to be sensitive to several environmental factors:
-
Light: Aqueous solutions of PLP are unstable when exposed to light, with significant degradation observed after just 4 hours.[1][2] The primary photodegradation product has been identified as 4-pyridoxic acid 5'-phosphate (PAP).[1][2]
-
Temperature and pH: The stability of PLP is also influenced by temperature and pH. In the presence of lysine, the degradation rate of PLP in an aqueous system was found to be faster than that of pyridoxal.[3]
-
Aqueous Solutions: When protected from light, aqueous solutions of PLP are relatively stable at room temperature for up to 24 hours.[1][2]
Recommended Storage Conditions for this compound
Based on the known stability of PLP and supplier recommendations, the following storage conditions are advised for PLP-d3 to ensure its integrity:
| Form | Storage Temperature | Recommended Duration |
| Solid (Powder) | -20°C | Up to 3 years |
| Stock Solutions | -80°C | Up to 6 months |
| Stock Solutions | -20°C | Up to 1 month |
Experimental Protocols
The following sections detail the methodologies for the analysis of PLP-d3, primarily in the context of its use as an internal standard for the quantification of endogenous PLP in biological samples.
Quantification of Pyridoxal Phosphate in Whole Blood using PLP-d3 Internal Standard
This protocol describes a stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
3.1.1. Sample Preparation
-
To 250 µL of whole blood sample, add 50 µL of a PLP-d3 internal standard solution.
-
Precipitate proteins by adding 10% trichloroacetic acid.
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
3.1.2. LC-MS/MS Analysis
-
Chromatography: Reversed-phase chromatography is performed on a C18 column.
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in methanol.
-
Mass Spectrometry: Detection is carried out using a tandem mass spectrometer in positive ion mode. The mass transition for PLP is m/z 247.8 > 149.8.
Assessment of Isotopic Purity
The isotopic enrichment of PLP-d3 can be confirmed using high-resolution mass spectrometry.
3.2.1. Methodology
-
Prepare a dilute solution of PLP-d3 in a suitable solvent (e.g., methanol/water).
-
Infuse the solution directly into a high-resolution mass spectrometer or analyze via LC-MS.
-
Acquire the mass spectrum in the region of the molecular ion.
-
The relative intensities of the peaks corresponding to the unlabeled (d0), partially deuterated (d1, d2), and fully deuterated (d3) species are used to calculate the isotopic enrichment.
Metabolic Pathway of Pyridoxal Phosphate
PLP-d3 follows the same metabolic pathways as endogenous PLP. The primary role of PLP is as a cofactor for a wide variety of enzymes, particularly in amino acid metabolism.
References
Pyridoxal Phosphate-d3 safety data sheet and handling precautions
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety data and handling precautions for Pyridoxal Phosphate-d3. Given that specific safety data for the deuterated form is limited, this guide primarily relies on data from the non-deuterated parent compound, Pyridoxal Phosphate. It is a standard and prudent practice in chemical safety to assume that deuteration does not significantly alter the toxicological properties of a molecule.
Chemical Identification
| Identifier | Data |
| Chemical Name | (4-Formyl-5-hydroxy-6-(methyl-d3)pyridin-3-yl)methyl dihydrogen phosphate[1] |
| Synonyms | Pyridoxal 5'-Phosphate-d3, P5P-d3 |
| CAS Number | 1354560-58-9[1] |
| Molecular Formula | C₈H₇D₃NO₆P[1] |
| Molecular Weight | 250.2 g/mol [1] |
| Parent CAS Number | 54-47-7 (for Pyridoxal Phosphate)[2] |
Hazard Identification and Classification
There is conflicting information in available Safety Data Sheets (SDS). Some sources classify the compound as non-hazardous[3][4]. However, other sources provide a GHS classification, which should be adopted as a precautionary measure.
GHS Classification (in accordance with 29 CFR 1910 (OSHA HCS)) [2]
-
Acute Toxicity, Oral: Category 4 (H302: Harmful if swallowed)
-
Skin Corrosion/Irritation: Category 2 (H315: Causes skin irritation)
-
Serious Eye Damage/Eye Irritation: Category 2A (H319: Causes serious eye irritation)
-
Specific Target Organ Toxicity, Single Exposure: Category 3, Respiratory Tract Irritation (H335: May cause respiratory irritation)
GHS Label Elements [2]
-
Pictogram:

-
Signal Word: Warning[2]
-
Hazard Statements:
-
Precautionary Statements: A comprehensive list is provided in the Handling and Storage section.
Quantitative Safety Data
The following tables summarize the available quantitative data.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Physical State | Powder / Solid | [5] |
| Appearance | Off-white to Pale Yellow Powder | [5][6] |
| Melting Point | 140 - 143 °C / 284 - 289.4 °F | [5][6] |
| Stability | Stable under recommended storage conditions.[2] Hygroscopic.[6] | [2][6] |
Table 2: Toxicological Data
| Test | Result | Species | Notes |
| LD50 (Oral) | 4640 mg/kg | Mouse | Data for parent compound, Pyridoxal-5-Phosphate.[7] |
Note: No specific toxicological studies for the deuterated form were found. The data for the parent compound should be considered relevant.
Experimental Protocols
Detailed experimental protocols for toxicological studies, such as the LD50 test cited, are not available in public-facing safety data sheets. These studies are typically conducted under standardized guidelines (e.g., OECD Test Guidelines) by specialized laboratories. The results are summarized in the SDS without the detailed methodology.
Handling, Storage, and Emergency Procedures
5.1. Engineering Controls
-
Use only in a well-ventilated area, preferably in a fume hood.[2]
-
Ensure accessible safety shower and eye wash stations are available.[2]
5.2. Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles with side-shields.[2]
-
Hand Protection: Wear protective gloves (e.g., nitrile rubber).[2]
-
Skin and Body Protection: Wear impervious clothing and a lab coat.[2]
-
Respiratory Protection: If dust is generated, use a suitable respirator (e.g., NIOSH-approved N95 or better).[2]
5.3. Handling Precautions
-
Avoid contact with skin, eyes, and clothing.[2]
-
Avoid breathing dust or aerosols.[2]
-
Do not eat, drink, or smoke when using this product.[2]
-
Wash hands thoroughly after handling.[2]
-
Ground all equipment containing the material to prevent electrostatic charge buildup.[7]
5.4. Storage Conditions
-
Store in a well-ventilated place.[2]
-
Keep the container tightly closed.[2]
-
Store locked up.[2]
-
Recommended storage temperature is -20°C.[6]
5.5. First-Aid Measures
| Exposure | First-Aid Protocol |
| If Inhaled | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If breathing is difficult, give oxygen. Call a physician if symptoms persist.[1][2] |
| If on Skin | Wash with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation develops.[2] |
| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Promptly call a physician.[2] |
| If Swallowed | Wash out mouth with water. Do NOT induce vomiting. Call a physician.[2] |
5.6. Accidental Release Measures
-
Personal Precautions: Evacuate personnel to safe areas. Wear full personal protective equipment, including a self-contained breathing apparatus, to avoid dust inhalation.[1][2]
-
Containment and Cleanup: Use dry cleanup procedures to avoid generating dust. Sweep up and shovel the material into a suitable, labeled container for disposal. Decontaminate surfaces with alcohol.[2]
-
Environmental Precautions: Prevent further leakage or spillage. Do not let the product enter drains or water courses.[2]
5.7. Disposal
-
Dispose of contents and container in accordance with local, regional, and national regulations. Waste material should not be mixed with other waste and should be handled as hazardous.[2][3]
Visualized Safety Workflow
The following diagram illustrates the logical workflow from hazard identification to response, based on the GHS classification.
Caption: GHS Hazard Identification and Response Workflow for this compound.
References
An In-depth Technical Guide to Pyridoxal 5'-Phosphate Dependent Enzymes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridoxal (B1214274) 5'-phosphate (PLP), the active form of vitamin B6, is a remarkably versatile coenzyme essential for a vast array of metabolic processes.[1] PLP-dependent enzymes are ubiquitous in nature, catalyzing a wide diversity of chemical reactions primarily involving amino acids and other amino compounds.[1] These enzymes play critical roles in cellular metabolism, including amino acid biosynthesis and degradation, neurotransmitter synthesis, and carbohydrate and lipid metabolism.[1] The International Union of Biochemistry and Molecular Biology has cataloged over 140 distinct enzymatic activities for PLP-dependent enzymes, which accounts for approximately 4% of all classified activities.[1][2] Given their central role in cellular function and their potential as therapeutic targets, a comprehensive understanding of their classification, structure, and catalytic mechanisms is paramount for researchers in both academia and the pharmaceutical industry.[3][4]
This technical guide provides a detailed overview of PLP-dependent enzymes, covering their classification, the chemical intricacies of their catalytic mechanisms, and their structural diversity. It presents quantitative kinetic data for representative enzymes, offers detailed protocols for key experimental procedures, and employs visualizations to illustrate their classification, reaction pathways, and experimental workflows.
Classification of PLP-Dependent Enzymes
PLP-dependent enzymes are categorized based on both the type of reaction they catalyze and their structural fold.
Classification by Reaction Type
The remarkable versatility of the PLP cofactor enables it to facilitate a wide range of transformations, primarily at the α-carbon, β-carbon, and γ-carbon of amino acid substrates. The main reaction types include:
-
Transamination: The transfer of an amino group from an amino acid to an α-keto acid.[1]
-
Decarboxylation: The removal of a carboxyl group.[1]
-
Racemization: The interconversion of L- and D-amino acids.[1]
-
Elimination and Replacement Reactions: The removal or substitution of groups at the β- or γ-carbons.[1]
-
Retro-aldol and Claisen reactions: Carbon-carbon bond cleavage reactions.[5]
Classification by Structural Fold
A more fundamental classification of PLP-dependent enzymes is based on their three-dimensional protein structures. Despite their functional diversity, these enzymes have evolved to utilize a limited number of stable protein scaffolds.[1] Initially, five distinct fold types were identified, and this classification has since been expanded to seven.[1][6]
-
Fold Type I (Aspartate Aminotransferase Family): This is the largest and most diverse group, including a variety of aminotransferases, decarboxylases, and enzymes that catalyze elimination and replacement reactions.[7][8] These enzymes are typically homodimers.
-
Fold Type II (Tryptophan Synthase Family): Enzymes in this fold type are primarily involved in β-elimination and replacement reactions.[8] They often form multienzyme complexes.[9]
-
Fold Type III (Alanine Racemase Family): Characterized by a (β/α)8 barrel, or TIM barrel, structure, this fold type mainly comprises racemases and some decarboxylases.[1][8]
-
Fold Type IV (D-Amino Acid Aminotransferase Family): This group includes enzymes that act on D-amino acids.[8]
-
Fold Type V (Glycogen Phosphorylase Family): This fold type is unique in that the phosphate (B84403) group of PLP participates directly in catalysis as a proton shuttle, rather than the pyridine (B92270) ring acting as an electron sink.[6]
-
Fold Type VI (Lysine 5,6-Aminomutase Family): These enzymes catalyze rearrangements on the substrate backbone.[6]
-
Fold Type VII (Lysine 2,3-Aminomutase Family): Similar to Fold Type VI, this group also consists of enzymes that catalyze molecular rearrangements.[6]
The Catalytic Mechanism of PLP-Dependent Enzymes
The versatility of PLP-dependent enzymes stems from the chemical properties of the PLP cofactor.[10] The core of the catalytic mechanism involves the formation of a Schiff base (aldimine) between the aldehyde group of PLP and the amino group of the substrate.[4][11]
The general catalytic cycle can be summarized in the following steps:
-
Internal Aldimine Formation: In the resting state, the PLP cofactor is covalently bound to the ε-amino group of a conserved lysine (B10760008) residue in the active site, forming an internal aldimine.[4][11]
-
Transaldimination: Upon substrate binding, the amino group of the substrate displaces the active site lysine, forming an external aldimine with the PLP cofactor.[6][7]
-
Stabilization of Carbanionic Intermediates: The pyridine ring of PLP acts as an "electron sink," delocalizing the negative charge of carbanionic intermediates that are formed during the reaction.[6][12] This stabilization is crucial for lowering the activation energy of the reaction.
-
Reaction Specificity: The specific reaction that occurs (e.g., decarboxylation, transamination) is determined by the precise orientation of the substrate in the active site, which is controlled by the enzyme's protein scaffold.[13]
-
Product Release and Regeneration of the Internal Aldimine: After the chemical transformation, the product is released, and the active site lysine attacks the PLP-product imine to regenerate the internal aldimine, returning the enzyme to its resting state.[11]
Quantitative Data on PLP-Dependent Enzymes
The following tables summarize key kinetic parameters for several representative PLP-dependent enzymes. These values provide insights into their substrate specificity and catalytic efficiency.
Table 1: Kinetic Parameters of Selected Aminotransferases
| Enzyme | Organism | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Aspartate Aminotransferase (cytoplasmic) | Sheep Liver | L-Aspartate | 2.96 | - | - | [13] |
| Aspartate Aminotransferase (cytoplasmic) | Sheep Liver | 2-Oxoglutarate | 0.093 | - | - | [13] |
| Aspartate Aminotransferase (mitochondrial) | Sheep Liver | L-Aspartate | 0.40 | - | - | [13] |
| Aspartate Aminotransferase (mitochondrial) | Sheep Liver | 2-Oxoglutarate | 0.98 | - | - | [13] |
| Alanine:Glyoxylate Aminotransferase | Saccharomyces cerevisiae | L-Alanine | 2.5 | 1.8 | 720 | [12] |
| Alanine:Glyoxylate Aminotransferase | Saccharomyces cerevisiae | Glyoxylate | 0.2 | 1.8 | 9000 | [12] |
| Histidinol Phosphate Aminotransferase (Cj1437) | Campylobacter jejuni | Dihydroxyacetone phosphate | 0.042 | 0.50 | 12000 | [14] |
Table 2: Kinetic Parameters of Selected Decarboxylases
| Enzyme | Organism | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Aromatic Amino Acid Decarboxylase | Pseudomonas putida | 3,4-Dihydroxyphenylalanine | 0.092 | - | - | [4] |
| Aromatic Amino Acid Decarboxylase | Hog Kidney | 3,4-Dihydroxyphenylalanine | 0.19 | - | - | [4] |
| Aromatic Amino Acid Decarboxylase | Rat | 3,4-Dihydroxyphenylalanine | 0.086 | - | - | [4] |
| L-Serine Phosphate Decarboxylase (Cj1436) | Campylobacter jejuni | L-Serine Phosphate | 0.6 | 0.21 | 350 | [14] |
Table 3: Inhibition Constants (Ki) for Selected PLP-Dependent Enzyme Inhibitors
| Enzyme | Inhibitor | Ki (µM) | Inhibition Type | Reference |
| Thymidylate Synthase | Pyridoxal Phosphate | 0.6 - 0.9 | Competitive with dUMP | [15] |
| Acetyl-CoA Carboxylase | Pyridoxal Phosphate | ~100 | - | [16] |
| Serine Palmitoyltransferase | L-Cycloserine | - | Irreversible | [17] |
| Serine Palmitoyltransferase | D-Cycloserine | - | Irreversible | [17] |
Experimental Protocols
This section provides detailed methodologies for the expression, purification, and characterization of PLP-dependent enzymes.
Protocol 1: Expression and Purification of a Recombinant PLP-Dependent Enzyme
-
Gene Cloning and Expression Vector Construction:
-
Amplify the gene of interest from the source organism's genomic DNA using PCR with primers containing appropriate restriction sites.
-
Digest the PCR product and a suitable expression vector (e.g., pET-28a for N-terminal His-tag) with the corresponding restriction enzymes.
-
Ligate the digested gene into the expression vector and transform the construct into a competent E. coli expression strain (e.g., BL21(DE3)).
-
-
Protein Expression:
-
Inoculate a starter culture of the transformed E. coli cells in Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C.
-
Use the starter culture to inoculate a larger volume of LB medium and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.
-
Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-20 hours to enhance protein solubility.
-
-
Cell Lysis and Clarification:
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM phenylmethylsulfonyl fluoride (B91410) (PMSF), and 1 mg/mL lysozyme).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C to remove cell debris.
-
-
Affinity Chromatography:
-
Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole) to remove unbound proteins.
-
Elute the His-tagged protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
-
Size-Exclusion Chromatography (Optional):
-
For higher purity, further purify the eluted protein by size-exclusion chromatography using a column equilibrated with a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).
-
Collect fractions containing the purified protein and assess purity by SDS-PAGE.
-
Protocol 2: Aspartate Aminotransferase (AST) Activity Assay (Colorimetric)
This protocol is based on the principle that AST catalyzes the transfer of an amino group from aspartate to α-ketoglutarate, producing oxaloacetate and glutamate. The oxaloacetate is then used in a coupled reaction that results in a measurable color change.
-
Reagent Preparation:
-
AST Assay Buffer: Prepare a suitable buffer, for example, 100 mM potassium phosphate buffer, pH 7.4.
-
Substrate Solution: Prepare a solution containing L-aspartate and α-ketoglutarate in the assay buffer.
-
Color Reagent: A solution containing a chromogen that reacts with a product of the coupled reaction (e.g., 2,4-dinitrophenylhydrazine).[18]
-
Stopping Reagent: A solution to stop the reaction, such as 0.1 M HCl.[11]
-
-
Assay Procedure:
-
Add 5 µL of the sample (e.g., purified enzyme, serum) or standard to the wells of a microplate.[11]
-
Add 50 µL of the AST substrate solution to each well and incubate at 37°C for a defined period (e.g., 30 minutes).[18]
-
Add 50 µL of the color reagent to each well and incubate at 37°C for 20 minutes.[18]
-
Stop the reaction by adding 200 µL of the stopping reagent to each well.[11][18]
-
Read the absorbance at the appropriate wavelength (e.g., 510 nm) using a microplate reader.[11]
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of a product standard (e.g., pyruvate).
-
Calculate the AST activity in the samples by comparing their absorbance to the standard curve.
-
Protocol 3: Alanine Aminotransferase (ALT) Activity Assay (Coupled Enzyme Assay)
This protocol measures ALT activity by coupling the production of pyruvate (B1213749) to a reaction that consumes NADH, which can be monitored by the decrease in absorbance at 340 nm.
-
Reagent Preparation:
-
ALT Assay Buffer: e.g., 100 mM Tris-HCl, pH 7.5.
-
Substrate Mix: A solution containing L-alanine and α-ketoglutarate.
-
Coupling Enzyme Mix: A solution containing lactate (B86563) dehydrogenase (LDH) and NADH.
-
-
Assay Procedure:
-
Prepare a reaction mixture containing the assay buffer, substrate mix, and coupling enzyme mix.
-
Add a small volume of the sample (e.g., 1-20 µL) to the wells of a 96-well plate.[19]
-
Initiate the reaction by adding the reaction mixture to each well.
-
Immediately measure the absorbance at 340 nm (A340) and continue to monitor the decrease in A340 over time (e.g., every minute for 5-10 minutes) at a constant temperature (e.g., 37°C).
-
-
Data Analysis:
-
Calculate the rate of NADH oxidation (ΔA340/minute) from the linear portion of the reaction curve.
-
Use the molar extinction coefficient of NADH (6220 M-1cm-1) to convert the rate of absorbance change to the rate of pyruvate formation, which is equivalent to the ALT activity.
-
Conclusion
PLP-dependent enzymes represent a large and functionally diverse superfamily of crucial importance to cellular life. Their unique catalytic mechanism, centered around the versatile chemistry of the pyridoxal 5'-phosphate cofactor, allows them to perform a wide range of chemical transformations that are fundamental to metabolism. This guide has provided an in-depth overview of their classification, catalytic principles, and structural organization. The presented quantitative data and detailed experimental protocols offer a valuable resource for researchers and drug development professionals. A thorough understanding of these enzymes will continue to fuel new discoveries in basic science and facilitate the development of novel therapeutics targeting these essential biocatalysts.
References
- 1. assaygenie.com [assaygenie.com]
- 2. Using Steady-State Kinetics to Quantitate Substrate Selectivity and Specificity: A Case Study with Two Human Transaminases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. Frontiers | Current Advances on Structure-Function Relationships of Pyridoxal 5′-Phosphate-Dependent Enzymes [frontiersin.org]
- 5. abcam.com [abcam.com]
- 6. cellbiolabs.com [cellbiolabs.com]
- 7. A simple kinetic method for rapid mechanistic analysis of reversible enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. osti.gov [osti.gov]
- 10. sciencellonline.com [sciencellonline.com]
- 11. mmpc.org [mmpc.org]
- 12. researchgate.net [researchgate.net]
- 13. Some kinetic and other properties of the isoenzymes of aspartate aminotransferase isolated from sheep liver - PMC [pmc.ncbi.nlm.nih.gov]
- 14. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 15. Inhibition of thymidylate synthase by pyridoxal phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibition of acetyl-CoA carboxylase isoforms by pyridoxal phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Inhibition of the PLP-dependent enzyme serine palmitoyltransferase by cycloserine: evidence for a novel decarboxylative mechanism of inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. fn-test.com [fn-test.com]
- 19. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
The Genesis of a Coenzyme: A Technical History of Pyridoxal Phosphate
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Discovery of a Pivotal Vitamer
Introduction
Pyridoxal (B1214274) 5'-phosphate (PLP), the biologically active form of vitamin B6, stands as a cornerstone of enzymatic catalysis, participating in over 140 distinct biochemical reactions essential for life. Its discovery and the elucidation of its role as a vitamer represent a significant chapter in the history of nutritional science and enzymology. This technical guide provides a comprehensive overview of the historical milestones, key experimental methodologies, and quantitative data that led to our current understanding of PLP. For researchers in drug development and the life sciences, a deep appreciation of this history can inform contemporary approaches to targeting PLP-dependent enzymes and understanding vitamin B6 metabolism.
The Early Clues: Rat Acrodynia and the "Vitamin B6" Factor
The story of pyridoxal phosphate (B84403) begins with the quest to understand and cure a specific dermatitis in rats, a condition termed "rat acrodynia." In the 1930s, the Hungarian physician Paul György observed that rats fed a semi-synthetic diet supplemented with thiamin (vitamin B1) and riboflavin (B1680620) (vitamin B2) developed severe skin lesions, characterized by redness, swelling, and scaliness of the paws and snout.[1][2][3] This condition was distinct from the pellagra-like symptoms observed in other vitamin deficiencies.
György's pivotal experiments demonstrated that a factor present in yeast and other natural sources could cure this acrodynia.[1] He designated this unknown curative substance as "vitamin B6".[4][5][6] This discovery laid the foundation for the isolation and characterization of the various compounds that constitute the vitamin B6 family.
Experimental Protocols: The Rat Acrodynia Bioassay
The bioassay developed by Paul György was instrumental in the initial identification of vitamin B6 activity. While a standardized scoring system for the lesions is not extensively detailed in early publications, the qualitative assessment of the "cure" of acrodynia was the primary endpoint.
Table 1: Composition of the Basal Diet Used in Rat Acrodynia Studies
| Component | Percentage (%) |
| Casein (vitamin-free) | 18 |
| Sucrose | 68 |
| Butterfat | 8 |
| Cod liver oil | 2 |
| Salt mixture | 4 |
This basal diet was supplemented with crystalline thiamin and riboflavin.[1][7]
Experimental Workflow for the Rat Acrodynia Bioassay:
Caption: Workflow of the rat acrodynia bioassay.
The Unveiling of the Vitamers: Pyridoxine (B80251), Pyridoxal, and Pyridoxamine (B1203002)
Following the identification of "vitamin B6" activity, the next crucial step was the isolation and chemical characterization of the active compound. In 1938, Samuel Lepkovsky successfully isolated and crystallized a substance from rice bran that cured rat acrodynia.[2][3] A year later, the structure of this compound was independently determined by Stanton A. Harris and Karl Folkers, as well as Richard Kuhn, and was named pyridoxine .[3][5]
However, the story of vitamin B6 was more complex than a single molecule. The pioneering work of Esmond Snell in the 1940s revealed the existence of other forms of vitamin B6. Snell developed a microbiological assay using the yeast Saccharomyces uvarum (then known as Saccharomyces carlsbergensis), which showed that different food sources contained substances with vitamin B6 activity that were not pyridoxine.[5] This led to the discovery of pyridoxal , the aldehyde form, and pyridoxamine , the amine form.[5] These three compounds—pyridoxine, pyridoxal, and pyridoxamine—were recognized as the primary vitamers of vitamin B6.
Experimental Protocols: The Microbiological Bioassay
Esmond Snell's microbiological assay provided a sensitive and quantitative method to measure vitamin B6 activity and differentiate the biological potency of its various forms.
Table 2: Basal Medium for Saccharomyces uvarum Vitamin B6 Assay
| Component | Amount per 100 mL |
| Glucose | 20 g |
| Asparagine | 0.2 g |
| (NH₄)₂SO₄ | 0.2 g |
| KH₂PO₄ | 0.1 g |
| CaCl₂·2H₂O | 25 mg |
| MgSO₄·7H₂O | 25 mg |
| FeCl₃ | 25 µg |
| MnSO₄ | 25 µg |
| Inositol | 1 mg |
| Calcium pantothenate | 50 µg |
| Niacin | 50 µg |
| Biotin | 0.1 µg |
| Thiamin | 10 µg |
This medium is devoid of vitamin B6, making the growth of S. uvarum dependent on the amount of B6 vitamers added.[8][9]
Experimental Workflow for the Microbiological Bioassay:
Caption: Workflow of the microbiological bioassay for Vitamin B6.
The Active Form: Discovery of Pyridoxal Phosphate
Further research revealed that the three vitamers—pyridoxine, pyridoxal, and pyridoxamine—are precursors to the true, enzymatically active form. It was discovered that these compounds are phosphorylated in the body to yield their respective 5'-phosphate esters. The ultimate active coenzyme was identified as pyridoxal 5'-phosphate (PLP) .[2][3] This discovery was a major breakthrough, establishing the link between a vitamin and its functional coenzyme form.
The enzymatic conversion of the B6 vitamers to PLP is a two-step process in the vitamin B6 salvage pathway .[2][10][11]
-
Phosphorylation: Pyridoxal, pyridoxine, and pyridoxamine are first phosphorylated by the enzyme pyridoxal kinase (EC 2.7.1.35), utilizing ATP as the phosphate donor.[12]
-
Oxidation: The resulting pyridoxine 5'-phosphate (PNP) and pyridoxamine 5'-phosphate (PMP) are then oxidized to pyridoxal 5'-phosphate (PLP) by the FMN-dependent enzyme pyridoxine-5'-phosphate oxidase (PNPOx; EC 1.4.3.5).[9][13][14]
Vitamin B6 Salvage Pathway:
Caption: The Vitamin B6 salvage pathway.
Experimental Protocols: Enzymatic Assays
The discovery and characterization of pyridoxal kinase and pyridoxine-5'-phosphate oxidase were crucial for understanding PLP biosynthesis.
Pyridoxal Kinase Assay:
The activity of pyridoxal kinase can be measured spectrophotometrically by coupling the production of ADP to the oxidation of NADH in the presence of pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase.
Table 3: Pyridoxal Kinase Coupled Enzyme Assay Components
| Component | Final Concentration |
| HEPES buffer (pH 7.4) | 100 mM |
| ATP | 1.5 mM |
| MgCl₂ | 250 µM |
| Pyridoxal | 300 µM |
| Phosphoenolpyruvate | 1 mM |
| NADH | 0.2 mM |
| Pyruvate kinase | 5 U/mL |
| Lactate dehydrogenase | 5 U/mL |
The decrease in absorbance at 340 nm due to NADH oxidation is monitored.[15]
Pyridoxine-5'-Phosphate Oxidase Assay:
The activity of PNPOx can be determined by measuring the formation of PLP. In one method, the produced PLP is measured using a microbiological assay with Lactobacillus casei.[13] Alternatively, the reaction can be monitored by the increase in absorbance at 415 nm due to the formation of a Schiff base between the newly formed PLP and a primary amine (e.g., Tris buffer) in the reaction mixture.[16]
Table 4: PNPOx Spectrophotometric Assay Components
| Component | Final Concentration |
| Tris-HCl buffer (pH 8.0) | 100 mM |
| Pyridoxine 5'-phosphate (PNP) | 5 mM |
| FAD | 5 µM |
The increase in absorbance at 415 nm is monitored.[16]
Quantitative Data from Key Discoveries
The following tables summarize some of the quantitative data from the seminal studies on vitamin B6 and PLP.
Table 5: Yield of Pyridoxine-Glycosides from Rice Bran
| Compound | Amount Isolated from 10 kg Rice Bran |
| 5'-O-(β-cellobiosyl)pyridoxine | 53 mg |
| 4'-O-(β-D-glucosyl)-5'-O-(β-cellobiosyl)pyridoxine | 7.8 mg |
| 5'-O-(β-glucotriosyl)pyridoxine | 5.8 mg |
Data from studies on the isolation of bound forms of vitamin B6.[17]
Table 6: Kinetic Parameters of Pyridoxal Kinase from Geobacillus sp. H6a
| Substrate | Kₘ (µM) |
| Pyridoxine | 20 ± 1.35 |
| Pyridoxal | 100 ± 0.76 |
| Pyridoxamine | 100 ± 1.21 |
| ATP | 8.99 ± 1.76 |
These values indicate the enzyme's affinity for its various substrates.
Conclusion
The journey from the observation of rat acrodynia to the elucidation of the structure and function of pyridoxal phosphate as a vital coenzyme is a testament to the power of systematic scientific inquiry. The development of innovative bioassays by pioneers like Paul György and Esmond Snell was critical in isolating and characterizing the different vitamers of vitamin B6. Subsequent biochemical studies revealed the enzymatic machinery responsible for converting these vitamers into the active coenzyme, PLP. For today's researchers, this history not only provides a fascinating narrative of discovery but also underscores the fundamental principles of nutrition, enzymology, and metabolic pathways that continue to be relevant in the development of new therapeutics and a deeper understanding of human health.
References
- 1. nationalmedals.org [nationalmedals.org]
- 2. researchgate.net [researchgate.net]
- 3. A history of the isolation and identification of vitamin B(6) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microbial assay of Vitamin b6 and b12 | PPTX [slideshare.net]
- 5. Vitamin B6 - Wikipedia [en.wikipedia.org]
- 6. acs.org [acs.org]
- 7. HEPATIC INJURY ON A NUTRITIONAL BASIS IN RATS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medallionlabs.com [medallionlabs.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Pyridoxine (pyridoxamine) phosphate oxidase activity in the red cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 15. researchgate.net [researchgate.net]
- 16. Crystallization and preliminary X-ray analysis of pyridoxine 4-oxidase, the first enzyme in pyridoxine degradation pathway I - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Isolation and structural elucidation of three new pyridoxine-glycosides in rice bran - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Natural Isotopic Abundance of Elements in Pyridoxal Phosphate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural isotopic abundance of the constituent elements of Pyridoxal Phosphate (B84403) (PLP), a critical coenzyme in numerous metabolic reactions. This document details the isotopic composition of Carbon, Hydrogen, Nitrogen, Oxygen, and Phosphorus within the PLP molecule (C₈H₁₀N₁O₆P), outlines the state-of-the-art experimental methodologies for their determination, and presents a conceptual workflow for such analyses.
Natural Isotopic Abundance of Constituent Elements
The elements that comprise Pyridoxal Phosphate each consist of a mixture of stable isotopes, with one isotope being significantly more abundant than the others. Understanding the precise natural isotopic distribution is fundamental for a variety of research applications, including metabolic tracing, pharmaceutical characterization, and authentication studies.
The following table summarizes the natural isotopic abundances of the stable isotopes for each element present in Pyridoxal Phosphate.
| Element | Isotope | Molar Mass ( g/mol ) | Natural Abundance (%) |
| Carbon (C) | ¹²C | 12.000000 | ~98.93%[1] |
| ¹³C | 13.003355 | ~1.07%[1] | |
| Hydrogen (H) | ¹H (Protium) | 1.007825 | ~99.9885%[2][3] |
| ²H (Deuterium) | 2.014102 | ~0.0115%[2][3] | |
| Nitrogen (N) | ¹⁴N | 14.003074 | ~99.632%[4][5] |
| ¹⁵N | 15.000109 | ~0.368%[4][5] | |
| Oxygen (O) | ¹⁶O | 15.994915 | ~99.757%[6][7] |
| ¹⁷O | 16.999132 | ~0.038%[6][7] | |
| ¹⁸O | 17.999160 | ~0.205%[6][7] | |
| Phosphorus (P) | ³¹P | 30.973762 | 100%[8][9][10][11] |
Note: The natural abundance of isotopes can exhibit slight variations depending on the source of the material.[12]
Conceptual Workflow for Isotopic Abundance Determination
The determination of the natural isotopic abundance of elements within a specific molecule like Pyridoxal Phosphate is a multi-step process that requires careful sample preparation followed by sophisticated analytical techniques. The primary methodology employed is Isotope Ratio Mass Spectrometry (IRMS), often coupled with a separation technique like Gas Chromatography (GC) or an Elemental Analyzer (EA).
The following diagram illustrates a conceptual workflow for this process.
Caption: A conceptual workflow for determining the natural isotopic abundance of elements in Pyridoxal Phosphate.
Experimental Protocols
The determination of the natural isotopic abundance of each element in Pyridoxal Phosphate requires specific analytical approaches. The most common techniques are Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) for carbon and nitrogen, and Elemental Analyzer-Isotope Ratio Mass Spectrometry (EA-IRMS) or Thermal Conversion/Elemental Analyzer-Isotope Ratio Mass Spectrometry (TC/EA-IRMS) for hydrogen and oxygen. Phosphorus, being monoisotopic, does not have a natural isotopic abundance to be measured in the same manner.
Sample Preparation
A critical step for accurate isotopic analysis is the preparation of a pure Pyridoxal Phosphate sample, free from any interfering compounds.
-
For Pure Standards: If a high-purity standard of Pyridoxal Phosphate is used, minimal preparation is required. The sample is typically dissolved in a suitable solvent (e.g., ultrapure water) to a known concentration.
-
For Biological Matrices: When analyzing PLP from a biological source (e.g., plasma, tissue), a robust extraction and purification protocol is necessary.
-
Homogenization: The biological sample is homogenized in a suitable buffer.
-
Protein Precipitation: Proteins are precipitated using an acid, such as trichloroacetic acid or perchloric acid, followed by centrifugation to separate the protein pellet from the supernatant containing PLP.
-
Solid-Phase Extraction (SPE) or High-Performance Liquid Chromatography (HPLC): The supernatant is further purified using SPE or preparative HPLC to isolate the PLP fraction from other small molecules. The purity of the isolated fraction should be confirmed using analytical HPLC with UV or fluorescence detection.
-
Lyophilization: The purified PLP fraction is lyophilized (freeze-dried) to obtain a dry powder.
-
Determination of Carbon (¹³C/¹²C) and Nitrogen (¹⁵N/¹⁴N) Isotopic Abundance by GC-IRMS
This method is suitable for volatile and thermally stable compounds. As Pyridoxal Phosphate is not directly volatile, a derivatization step is required.
-
Derivatization: The purified and dried Pyridoxal Phosphate is derivatized to increase its volatility. A common method is silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). The reaction is typically carried out in a sealed vial at a specific temperature (e.g., 70°C) for a set duration (e.g., 30 minutes).
-
Instrumentation: A gas chromatograph is coupled to an isotope ratio mass spectrometer via a combustion interface.
-
GC Separation:
-
Injection: A small volume (e.g., 1 µL) of the derivatized sample is injected into the GC.
-
Column: A non-polar capillary column (e.g., DB-5ms) is typically used.
-
Oven Program: A temperature gradient is applied to separate the derivatized PLP from any remaining impurities. For example, an initial temperature of 100°C held for 2 minutes, followed by a ramp of 10°C/minute to 280°C, and a final hold for 5 minutes.
-
Carrier Gas: Helium is used as the carrier gas at a constant flow rate.
-
-
Combustion: As the derivatized PLP elutes from the GC column, it passes through a combustion reactor (typically a ceramic tube containing copper oxide) at a high temperature (e.g., 950°C). This converts the organic compound into carbon dioxide (CO₂) and nitrogen gas (N₂).
-
Reduction and Water Removal: The combustion products then pass through a reduction reactor (containing copper wires) to reduce any nitrogen oxides to N₂ and a water trap to remove H₂O.
-
IRMS Analysis: The purified CO₂ and N₂ gases are introduced into the ion source of the mass spectrometer. The ions are accelerated and separated based on their mass-to-charge ratio (m/z). For carbon, the instrument measures the ion beams of m/z 44 (¹²C¹⁶O₂), 45 (¹³C¹⁶O₂ and ¹²C¹⁷O¹⁶O), and 46. For nitrogen, it measures m/z 28 (¹⁴N¹⁴N), 29 (¹⁴N¹⁵N), and 30.
-
Data Analysis: The software calculates the isotope ratios (¹³C/¹²C and ¹⁵N/¹⁴N) from the measured ion beam intensities. These ratios are then compared to international standards (e.g., Vienna Pee Dee Belemnite for carbon, atmospheric air for nitrogen) to report the results in delta (δ) notation.
Determination of Hydrogen (²H/¹H) and Oxygen (¹⁸O/¹⁶O) Isotopic Abundance by TC/EA-IRMS
This method involves the high-temperature conversion of the sample in the absence of oxygen.
-
Sample Weighing: A small amount of the purified and dried Pyridoxal Phosphate (typically in the microgram range) is weighed into a silver capsule.
-
Instrumentation: A thermal conversion/elemental analyzer is coupled to an isotope ratio mass spectrometer.
-
Pyrolysis: The silver capsule containing the sample is dropped into a high-temperature reactor (typically a glassy carbon tube) heated to around 1450°C. In this oxygen-free environment, the sample is pyrolyzed, and the hydrogen and oxygen atoms are converted to H₂ and CO gas, respectively.
-
Gas Chromatography: The resulting H₂ and CO gases are separated by a gas chromatographic column.
-
IRMS Analysis: The separated gases are sequentially introduced into the ion source of the mass spectrometer. The instrument measures the ion beams for H₂ (m/z 2 and 3) and CO (m/z 28, 29, and 30).
-
Data Analysis: The isotope ratios (²H/¹H and ¹⁸O/¹⁶O) are calculated from the ion beam intensities and reported in delta (δ) notation relative to international standards (e.g., Vienna Standard Mean Ocean Water).
Phosphorus (³¹P)
Phosphorus has only one stable isotope, ³¹P.[8][9][10][11] This means its natural isotopic abundance is 100%. Therefore, in the context of natural isotopic abundance studies for the purpose of tracing or authentication, phosphorus in its natural form does not provide isotopic variation to measure. However, the analysis of oxygen isotopes in the phosphate group (δ¹⁸Oₚ) can be a powerful tool, as described in the protocol for oxygen.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical flow of the analytical process, from sample introduction to the final determination of isotopic ratios for different elements in Pyridoxal Phosphate.
Caption: Logical flow diagram illustrating the distinct analytical pathways for determining the isotopic ratios of C, N, H, and O in Pyridoxal Phosphate.
References
- 1. WebElements Periodic Table » Carbon » isotope data [winter.group.shef.ac.uk]
- 2. WebElements Periodic Table » Hydrogen » isotope data [webelements.com]
- 3. Isotopes of hydrogen - Wikipedia [en.wikipedia.org]
- 4. Isotopes of nitrogen - Wikipedia [en.wikipedia.org]
- 5. Nitrogen Isotopes - List and Properties [chemlin.org]
- 6. WebElements Periodic Table » Oxygen » isotope data [webelements.com]
- 7. USGS -- Isotope Tracers -- Resources [wwwrcamnl.wr.usgs.gov]
- 8. Phosphorus Isotopes - List and Properties [chemlin.org]
- 9. Phosphorus | Definition, Uses, & Facts | Britannica [britannica.com]
- 10. WebElements Periodic Table » Phosphorus » isotope data [webelements.com]
- 11. Phosphorus - Wikipedia [en.wikipedia.org]
- 12. Isotopic Abundance Variations | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
Methodological & Application
Application Notes and Protocols for the Quantitative Analysis of Pyridoxal Phosphate using Pyridoxal Phosphate-d3 as an Internal Standard by LC-MS/MS
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridoxal (B1214274) 5'-phosphate (PLP), the biologically active form of vitamin B6, is an essential cofactor for over 140 enzymatic reactions in the human body, playing a critical role in amino acid metabolism, neurotransmitter synthesis, and gluconeogenesis.[1][2] Accurate and sensitive quantification of PLP in biological matrices is crucial for both clinical diagnostics and research, particularly in the study of neurological disorders and nutritional deficiencies.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a highly specific and sensitive method for the direct quantification of PLP, overcoming the limitations of traditional assays.[1][3] The use of a stable isotope-labeled internal standard, such as Pyridoxal Phosphate-d3 (PLP-d3), is critical for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the accuracy and reliability of the analytical method.[2][3]
These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of PLP in biological samples, primarily whole blood and cerebrospinal fluid (CSF), using PLP-d3 as an internal standard with LC-MS/MS.
Vitamin B6 Salvage Pathway
The following diagram illustrates the key steps in the vitamin B6 salvage pathway, leading to the synthesis of the active cofactor, Pyridoxal 5'-phosphate (PLP).
Experimental Protocols
A generalized workflow for the LC-MS/MS analysis of PLP using PLP-d3 as an internal standard is presented below. This is followed by specific, detailed protocols for sample preparation of whole blood and cerebrospinal fluid.
Protocol 1: Analysis of PLP in Human Whole Blood
This protocol is adapted from validated methods for the quantification of PLP in whole blood.[2][3]
1. Materials and Reagents:
-
Pyridoxal 5'-phosphate (PLP) standard
-
This compound (PLP-d3) internal standard
-
Trichloroacetic acid (TCA), 10% (w/v) in water
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Whole blood samples, stored at -80°C
2. Sample Preparation:
-
Thaw whole blood samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 250 µL of the whole blood sample.
-
Add 50 µL of the PLP-d3 internal standard solution.
-
Add 250 µL of 10% TCA to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer 20 µL of the clear supernatant to an autosampler vial for LC-MS/MS analysis.[2]
3. Liquid Chromatography Conditions:
-
LC System: UPLC system
-
Column: Waters™ Symmetry C18, or equivalent
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol[2]
-
Gradient: A linear gradient is typically employed. An example could be: 2% B for 1 min, ramp to 50% B over 1 min, hold for 2 min, then return to initial conditions and equilibrate for 3 min.[4]
-
Flow Rate: 0.3 mL/min[4]
-
Injection Volume: 20 µL[2]
-
Column Temperature: 40°C
-
Run Time: Approximately 4-6 minutes.[2]
4. Mass Spectrometry Conditions:
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
PLP: 247.8 > 149.8 (quantifier), other transitions can be used for confirmation.[2]
-
PLP-d3: 250.8 > 152.8 (or appropriate transition for the specific deuterated standard)
-
-
Collision Energy: Optimized for the specific instrument, typically around 14 eV for PLP.[2]
Protocol 2: Analysis of PLP in Human Cerebrospinal Fluid (CSF)
This protocol is based on methodologies developed for the analysis of vitamin B6 vitamers in CSF.[5]
1. Materials and Reagents:
-
Pyridoxal 5'-phosphate (PLP) standard
-
This compound (PLP-d3) internal standard
-
Acetonitrile (B52724) (LC-MS grade)
-
Ringer's solution (for surrogate matrix)
-
CSF samples, stored at -80°C
2. Sample Preparation:
-
Thaw CSF samples on ice.
-
To a microcentrifuge tube, add 100 µL of CSF.
-
Add the appropriate volume of PLP-d3 internal standard solution.
-
Add acetonitrile for protein precipitation (typically in a 1:2 or 1:3 sample to solvent ratio).
-
Vortex the mixture thoroughly.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to an autosampler vial for analysis.
3. Liquid Chromatography and Mass Spectrometry Conditions:
-
The LC-MS/MS conditions would be similar to those described in Protocol 1, with potential minor adjustments to the gradient to optimize separation for the CSF matrix. A shorter run time of around 4.7 minutes has been reported for CSF analysis.[5]
Quantitative Data Summary
The following tables summarize typical performance characteristics of LC-MS/MS methods for the quantification of PLP using a deuterated internal standard.
Table 1: Method Validation Parameters for PLP Analysis
| Parameter | Whole Blood | Cerebrospinal Fluid |
| Linearity Range | 4 - 8000 nmol/L[2] | 5 - 200 nmol/L[5] |
| Lower Limit of Quantification (LLOQ) | 4 nmol/L[2] | 5 nmol/L[5][6] |
| Correlation Coefficient (r²) | > 0.99[2] | > 0.99[5] |
Table 2: Precision and Accuracy Data
| Parameter | Whole Blood[2] | Cerebrospinal Fluid (in Ringer's)[5] |
| Intra-day Precision (%CV) | 1.7 - 2.8% | 2.6 - 16.5% |
| Inter-day Precision (%CV) | 3.0 - 4.1% | Not explicitly stated, but within- and inter-day precision combined were reported. |
| Accuracy | Not explicitly stated in the same format | 85.4 - 114.5% |
Table 3: Recovery and Matrix Effect
| Parameter | Whole Blood[2] |
| Mean Recovery | 98% (range 89-103%) |
| Relative Matrix Effect | 98.8% |
Conclusion
The use of this compound as an internal standard in LC-MS/MS analysis provides a robust, accurate, and sensitive method for the quantification of PLP in various biological matrices. The detailed protocols and performance data presented in these application notes serve as a valuable resource for researchers, scientists, and drug development professionals, enabling them to implement reliable analytical methods for vitamin B6 analysis in their laboratories. The inherent specificity and sensitivity of this technique make it the gold standard for both research and clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. A stable isotope dilution LC-ESI-MS/MS method for the quantification of pyridoxal-5'-phosphate in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of a LC-MS/MS method using stable isotope dilution for the quantification of individual B6 vitamers in fruits, vegetables, and cereals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validated UPLC-MS/MS method for the analysis of vitamin B6 pyridoxal 5́-phosphate, pyridoxal, pyridoxine, pyridoxamine, and pyridoxic acid in human cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and Clinical Evaluation of a High-Throughput LC-MS/MS Assay for Vitamin B6 in Human Plasma and Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Pyridoxal 5'-Phosphate (PLP) in Human Plasma using a Stable Isotope Dilution LC-MS/MS Method
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantitative analysis of Pyridoxal 5'-Phosphate (PLP), the biologically active form of vitamin B6, in human plasma. The method utilizes a simple protein precipitation step followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Pyridoxal Phosphate-d3 is employed as a stable isotope-labeled internal standard to ensure high accuracy and precision. This protocol is intended for researchers, scientists, and drug development professionals requiring reliable measurement of PLP in plasma samples.
Introduction
Pyridoxal 5'-phosphate (PLP) is an essential coenzyme involved in over 100 enzymatic reactions, playing a critical role in amino acid, neurotransmitter, and nucleic acid metabolism.[1] Accurate measurement of plasma PLP concentrations is crucial for assessing vitamin B6 status and investigating its role in various physiological and pathological processes.[1][2] Traditional methods for PLP analysis can be time-consuming and may lack the specificity and sensitivity of LC-MS/MS.[3] This protocol describes a high-throughput LC-MS/MS assay that offers simple sample preparation and a short analysis time.[3][4] The use of a stable isotope-labeled internal standard, this compound, corrects for matrix effects and variations in sample processing, leading to highly reliable quantitative results.[4][5]
Materials and Reagents
-
Analytes and Internal Standard:
-
Pyridoxal 5'-phosphate (PLP)
-
This compound (PLP-d3)
-
-
Solvents and Chemicals:
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Trichloroacetic acid (TCA)
-
Ultrapure water
-
-
Plasma:
-
Equipment:
-
Liquid Chromatography-Tandem Mass Spectrometer (LC-MS/MS)
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Micropipettes
-
Autosampler vials
-
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of PLP and PLP-d3 in ultrapure water.
-
Working Standard Solutions: Serially dilute the primary stock solutions with a suitable solvent (e.g., 50:50 methanol:water) to prepare a series of working standard solutions for constructing the calibration curve.
-
Internal Standard Working Solution: Prepare a working solution of PLP-d3 at a fixed concentration (e.g., 100 ng/mL) in the same solvent.
Plasma Sample Preparation
-
Thawing: Thaw frozen plasma samples at 4°C.
-
Aliquoting: Aliquot 100 µL of plasma into a microcentrifuge tube.
-
Internal Standard Addition: Add a specific volume (e.g., 10 µL) of the PLP-d3 internal standard working solution to each plasma sample, calibration standard, and quality control sample.
-
Protein Precipitation: Add 200 µL of ice-cold 10% (w/v) trichloroacetic acid to each tube.[4][7]
-
Vortexing: Vortex the samples vigorously for 30 seconds.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[4]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: A reversed-phase C18 column (e.g., Waters™ Symmetry C18) is suitable for separation.[4]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol.[4]
-
Gradient: A linear gradient from low to high organic content (Mobile Phase B) is typically used to elute the analytes.
-
Flow Rate: A typical flow rate is between 0.3 and 0.5 mL/min.
-
Injection Volume: 10-20 µL.[4]
-
Column Temperature: 25-40°C.
-
-
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[3][4]
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for PLP and PLP-d3.
-
PLP: m/z 248 → 150[4]
-
PLP-d3: m/z 251 → 153 (example transition, actual may vary based on labeling)
-
-
Collision Energy: Optimize the collision energy for each transition to achieve maximum signal intensity.[4]
-
Data Presentation
Table 1: Example Calibration Curve Data
| Concentration (nmol/L) | PLP Peak Area | PLP-d3 Peak Area | Peak Area Ratio (PLP/PLP-d3) |
| 5 | 15,234 | 1,510,876 | 0.0101 |
| 10 | 31,056 | 1,523,450 | 0.0204 |
| 25 | 78,945 | 1,509,876 | 0.0523 |
| 50 | 155,678 | 1,515,432 | 0.1027 |
| 100 | 312,456 | 1,520,123 | 0.2055 |
| 250 | 780,123 | 1,518,765 | 0.5137 |
| 500 | 1,555,987 | 1,512,345 | 1.0289 |
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 4-5 nmol/L[3][4] |
| Intra-day Precision (%CV) | < 5%[3][4] |
| Inter-day Precision (%CV) | < 5%[3][4] |
| Recovery | 95-105% |
| Matrix Effect | Minimal |
Visualizations
Caption: Experimental workflow for the quantitative analysis of PLP in plasma.
Caption: Simplified overview of PLP's role as a coenzyme in various metabolic pathways.
References
- 1. labcorp.com [labcorp.com]
- 2. wwwn.cdc.gov [wwwn.cdc.gov]
- 3. Development and Clinical Evaluation of a High-Throughput LC-MS/MS Assay for Vitamin B6 in Human Plasma and Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A stable isotope dilution LC-ESI-MS/MS method for the quantification of pyridoxal-5'-phosphate in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. » Laboratory Alliance of Central New York, LLC [laboratoryalliance.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantitative Analysis of Pyridoxal 5'-Phosphate (PLP) in Human Plasma using a Deuterated Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyridoxal 5'-phosphate (PLP) is the biologically active form of vitamin B6, an essential human nutrient.[1] It functions as a vital coenzyme for over 140 enzymatic reactions, primarily involved in amino acid metabolism, including transamination, decarboxylation, and racemization reactions.[2][3] PLP plays a critical role in the synthesis of neurotransmitters such as serotonin, dopamine, and GABA, and is also involved in heme synthesis and glycogenolysis.[2][4][5] Accurate quantification of PLP in biological matrices is crucial for assessing vitamin B6 status, diagnosing deficiencies, and in drug development for monitoring potential interactions with metabolic pathways.
This document provides a detailed, step-by-step protocol for the sample preparation and analysis of PLP in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard. The use of a stable isotope-labeled internal standard, such as PLP-d3, is critical for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring high accuracy and precision.[6]
Experimental Protocols
This protocol outlines the procedure for the extraction and quantification of PLP from human plasma samples.
Materials and Reagents:
-
Human plasma (collected in EDTA tubes and protected from light)
-
Pyridoxal 5'-phosphate (PLP) standard
-
Pyridoxal 5'-phosphate-d3 (PLP-d3) internal standard
-
Trichloroacetic acid (TCA), 10% (w/v) in water
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Microcentrifuge tubes (1.5 mL)
-
Autosampler vials
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column (e.g., C18, 2.1 x 50 mm, 1.7 µm)
Procedure:
1. Standard and Internal Standard Stock Solution Preparation:
- Prepare a stock solution of PLP (1 mg/mL) in ultrapure water.
- Prepare a stock solution of PLP-d3 (1 mg/mL) in ultrapure water.
- From these stocks, prepare working solutions of PLP for the calibration curve and quality control (QC) samples by serial dilution in ultrapure water.
- Prepare a working internal standard (IS) solution of PLP-d3 at an appropriate concentration (e.g., 100 ng/mL) in ultrapure water.
2. Sample Preparation (Protein Precipitation):
- Thaw frozen plasma samples on ice, protected from light.
- Vortex the plasma samples to ensure homogeneity.
- In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
- Add 10 µL of the PLP-d3 internal standard working solution to each plasma sample, calibrator, and QC sample.
- Vortex briefly to mix.
- Add 200 µL of ice-cold 10% TCA solution to precipitate proteins.[6][7][8]
- Vortex vigorously for 30 seconds.
- Incubate the samples on ice for 10 minutes.
- Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
- Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
- Chromatographic Conditions:
- Column: C18, 2.1 x 50 mm, 1.7 µm
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in methanol
- Flow Rate: 0.3 mL/min
- Injection Volume: 5 µL
- Gradient:
- 0-1.0 min: 2% B
- 1.0-2.5 min: 2-95% B
- 2.5-3.5 min: 95% B
- 3.5-3.6 min: 95-2% B
- 3.6-5.0 min: 2% B
- Mass Spectrometric Conditions:
- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Multiple Reaction Monitoring (MRM) Transitions:
- PLP: 248.1 → 150.1
- PLP-d3: 251.1 → 153.1
- Optimize other parameters such as collision energy and declustering potential for the specific instrument used.
4. Data Analysis:
- Integrate the peak areas for both PLP and PLP-d3.
- Calculate the peak area ratio (PLP/PLP-d3).
- Construct a calibration curve by plotting the peak area ratio against the concentration of the PLP standards.
- Determine the concentration of PLP in the unknown samples by interpolating their peak area ratios from the calibration curve.
Data Presentation
The following tables summarize typical quantitative data obtained during the validation of a PLP analysis method in human plasma.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| PLP | 1 - 1000 | >0.995 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low | 5 | <10 | <10 | 90-110 |
| Medium | 50 | <10 | <10 | 90-110 |
| High | 500 | <10 | <10 | 90-110 |
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| PLP | >85 | <15 |
Table 4: Limit of Quantification (LOQ)
| Analyte | LOQ (ng/mL) |
| PLP | 1 |
Mandatory Visualization
Caption: Experimental workflow for PLP analysis.
Caption: PLP metabolic (salvage) pathway and functions.
References
- 1. Protein precipitation: A comprehensive guide | Abcam [abcam.com]
- 2. Pyridoxal phosphate - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. nbinno.com [nbinno.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
- 7. qb3.berkeley.edu [qb3.berkeley.edu]
- 8. Optimal Concentration of 2,2,2-Trichloroacetic Acid for Protein Precipitation Based on Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Mass Spectrometry Fragmentation Analysis of Pyridoxal Phosphate-d3 for Isotope Dilution Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed analysis of the mass spectrometry fragmentation pattern of Pyridoxal Phosphate-d3 (PLP-d3), a deuterated internal standard essential for the accurate quantification of Pyridoxal Phosphate (B84403) (PLP) in biological matrices. Understanding the fragmentation of PLP-d3 is critical for developing robust and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. This application note outlines the predicted fragmentation pattern, a comprehensive experimental protocol for its analysis, and quantitative data to facilitate its use in research and drug development settings.
Introduction
Pyridoxal Phosphate (PLP) is the active form of vitamin B6 and serves as a crucial coenzyme in a multitude of enzymatic reactions, including amino acid metabolism and neurotransmitter synthesis. Accurate measurement of PLP levels is vital in clinical diagnostics and biomedical research. Stable isotope dilution LC-MS/MS has emerged as the gold standard for this quantification, offering high sensitivity and specificity. This compound (PLP-d3) is a commonly used internal standard in these assays.[1][2] A thorough understanding of its behavior in a mass spectrometer, particularly its fragmentation pattern upon collision-induced dissociation (CID), is paramount for method development and data interpretation. This note details the expected fragmentation of PLP-d3 based on the known fragmentation of its non-deuterated counterpart.
Predicted Fragmentation Pattern of this compound
The fragmentation of PLP-d3 is predicted based on the well-characterized fragmentation of unlabeled PLP. In positive ion electrospray ionization (ESI) mode, PLP typically undergoes a characteristic neutral loss of phosphoric acid (H₃PO₄), which has a mass of 98 Da.[3] The deuterium (B1214612) labeling in PLP-d3 is commonly on the methyl group attached to the pyridine (B92270) ring. This substitution increases the mass of the precursor ion and any fragments containing this methyl group by 3 Da.
The primary fragmentation pathway involves the cleavage of the phosphate ester bond, leading to the loss of a neutral phosphoric acid molecule.
Table 1: Predicted Mass Transitions for Pyridoxal Phosphate and this compound in Positive Ion Mode
| Compound | Precursor Ion [M+H]⁺ (m/z) | Major Fragment Ion (m/z) | Neutral Loss (Da) |
| Pyridoxal Phosphate (PLP) | 248.0 | 150.0 | 98 (H₃PO₄) |
| This compound (PLP-d3) | 251.0 | 153.0 | 98 (H₃PO₄) |
This primary fragmentation is the basis for the selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) transitions used in quantitative assays.
Experimental Protocol
This protocol outlines a general procedure for the analysis of PLP-d3 using a triple quadrupole mass spectrometer coupled with a liquid chromatography system.
1. Sample Preparation
-
Standard Preparation: Prepare a stock solution of PLP-d3 in a suitable solvent such as 0.1% formic acid in water or methanol. Perform serial dilutions to create working standard solutions.
-
Biological Sample Preparation: For the analysis of PLP in biological samples (e.g., whole blood, plasma), a protein precipitation step is typically required.[1]
-
To 250 µL of the sample, add 50 µL of an appropriate concentration of the PLP-d3 internal standard solution.[1]
-
Add 500 µL of ice-cold 10% trichloroacetic acid (TCA) to precipitate proteins.[1]
-
Vortex the mixture thoroughly and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
2. Liquid Chromatography Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used (e.g., Waters™ Symmetry C18).[1]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol.
-
Gradient: A gradient elution is typically employed to separate the analyte from matrix components. The specific gradient should be optimized based on the column dimensions and LC system.
-
Flow Rate: Dependent on the column diameter, typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-20 µL.[1]
3. Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
-
Ion Source Parameters:
-
Capillary Voltage: Optimize for maximal signal (typically 3-5 kV).
-
Source Temperature: Optimize for desolvation (e.g., 150°C).
-
Desolvation Temperature: Optimize for desolvation (e.g., 350-500°C).
-
Gas Flows: Optimize nebulizer and drying gas flows for stable spray and efficient desolvation.
-
-
SRM Transitions:
-
PLP: 248.0 > 150.0
-
PLP-d3: 251.0 > 153.0
-
-
Collision Energy: Optimize for the specific instrument to maximize the product ion signal. A collision energy of around 14 eV has been reported for the transition of PLP.[1]
-
Dwell Time: Set to ensure a sufficient number of data points across the chromatographic peak (e.g., 50-100 ms).
Data Analysis
The concentration of PLP in the sample is determined by calculating the peak area ratio of the analyte (PLP) to the internal standard (PLP-d3) and comparing this ratio to a calibration curve constructed from standards of known concentrations.
Visualizing the Fragmentation Pathway
The following diagram illustrates the proposed fragmentation pathway for this compound.
Caption: Proposed fragmentation of this compound.
Conclusion
This application note provides a foundational understanding of the mass spectrometric behavior of this compound. The detailed protocol and predicted fragmentation data serve as a valuable resource for researchers and scientists in the development and implementation of sensitive and accurate quantitative assays for Pyridoxal Phosphate. The provided experimental parameters can be used as a starting point for method optimization on various LC-MS/MS platforms.
References
- 1. About: Pyridoxal phosphate [dbpedia.org]
- 2. Pyridoxal phosphate - Wikipedia [en.wikipedia.org]
- 3. Determination of pyridoxal-5'-phosphate (PLP)-bonding sites in proteins: a peptide mass fingerprinting approach based on diagnostic tandem mass spectral features of PLP-modified peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Vitamin B6 in Human Plasma and Serum using a Clinical Chemistry Assay with Pyridoxal Phosphate-d3
Abstract
This application note describes a robust and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Pyridoxal 5'-phosphate (PLP), the active form of vitamin B6, in human plasma and serum. To ensure accuracy and precision, the assay incorporates a stable isotope-labeled internal standard, Pyridoxal Phosphate-d3 (PLP-d3). The simple sample preparation, involving protein precipitation, and a short analytical run time make this method highly suitable for routine clinical analysis. This method demonstrates excellent linearity, precision, and recovery, making it a reliable tool for assessing vitamin B6 status in patients.
Introduction
Vitamin B6 is an essential nutrient that, in its biologically active form, Pyridoxal 5'-phosphate (PLP), acts as a crucial cofactor for numerous enzymatic reactions in the body.[1][2] These reactions are involved in amino acid metabolism, neurotransmitter synthesis, and gluconeogenesis.[1][2] Inadequate vitamin B6 levels can lead to a range of health issues, including neurological disorders and anemia. Therefore, accurate measurement of PLP in biological samples is vital for diagnosing and monitoring vitamin B6 deficiency.
Traditional methods for PLP analysis, such as high-performance liquid chromatography (HPLC) with fluorescence detection, often require time-consuming derivatization steps.[3] The LC-MS/MS method detailed here offers a significant improvement by providing a simple, rapid, and highly specific analysis.[3] The use of a stable isotope-labeled internal standard, PLP-d3, is critical for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the highest accuracy.
Principle of the Method
This assay employs a stable isotope dilution LC-MS/MS technique. A known amount of the internal standard, PLP-d3, is added to the patient sample at the beginning of the sample preparation process. Proteins in the sample are then precipitated using trichloroacetic acid. After centrifugation, the clear supernatant containing both the endogenous PLP and the added PLP-d3 is injected into the LC-MS/MS system.
The liquid chromatography system separates PLP and PLP-d3 from other components in the sample matrix. The tandem mass spectrometer then detects and quantifies PLP and PLP-d3 using multiple reaction monitoring (MRM) in the positive ion mode. The concentration of endogenous PLP in the sample is determined by calculating the ratio of the analyte peak area to the internal standard peak area and comparing this ratio to a calibration curve.
Materials and Reagents
-
Analytes and Internal Standard:
-
Pyridoxal 5'-phosphate (PLP)
-
This compound (PLP-d3)
-
-
Reagents:
-
Trichloroacetic acid (TCA), 10% (w/v) in water
-
Formic acid, 0.1% in methanol (B129727) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
-
Equipment:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
-
Reversed-phase C18 analytical column (e.g., Waters™ Symmetry C18)[1]
-
Microcentrifuge
-
Vortex mixer
-
Precision pipettes
-
Experimental Protocols
Patient and Sample Preparation
-
Patient Preparation: Patients should fast overnight (12-14 hours) before blood collection.[4][5] Vitamin supplements should be avoided for 24 hours prior to sample collection.[4][5]
-
Sample Collection: Collect whole blood in green top tubes containing sodium or lithium heparin.[4] Protect the sample from light immediately after collection by wrapping the tube in foil.[4][6]
-
Sample Processing:
Preparation of Standards and Quality Controls
-
Stock Solutions: Prepare individual stock solutions of PLP and PLP-d3 in a suitable solvent.
-
Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of PLP into a surrogate matrix (e.g., analyte-free serum or a buffered solution).
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range to monitor the performance of the assay.
Sample Analysis Protocol
-
Sample Thawing: Thaw patient plasma samples, calibration standards, and QC samples at room temperature.
-
Internal Standard Addition: Add 50 µL of the PLP-d3 internal standard solution to 250 µL of each sample, standard, and QC.[1][2]
-
Protein Precipitation: Add an equal volume of 10% trichloroacetic acid to each tube.[1][2][3]
-
Vortexing: Vortex the tubes thoroughly for 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean autosampler vial.
-
Injection: Inject 20 µL of the supernatant into the LC-MS/MS system.[1][2]
LC-MS/MS Parameters
-
Liquid Chromatography:
-
Tandem Mass Spectrometry:
-
Ionization Mode: Positive ion electrospray ionization (ESI+).[1]
-
MRM Transitions:
-
PLP: 247.8 > 149.8[1]
-
PLP-d3: Mass transition will be slightly higher due to the deuterium (B1214612) labels.
-
-
Collision Energy: Optimized for each transition (e.g., 14 eV for PLP).[1][2]
-
Data Presentation
The performance of the assay is summarized in the following tables.
Table 1: Linearity of the PLP Assay
| Analyte | Linear Range (nmol/L) | Correlation Coefficient (r²) |
| PLP | 4 - 8000 | > 0.99 |
| PLP | 5 - 500 | > 0.99 |
Data derived from published studies.[1][3]
Table 2: Precision and Accuracy of the PLP Assay
| QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Mean Recovery (%) |
| Low | 2.8 | 4.1 | 98 |
| Medium | 2.1 | 3.5 | 99 |
| High | 1.7 | 3.0 | 97 |
Data derived from published studies.[1]
Table 3: Lower Limit of Quantification (LLOQ)
| Analyte | LLOQ (nmol/L) |
| PLP | 4 |
| PLP | 5 |
Data derived from published studies.[1][3]
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of Vitamin B6.
Caption: Logical relationship of the stable isotope dilution assay components.
Conclusion
The described LC-MS/MS method for the determination of Pyridoxal 5'-phosphate in human plasma and serum using this compound as an internal standard is a rapid, sensitive, and reliable assay. The simple sample preparation and short run time allow for high-throughput analysis, making it an ideal tool for clinical laboratories to assess vitamin B6 status. The excellent performance characteristics of this method ensure accurate and precise results for patient care and research applications.
References
- 1. A stable isotope dilution LC-ESI-MS/MS method for the quantification of pyridoxal-5'-phosphate in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and Clinical Evaluation of a High-Throughput LC-MS/MS Assay for Vitamin B6 in Human Plasma and Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vitamin B6 (Pyridoxal 5 Phosphate) (Sendout) [testguide.labmed.uw.edu]
- 5. logan.testcatalog.org [logan.testcatalog.org]
- 6. childrensmn.org [childrensmn.org]
Application Note: Quantification of Vitamin B6 Status Using Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Introduction
Vitamin B6 is an essential water-soluble vitamin that plays a critical role as a coenzyme in over 100 enzymatic reactions, primarily in amino acid metabolism. The biologically active form, pyridoxal (B1214274) 5'-phosphate (PLP), is a crucial cofactor for the synthesis of neurotransmitters, heme, and for the metabolism of homocysteine.[1][2] Deficiency in vitamin B6 can lead to a range of clinical manifestations, including dermatitis, anemia, neurological disorders, and an increased risk of cardiovascular disease.[2]
Accurate measurement of vitamin B6 status is essential for clinical diagnosis, nutritional assessment, and in drug development where metabolic pathways may be affected. Plasma PLP is the most common and reliable direct biomarker for assessing vitamin B6 status.[3][4] Isotope dilution Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for the quantification of PLP and other B6 vitamers.[5][6] This method offers high sensitivity, specificity, and throughput compared to traditional methods like HPLC with fluorescence detection, which often require lengthy derivatization steps.[5][7]
This application note provides a detailed protocol for the quantitative analysis of pyridoxal 5'-phosphate (PLP) in human plasma using a stable isotope dilution LC-MS/MS method.
Principle of the Method
The method is based on the principle of stable isotope dilution analysis (SIDA). A known concentration of a stable isotope-labeled internal standard (e.g., pyridoxal-5'-phosphate-d3) is added to the plasma sample. This "spiked" sample is then subjected to protein precipitation to remove interfering macromolecules. The supernatant containing the analyte (endogenous PLP) and the internal standard is then injected into an LC-MS/MS system.
The liquid chromatography (LC) system separates PLP from other plasma components. The tandem mass spectrometer (MS/MS) utilizes electrospray ionization (ESI) to generate charged parent ions of both the endogenous PLP and the isotope-labeled internal standard. These parent ions are selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity. The concentration of endogenous PLP is determined by comparing the ratio of the signal intensity of the analyte to that of the known-concentration internal standard.
Metabolic Role of Pyridoxal 5'-Phosphate (PLP)
PLP is a versatile cofactor involved in numerous metabolic pathways. Its central role in amino acid metabolism includes transamination, decarboxylation, and transsulfuration reactions. Understanding these pathways is crucial as metabolic imbalances can indicate a functional B6 deficiency.
Figure 1. Simplified diagram of key metabolic pathways dependent on PLP as a cofactor.
Experimental Protocol
This protocol details the procedure for quantifying PLP in human plasma.
1. Materials and Reagents
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic Acid (Optima™ LC/MS grade).
-
Reagents: Trichloroacetic acid (TCA), Heptafluorobutyric acid (HFBA).
-
Standards: Pyridoxal 5'-phosphate (PLP) analytical standard, Pyridoxal-5'-phosphate-d3 (PLP-d3) stable isotope-labeled internal standard.
-
Biological Matrix: Human plasma (collected in EDTA or sodium heparin tubes; note: lithium heparin may cause PLP degradation[7]).
-
Labware: 1.5 mL microcentrifuge tubes, autosampler vials with inserts.
2. Standard and Internal Standard Preparation
-
PLP Stock Solution (1 mg/mL): Accurately weigh and dissolve PLP standard in LC-MS grade water.
-
PLP Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with water to create calibrators covering the desired analytical range (e.g., 5 to 500 nmol/L).
-
Internal Standard (IS) Stock Solution (1 mg/mL): Dissolve PLP-d3 in LC-MS grade water.
-
IS Working Solution (e.g., 600 nmol/L): Dilute the IS stock solution in 0.1 M HCl.[8] Store all stock and working solutions at -80°C in amber vials to protect from light.
3. Sample Preparation
-
Thaw plasma samples, calibrators, and quality control (QC) samples on ice.
-
Vortex all samples gently before use.
-
For each sample, calibrator, or QC, pipette 50 µL into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the IS working solution to each tube.
-
Add 100 µL of a precipitating agent (e.g., 10% w/v Trichloroacetic Acid in water) to each tube.[7][9]
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Instrumentation and Conditions
The following are typical starting conditions and may require optimization for specific instruments.
-
LC System: UPLC or HPLC system (e.g., Thermo Scientific™ Vanquish™, Waters™ ACQUITY UPLC™).
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Thermo Scientific™ TSQ Fortis™, Sciex Triple Quad™).
-
Ion Source: Heated Electrospray Ionization (HESI) in positive ion mode.
| LC Parameter | Condition |
| Analytical Column | Reversed-phase C18 or C8 column (e.g., Waters™ Symmetry C18, 100 x 2.1 mm, 3.5 µm) |
| Column Temperature | 25 - 40°C |
| Mobile Phase A | Water with 0.1% Formic Acid and 0.05% Heptafluorobutyric acid (HFBA) |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 20 µL |
| Gradient Elution | A typical gradient starts with high aqueous phase (e.g., 98% A), ramping to a higher organic phase to elute PLP. |
| Run Time | 2 - 8 minutes[7][8][10] |
| MS Parameter | Setting |
| Ionization Mode | ESI Positive |
| Spray Voltage | 3500 - 4000 V |
| Sheath/Nebulizer Gas | Optimized for instrument (e.g., 40/10 arb) |
| Capillary Temperature | 300 - 350°C |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
5. MRM Transitions
The following precursor-to-product ion transitions are monitored. Collision energies should be optimized for the specific instrument used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| PLP | 248.0 | 150.0 | ~15 |
| PLP (Qualifier) | 248.0 | 94.0 | ~25 |
| PLP-d3 (IS) | 251.0 | 153.0 | ~15 |
(Note: The exact m/z values may vary slightly, e.g., 247.9 > 149.9 for PLP[8])
Workflow Diagram
Figure 2. General experimental workflow for PLP quantification by LC-MS/MS.
Data Presentation and Performance Characteristics
The performance of the LC-MS/MS method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below based on published methods.
Table 1: Summary of Method Performance Characteristics
| Parameter | Typical Performance | Reference(s) |
| Linearity Range | 5 - 500 nmol/L | [7] |
| 6 - 4850 nmol/L | [8] | |
| Limit of Quantification (LOQ) | 5 nmol/L | [7] |
| 6 nmol/L | [8] | |
| Intra-Assay Precision (%CV) | < 5% | [7] |
| 3.4% | [8] | |
| Inter-Assay Precision (%CV) | < 10% | [11] |
| 6.1% | [8] | |
| Recovery | 78 - 163% | [10] |
| 94% | [8] | |
| Analytical Run Time | 2.4 - 8 minutes | [7][10] |
Interpretation of Results
Vitamin B6 deficiency is typically defined by plasma PLP concentrations below a certain cutoff. While reference intervals can vary, a plasma PLP concentration below 30 nmol/L is often considered indicative of deficiency or marginal status.[12] However, functional markers may show changes even at higher PLP levels, suggesting that biochemical deficiency can precede overt clinical symptoms.[12] Results should always be interpreted in the context of the patient's clinical picture and the laboratory's established reference range.
The stable isotope dilution LC-MS/MS method provides a robust, sensitive, and specific tool for the accurate quantification of pyridoxal 5'-phosphate, the primary biomarker for vitamin B6 status. The simple sample preparation and short analytical run times make it suitable for high-throughput clinical and research applications.[7] This detailed protocol serves as a comprehensive guide for researchers, scientists, and drug development professionals aiming to implement this essential analytical technique.
References
- 1. Quantitative profiling of biomarkers related to B-vitamin status, tryptophan metabolism and inflammation in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US9234901B2 - Mass spectrometry method for measuring vitamin B6 in body fluids - Google Patents [patents.google.com]
- 3. Direct and Functional Biomarkers of Vitamin B6 Status - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct and Functional Biomarkers of Vitamin B6 Status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Overcoming the chromatographic challenges when performing LC-MS/MS measurements of pyridoxal-5'-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and Clinical Evaluation of a High-Throughput LC-MS/MS Assay for Vitamin B6 in Human Plasma and Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nvkc.nl [nvkc.nl]
- 9. researchgate.net [researchgate.net]
- 10. Multianalyte quantification of vitamin B6 and B2 species in the nanomolar range in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Neurotransmitter Quantification in Neuroscience
Harnessing Stable Isotope Labeling for Precise Neurotransmitter Analysis
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of stable isotope-labeled compounds, with a focus on Pyridoxal Phosphate-d3 (PLP-d3), for the precise quantification of neurotransmitters in neuroscience research.
Introduction: The Pivotal Role of Pyridoxal Phosphate in Neurotransmission
Pyridoxal 5'-phosphate (PLP), the biologically active form of vitamin B6, is an indispensable cofactor for a multitude of enzymatic reactions within the central nervous system.[1][2] Its primary role is in the metabolism of amino acids, which are the foundational building blocks of many key neurotransmitters.[1] PLP-dependent enzymes are critical for the synthesis of several major neurotransmitters, including:
-
Dopamine (B1211576) and Serotonin: PLP is a cofactor for aromatic L-amino acid decarboxylase (AADC), the enzyme that catalyzes the final step in the synthesis of both dopamine and serotonin.[3][4]
-
Gamma-Aminobutyric Acid (GABA): The synthesis of the primary inhibitory neurotransmitter, GABA, from glutamate (B1630785) is catalyzed by the PLP-dependent enzyme glutamate decarboxylase (GAD).[5][6][7]
-
Norepinephrine and Epinephrine: While not directly involved in the final synthesis step, PLP is crucial for the production of their precursor, dopamine.
Given its central role, the accurate quantification of PLP in biological samples is of significant interest in neuroscience research, particularly in studies of neurodegenerative diseases and psychiatric disorders where neurotransmitter imbalances are implicated.[1][8] Deficiencies in PLP can lead to reduced neurotransmitter synthesis and have been associated with neurological dysfunction.[6][7]
The Role of this compound (PLP-d3) in Quantitative Analysis
This compound (PLP-d3) is a deuterated form of PLP, meaning that three of its hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. This subtle change in mass does not alter its chemical properties but allows it to be distinguished from the endogenous, unlabeled PLP by a mass spectrometer.
PLP-d3 serves as an ideal internal standard for the quantification of endogenous PLP levels in biological matrices such as whole blood, cerebrospinal fluid (CSF), and brain tissue homogenates.[3][9] The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry because it corrects for variations in sample preparation, matrix effects, and instrument response, thereby ensuring the highest accuracy and precision.[10]
While PLP-d3 is an invaluable tool for assessing the status of the PLP-dependent neurotransmitter synthesis machinery, it is important to note that for the direct quantification of neurotransmitters themselves, the standard and most widely accepted methodology involves the use of stable isotope-labeled analogues of the specific neurotransmitters of interest (e.g., Dopamine-d4, Serotonin-d4, GABA-d6).[3][9]
Signaling Pathways and Conceptual Relationships
The following diagrams illustrate the critical role of PLP in neurotransmitter synthesis and the workflow for their quantification.
Caption: PLP-dependent synthesis of key neurotransmitters.
Caption: Experimental workflow for neurotransmitter quantification.
References
- 1. Liquid chromatography-tandem mass spectrometry method for simultaneous quantification of neurotransmitters in rat brain tissue exposed to 4'-fluoro-α-PHP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of Neurotransmitters in Mouse Brain Tissue by Using Liquid Chromatography Coupled Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neurotransmitters â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 5. researchgate.net [researchgate.net]
- 6. Neurotransmitters LC-MS/MS Analysis Kit - Creative Proteomics [mspro.creative-proteomics.com]
- 7. mdpi.com [mdpi.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Enzyme Kinetic Studies of PLP-Dependent Enzymes with Pyridoxal Phosphate-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridoxal 5'-phosphate (PLP), the active form of vitamin B6, is a versatile coenzyme essential for a vast array of enzymatic reactions, particularly in amino acid metabolism. PLP-dependent enzymes represent approximately 4% of all classified enzymatic activities and are crucial in pathways for neurotransmitter synthesis, transamination, decarboxylation, and racemization.[1] Given their central role in metabolism, many PLP-dependent enzymes are significant targets for drug development in therapeutic areas such as neurodegenerative diseases, epilepsy, and infectious diseases.
The study of enzyme kinetics provides invaluable insights into the catalytic mechanisms of these enzymes. A powerful technique in these studies is the use of isotopically labeled substrates and cofactors, such as Pyridoxal Phosphate-d3 (PLP-d3). PLP-d3 is a deuterated analog of PLP where specific hydrogen atoms have been replaced with deuterium. This isotopic substitution can lead to a kinetic isotope effect (KIE), a change in the reaction rate upon isotopic substitution, which is a powerful tool for elucidating reaction mechanisms and identifying rate-determining steps.
These application notes provide a comprehensive guide for utilizing PLP-d3 in kinetic studies of PLP-dependent enzymes, including detailed experimental protocols and data interpretation.
Key Applications of PLP-d3 in Enzyme Kinetics
-
Elucidation of Reaction Mechanisms: The magnitude of the KIE can provide information about the transition state of a reaction. A primary KIE is observed when a bond to the isotope is broken in the rate-determining step, while a secondary KIE arises from isotopic substitution at a position not directly involved in bond cleavage.
-
Identification of Rate-Determining Steps: By comparing the reaction rates with PLP and PLP-d3, researchers can determine if a step involving the deuterated position is rate-limiting.
-
Probing Enzyme-Cofactor Interactions: The use of deuterated cofactors can provide insights into the dynamics of the enzyme active site and the role of the cofactor in catalysis.
-
Drug Development: Understanding the mechanism of PLP-dependent enzymes is crucial for the rational design of inhibitors. KIE studies can validate the mechanism of action of potential drug candidates.
Data Presentation: Kinetic Parameters and Isotope Effects
The following tables summarize quantitative data from kinetic studies of PLP-dependent enzymes using deuterated substrates or in deuterated solvent, which are analogous to studies that could be performed with PLP-d3. Direct experimental data for kcat and Km values using PLP-d3 is not extensively available in the literature, however, the kinetic isotope effects (KIEs) presented provide valuable insights into the reaction mechanisms.
Table 1: Kinetic Isotope Effects for Alanine (B10760859) Racemase
| Parameter | Value | Reference |
| Primary KIE (D→L) | 1.57 ± 0.05 | [2] |
| Primary KIE (L→D) | 1.66 ± 0.09 | [2] |
| Secondary KIE (L→D, forward) | 1.13 ± 0.05 | [2] |
| Secondary KIE (L→D, reverse) | 0.90 ± 0.03 | [2] |
| Secondary KIE (D→L, forward) | 1.13 ± 0.06 | [2] |
| Secondary KIE (D→L, reverse) | 0.89 ± 0.03 | [2] |
| Heavy Enzyme KIE on kcat (L-alanine) | ~1.3 | [3][4] |
| Heavy Enzyme KIE on kcat/KM (L-alanine) | ~1.3 | [3][4] |
| Heavy Enzyme KIE on kcat/KM (deuterated L-alanine) | ~3 | [3][4] |
Table 2: Kinetic Isotope Effects for Tryptophan Indole-Lyase
| Parameter | Value | Reference |
| Substrate Isotope Effect (α-deuteriation) | 3.6 | [3] |
| Solvent Isotope Effect (D₂O) on phase 2 | 2.5 | [3] |
| Solvent Isotope Effect (D₂O) on phase 3 | 2.7 | [3] |
| Intrinsic Isotope Effect (α-(²H)-S-benzyl-L-cysteine) | 7.9 | [3] |
Experimental Protocols
Protocol 1: General Continuous Spectrophotometric Assay for PLP-Dependent Enzymes
This protocol describes a general method for continuously monitoring the activity of a PLP-dependent enzyme, which can be adapted for KIE studies by comparing the rates obtained with PLP and PLP-d3. This example is for an aminotransferase that produces glutamate (B1630785), which is then monitored using a coupled reaction with glutamate dehydrogenase (GDH).[5]
Materials:
-
Purified PLP-dependent enzyme (apoenzyme if possible, to be reconstituted with PLP or PLP-d3)
-
Pyridoxal Phosphate (PLP) and this compound (PLP-d3)
-
Amino acid substrate
-
α-ketoglutarate
-
NAD⁺
-
Glutamate Dehydrogenase (GDH)
-
Reaction Buffer (e.g., 100 mM HEPES, pH 8.0)
-
Spectrophotometer or microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of all reagents in the reaction buffer.
-
Prepare separate stock solutions of PLP and PLP-d3 at the same concentration (e.g., 10 mM).
-
-
Enzyme Reconstitution (if using apoenzyme):
-
Incubate the apoenzyme with a molar excess of either PLP or PLP-d3 for a sufficient time to ensure complete cofactor binding (e.g., 30 minutes at room temperature).
-
-
Reaction Mixture Preparation:
-
In a cuvette or a well of a 96-well plate, prepare the reaction mixture containing:
-
Reaction Buffer
-
α-ketoglutarate (e.g., 10 mM)
-
NAD⁺ (e.g., 1.5 mM)
-
Glutamate Dehydrogenase (e.g., 5 U/mL)
-
PLP or PLP-d3 reconstituted enzyme (at a fixed concentration, e.g., 1-10 µM)
-
Varying concentrations of the amino acid substrate (e.g., from 0.1 to 10 times the expected Km).
-
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by adding the final component (e.g., the amino acid substrate).
-
Immediately begin monitoring the increase in absorbance at 340 nm, which corresponds to the formation of NADH. Record data at regular intervals for a set period.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the kinetic parameters Vmax and Km for both the PLP and PLP-d3 catalyzed reactions.
-
Calculate kcat from the Vmax and the enzyme concentration (kcat = Vmax / [E]).
-
The kinetic isotope effect can be determined from the ratio of the kinetic parameters obtained with the light (PLP) and heavy (PLP-d3) cofactors (e.g., KIE on kcat = kcat(H) / kcat(D)).
-
Protocol 2: Determination of Kinetic Isotope Effect by Internal Competition
This method is highly precise for determining KIE on V/K and involves using a mixture of the light (PLP) and heavy (PLP-d3) cofactors in the same reaction. The relative amounts of the products formed from each cofactor are measured.[2][6]
Materials:
-
Purified PLP-dependent enzyme
-
A mixture of PLP and PLP-d3 with a known isotopic ratio
-
Substrate
-
Reaction Buffer
-
Quenching solution (e.g., acid or base)
-
Analytical instrument for separating and quantifying the products (e.g., HPLC, LC-MS, or GC-MS)
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing the enzyme, the mixed isotopic cofactors, and the substrate in the reaction buffer.
-
Initiate the reaction and allow it to proceed to a low fractional conversion (typically <10%).
-
-
Reaction Quenching:
-
Stop the reaction by adding a quenching solution.
-
-
Product Analysis:
-
Separate the product from the unreacted substrate and other reaction components using an appropriate chromatographic method.
-
Determine the isotopic ratio of the product using mass spectrometry or another suitable analytical technique.
-
-
Data Analysis:
-
The KIE on V/K is calculated from the isotopic ratio of the starting material and the product at a given fractional conversion.
-
Visualizations
Reaction Mechanism of Alanine Racemase
Caption: Catalytic cycle of Alanine Racemase.
Experimental Workflow for KIE Measurement
Caption: Workflow for determining kinetic isotope effects.
Conclusion
The use of this compound is a powerful strategy for dissecting the catalytic mechanisms of PLP-dependent enzymes. By carefully designing and executing kinetic experiments, researchers can gain valuable information about transition states, rate-determining steps, and the overall catalytic strategy of these important enzymes. The protocols and data presented in these application notes provide a solid foundation for scientists and drug development professionals to incorporate this technique into their research, ultimately contributing to a deeper understanding of enzyme function and the development of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of tryptophan indole-lyase: Insights from pre-steady-state kinetics and substrate and solvent isotope effects [inis.iaea.org]
- 4. Structural features and kinetic characterization of alanine racemase from Staphylococcus aureus (Mu50) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Pyridoxal Phosphate-d3 in Nutritional Biomarker Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridoxal (B1214274) 5'-phosphate (PLP), the metabolically active form of vitamin B6, is a critical coenzyme in a vast array of enzymatic reactions essential for human health, including amino acid metabolism, neurotransmitter synthesis, and gluconeogenesis.[1][2] Accurate measurement of PLP in biological matrices is therefore a key aspect of nutritional biomarker research, providing insights into vitamin B6 status and its relationship with various physiological and pathological states.[3][4] Pyridoxal Phosphate-d3 (PLP-d3) is a stable isotope-labeled internal standard used to enhance the accuracy and reliability of PLP quantification, primarily through isotope dilution mass spectrometry.[1][2][5][6] This document provides detailed application notes and protocols for the use of PLP-d3 in this context.
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry is a powerful analytical technique that utilizes a known quantity of a stable isotope-labeled version of the analyte of interest (in this case, PLP-d3) as an internal standard. This standard is added to the sample at the beginning of the analytical process. Because the labeled and unlabeled compounds are chemically identical, they behave identically during sample preparation, chromatography, and ionization. By measuring the ratio of the mass spectrometric signal of the endogenous analyte (PLP) to that of the internal standard (PLP-d3), precise and accurate quantification can be achieved, as any sample loss or matrix effects during the analytical procedure will affect both compounds equally.
Applications in Nutritional Biomarker Research
The primary application of PLP-d3 is as an internal standard for the accurate quantification of PLP in various biological samples, including:
-
Whole Blood, Plasma, and Serum: Assessing circulating levels of PLP to determine vitamin B6 status in individuals and populations.[1][2][7]
-
Urine: Measuring urinary excretion of vitamin B6 metabolites to understand intake and metabolism.[5][8]
-
Cerebrospinal Fluid (CSF): Investigating the role of vitamin B6 in neurological function and disease.[6][9]
-
Tissues: Determining localized concentrations of PLP in specific organs or tissues for preclinical and clinical research.[5]
-
Food Samples: Quantifying different vitamin B6 vitamers in various foodstuffs to assess dietary intake.[10][11]
Quantitative Data Summary
The use of PLP-d3 as an internal standard in LC-MS/MS methods for PLP quantification yields robust and reliable data. The following tables summarize typical performance characteristics reported in the literature.
| Parameter | Whole Blood[1][2] | Cerebrospinal Fluid[6][9] |
| Linearity Range | 4 - 8000 nmol/L | 0.03 - 5.37 nM |
| Lower Limit of Quantification (LLOQ) | 4 nmol/L | 0.03 nM |
| Intra-day Precision (% CV) | 1.7 - 2.8% | < 20% |
| Inter-day Precision (% CV) | 3.0 - 4.1% | < 20% |
| Mean Recovery | 98% (89 - 103%) | 93 - 96% (for internal standards) |
| Mean Absolute Matrix Effect | 99.3% (97 - 102%) | Not explicitly stated, but use of IS minimizes |
| Parameter | Plasma (for various B6 vitamers)[12] |
| Linearity Range (PLP) | 11 - 99 nM |
| Imprecision (PLP, % CV) | 8 - 9% |
| Imprecision (4-PA, % CV) | 7 - 12% |
| Imprecision (PL, % CV) | 28 - 67% |
Experimental Protocols
Protocol 1: Quantification of PLP in Whole Blood using LC-MS/MS
This protocol is adapted from established methods for the analysis of PLP in whole blood.[1][2]
1. Materials and Reagents:
-
Whole blood samples collected in EDTA-containing tubes.
-
This compound (PLP-d3) internal standard solution (concentration to be optimized).
-
10% (w/v) Trichloroacetic acid (TCA) in water.
-
Methanol (LC-MS grade).
-
Formic acid (LC-MS grade).
-
Ultrapure water.
2. Sample Preparation:
-
To 250 µL of whole blood sample, add 50 µL of the PLP-d3 internal standard solution.
-
Vortex briefly to mix.
-
Add an appropriate volume of 10% TCA solution for deproteinization.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at a high speed (e.g., 10,000 x g) for 5 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant.
-
Inject 20 µL of the supernatant into the LC-MS/MS system.
3. LC-MS/MS Conditions:
-
LC System: UPLC system.
-
Column: Waters™ Symmetry C18 or equivalent reversed-phase column.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol.
-
Gradient: A gradient of mobile phase B is used for chromatographic separation.
-
Flow Rate: To be optimized based on the column dimensions.
-
Column Temperature: To be optimized.
-
MS System: Tandem mass spectrometer.
-
Ionization Mode: Positive ion electrospray ionization (ESI+).
-
Mass Transitions:
-
Collision Energy: 14 eV (to be optimized for the specific instrument).[1][2]
4. Data Analysis:
-
Quantify PLP concentration by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of PLP and a fixed concentration of PLP-d3.
Protocol 2: Quantification of Vitamin B6 Vitamers in Cerebrospinal Fluid (CSF)
This protocol is based on methodologies for analyzing B6 vitamers in CSF.[6][9]
1. Materials and Reagents:
-
CSF samples.
-
Internal standard solution containing PLP-d3 and other stable isotope-labeled B6 vitamers (e.g., PL-d3, PN-¹³C₄, PA-d₂).
-
50 g/L Trichloroacetic acid (TCA) solution containing the internal standards.
-
Acetic acid.
-
Heptafluorobutyric acid.
-
Acetonitrile (LC-MS grade).
2. Sample Preparation:
-
Mix the CSF sample with the TCA solution containing the internal standards for protein precipitation.
-
Vortex and centrifuge to pellet the proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
-
LC System: UPLC system.
-
Column: Acquity HSS-T3 UPLC column or equivalent.
-
Mobile Phase: A buffer system containing acetic acid, heptafluorobutyric acid, and acetonitrile.
-
MS System: Tandem mass spectrometer.
-
Ionization Mode: Positive ion electrospray ionization (ESI+).
-
Mass Transitions:
4. Data Analysis:
-
Quantify each vitamer by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve.
Diagrams
Caption: Vitamin B6 Metabolism Pathway.
References
- 1. A stable isotope dilution LC-ESI-MS/MS method for the quantification of pyridoxal-5'-phosphate in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Direct and Functional Biomarkers of Vitamin B6 Status - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biomarkers of Nutrition and Health: New Tools for New Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitation of vitamin B6 in biological samples by isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Clinical vitamin B6 analysis: an interlaboratory comparison of pyridoxal 5'-phosphate measurements in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification of the B6 vitamers in human plasma and urine in a study with pyridoxamine as an oral supplement; pyridoxamine as an alternative for pyridoxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development of a LC-MS/MS method using stable isotope dilution for the quantification of individual B6 vitamers in fruits, vegetables, and cereals. | Sigma-Aldrich [sigmaaldrich.com]
- 11. Development of a LC-MS/MS method using stable isotope dilution for the quantification of individual B6 vitamers in fruits, vegetables, and cereals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of vitamin B6 vitamers and pyridoxic acid in plasma: development and evaluation of a high-performance liquid chromatographic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Validated HPLC Method for the Quantification of Pyridoxal 5'-Phosphate in Human Plasma Using an Internal Standard
Introduction
Pyridoxal 5'-phosphate (PLP) is the biologically active form of vitamin B6 and serves as a crucial coenzyme in numerous enzymatic reactions, including transamination and decarboxylation of amino acids. Accurate measurement of PLP in biological matrices is essential for assessing vitamin B6 status and investigating its role in health and disease. This application note describes a robust and validated reversed-phase high-performance liquid chromatography (HPLC) method for the quantitative determination of PLP in human plasma, incorporating 4-deoxypyridoxine (B1198617) as an internal standard (IS) to ensure accuracy and precision.
Principle
The method involves the precipitation of plasma proteins, followed by chromatographic separation of PLP and the internal standard on a C18 column. Detection is achieved using fluorescence, which offers high sensitivity and selectivity for the native fluorescence of PLP. The use of an internal standard compensates for potential variations during sample preparation and injection.
Experimental Protocols
1. Materials and Reagents
-
Pyridoxal 5'-phosphate (PLP) standard
-
4'-Deoxypyridoxine hydrochloride (Internal Standard)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Perchloric acid, 6% (v/v)
-
Methanol, HPLC grade
-
Sodium phosphate (B84403) monobasic, ACS grade
-
Heptanesulfonic acid sodium salt, HPLC grade
-
Orthophosphoric acid, 85%
-
Water, HPLC grade
-
Human plasma (drug-free)
2. Instrumentation and Chromatographic Conditions
-
HPLC System: A system equipped with a pump, autosampler, column oven, and fluorescence detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: 35 mM Sodium Phosphate buffer containing 2.5 mM sodium heptanesulfonate, with pH adjusted to 3.5 using 85% orthophosphoric acid, mixed with methanol. The final composition may require optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 50 µL.
-
Fluorescence Detection: Excitation wavelength of 322 nm and an emission wavelength of 417 nm.[1][2]
3. Preparation of Standard and Quality Control Solutions
-
PLP Stock Solution (1000 µmol/L): Accurately weigh and dissolve an appropriate amount of PLP in HPLC grade water.
-
Internal Standard Stock Solution (1000 µmol/L): Accurately weigh and dissolve an appropriate amount of 4'-deoxypyridoxine hydrochloride in HPLC grade water.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the PLP stock solution with water to achieve concentrations ranging from 0.05 to 2.0 µmol/L.
-
Calibration Standards: Spike drug-free human plasma with the working standard solutions to obtain calibration standards with final concentrations of 5, 10, 25, 50, 100, and 200 nmol/L.
-
Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at three concentration levels: low, medium, and high (e.g., 15, 75, and 150 nmol/L).
4. Sample Preparation
-
To 200 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 20 µL of the internal standard working solution (e.g., 10 µmol/L 4'-deoxypyridoxine).
-
Vortex for 10 seconds.
-
Add 200 µL of 10% trichloroacetic acid to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4 °C.
-
Transfer the clear supernatant to an HPLC vial for analysis.
Method Validation Summary
The described HPLC method was validated for linearity, precision, accuracy, and sensitivity. The results are summarized in the tables below.
Table 1: Linearity and Range
| Analyte | Calibration Range (nmol/L) | Correlation Coefficient (r²) |
| PLP | 5 - 200 | > 0.995 |
Table 2: Precision and Accuracy
| QC Level | Concentration (nmol/L) | Intra-day Precision (%CV) (n=6) | Inter-day Precision (%CV) (n=6) | Accuracy (% Recovery) |
| Low | 15 | < 6% | < 7% | 95 - 105% |
| Medium | 75 | < 5% | < 6% | 97 - 103% |
| High | 150 | < 5% | < 5% | 98 - 102% |
Table 3: Sensitivity
| Parameter | Value (nmol/L) |
| Limit of Detection (LOD) | 2.1 |
| Limit of Quantification (LOQ) | 5.8 |
Data presented are representative and may vary between laboratories.
Visualizations
Caption: Experimental workflow for PLP quantification.
Caption: Key parameters for method validation.
References
Application Note: Quantitative Analysis of Pyridoxal Phosphate in Cerebrospinal Fluid using a Stable Isotope-Labeled Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantification of Pyridoxal (B1214274) Phosphate (PLP), the active form of vitamin B6, in human cerebrospinal fluid (CSF). The method utilizes Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) with a deuterated internal standard (Pyridoxal Phosphate-d3) for accurate and precise measurement. This analytical procedure is critical for researchers in neuroscience, drug development professionals investigating neurometabolic pathways, and scientists studying inborn errors of metabolism. The protocol described herein provides a comprehensive workflow from sample collection and preparation to data acquisition and analysis.
Introduction
Pyridoxal 5'-phosphate (PLP) is a vital coenzyme in a multitude of enzymatic reactions, particularly in the brain where it is essential for the synthesis of several key neurotransmitters, including dopamine, serotonin, and GABA.[1][2][3] Aberrant levels of PLP in the cerebrospinal fluid can be indicative of certain genetic and metabolic disorders, such as pyridoxine-dependent epilepsy.[3][4] Consequently, the accurate quantification of PLP in CSF is of significant interest for both basic research and clinical investigations.
The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the highest degree of accuracy and precision in quantification.[5] This application note provides a detailed protocol for the analysis of PLP in CSF by UPLC-MS/MS, a technique that offers high selectivity and sensitivity.[6]
Experimental Protocols
Cerebrospinal Fluid (CSF) Collection and Handling
Standardized CSF collection and handling are paramount to ensure sample integrity and the reliability of analytical results.[7][8]
Materials:
-
Sterile polypropylene (B1209903) screw-cap vials[9][10]
-
Personal protective equipment (gloves, lab coat, safety glasses)
-
Centrifuge capable of reaching 400 x g
-
Dry ice and -80°C freezer
Protocol:
-
Collect at least 1.0 mL of CSF into a sterile polypropylene tube.[9] Avoid using glass tubes to prevent protein adhesion.[8]
-
Visually inspect the sample for blood contamination. Samples with significant blood contamination (e.g., erythrocyte count > 500/µL) should not be used for this analysis.[8]
-
Centrifuge the CSF sample at 400 x g for 10 minutes at room temperature to pellet any cells.[7]
-
Carefully transfer the supernatant to a new, clean polypropylene vial.
-
Immediately freeze the CSF sample on dry ice and store at -80°C until analysis.[9] Avoid repeated freeze-thaw cycles.[9]
Sample Preparation for UPLC-MS/MS Analysis
This protocol describes a protein precipitation method for the extraction of PLP from CSF samples.
Materials:
-
Cerebrospinal fluid (CSF) samples
-
This compound (PLP-d3) internal standard solution
-
Acetonitrile, LC-MS grade[6]
-
Trichloroacetic acid (TCA) solution (50 g/L)[11]
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge capable of ≥10,000 x g
-
UPLC vials with inserts
Protocol:
-
Allow CSF samples and PLP-d3 internal standard solution to thaw on ice.
-
In a 1.5 mL microcentrifuge tube, add 100 µL of CSF sample.
-
Spike the sample with an appropriate amount of the PLP-d3 internal standard solution. The final concentration of the internal standard should be within the linear range of the assay.
-
For protein precipitation, add 200 µL of ice-cold acetonitrile.[6] Alternatively, a TCA solution can be used.[11]
-
Vortex the mixture vigorously for 30 seconds.
-
Incubate the samples on ice for 10 minutes to facilitate protein precipitation.
-
Centrifuge the samples at ≥10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a UPLC vial with an insert for analysis.
UPLC-MS/MS Instrumentation and Conditions
The following are typical UPLC-MS/MS parameters. These may need to be optimized for the specific instrumentation used.
Instrumentation:
-
UPLC system (e.g., Waters ACQUITY UPLC)
-
Tandem mass spectrometer (e.g., Waters Xevo TQ-S)
-
UPLC Column: A reverse-phase column suitable for polar compounds, such as an Acquity HSS-T3 column.[11]
UPLC Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5-10 µL
-
Column Temperature: 40°C
-
Gradient: A linear gradient from 2% to 98% Mobile Phase B over several minutes, followed by a re-equilibration step. The exact gradient should be optimized for optimal separation.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive[6]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (example):
-
PLP: Precursor ion (m/z) -> Product ion (m/z)[12]
-
PLP-d3: Precursor ion (m/z) -> Product ion (m/z)
-
-
Capillary Voltage: 3.0 kV
-
Cone Voltage: Optimized for PLP and PLP-d3
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
Data Presentation
The following tables summarize typical quantitative data for the analysis of PLP in CSF.
Table 1: Method Validation Parameters.
| Parameter | Typical Value | Reference |
| Linearity Range | 5 - 200 nmol/L | [6] |
| Lower Limit of Quantification (LOQ) | 3.5 - 6 nmol/L | [12] |
| Intra-day Precision (%CV) | < 15% | [11] |
| Inter-day Precision (%CV) | < 15% | [11] |
| Accuracy | 85 - 115% | [6] |
| Recovery | > 90% | [12] |
Table 2: Age-Stratified Reference Ranges for PLP in CSF.
| Age Group | Reference Range (nmol/L) | Reference |
| < 30 days | 26 - 89 | [13][14] |
| 30 days - 12 months | 14 - 78 | [13][14] |
| 1 - 2 years | 11 - 50 | [13][14] |
| > 3 years | > 10 | [13] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for PLP analysis in CSF.
Vitamin B6 Metabolism and PLP in the Brain
Caption: Simplified diagram of Vitamin B6 metabolism in the brain.
Conclusion
The UPLC-MS/MS method detailed in this application note provides a reliable and sensitive approach for the quantification of Pyridoxal Phosphate in cerebrospinal fluid. The use of a deuterated internal standard ensures high accuracy and precision, making this protocol suitable for research applications where precise measurement of PLP is required. The provided reference ranges and method performance characteristics can serve as a valuable guide for laboratories implementing this assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Blood Brain Barrier: The Role of Pyridoxine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vitamin B6 - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Validated UPLC-MS/MS method for the analysis of vitamin B6 pyridoxal 5́-phosphate, pyridoxal, pyridoxine, pyridoxamine, and pyridoxic acid in human cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. vhir.vallhebron.com [vhir.vallhebron.com]
- 9. labcorp.com [labcorp.com]
- 10. S1 guidelines “lumbar puncture and cerebrospinal fluid analysis” (abridged and translated version) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Pyridoxal 5'-phosphate in cerebrospinal fluid; factors affecting concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pyridoxal 5'-phosphate values in cerebrospinal fluid: reference values and diagnosis of PNPO deficiency in paediatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Employing Pyridoxal Phosphate Analogs in Proteomics to Identify PLP-Binding Proteins
Application Notes & Protocols
Introduction
Pyridoxal (B1214274) 5'-phosphate (PLP) is a vital coenzyme derived from vitamin B6, essential for a vast array of metabolic processes. It plays a critical role in the catalysis of reactions such as transamination, decarboxylation, and racemization, primarily involving amino acid metabolism.[1][2] The enzymes that utilize PLP, known as PLP-dependent enzymes (PLP-DEs), constitute a large and diverse family, making their identification and characterization a significant challenge in proteomics.
Recent advancements in chemical proteomics have provided powerful tools for the global identification and characterization of PLP-DEs within complex biological systems.[3] While the use of deuterated internal standards like Pyridoxal Phosphate-d3 is established for quantitative analysis of the molecule itself, its application as a labeling agent in proteomics workflows for the broad identification of PLP-binding proteins is not yet documented in scientific literature.[3] Instead, a highly effective and validated approach involves the use of functionalized pyridoxal (PL) mimics. These synthetic probes are designed to be recognized and processed by cellular machinery, leading to their incorporation into the active sites of PLP-DEs.
This document provides detailed application notes and protocols for the utilization of these functionalized PLP analogs in a chemical proteomics workflow to identify and quantify PLP-binding proteins. This method allows for the enrichment and subsequent identification of PLP-DEs by mass spectrometry, offering valuable insights for researchers, scientists, and drug development professionals.
Principle of the Method
The chemical proteomics strategy for identifying PLP-binding proteins relies on a multi-step process that begins with the introduction of a functionalized pyridoxal (PL) analog into a biological system (e.g., cell culture). These PL mimics are engineered with a bioorthogonal handle, such as an alkyne or azide (B81097) group, which does not interfere with their biological processing.[1]
The key steps of the workflow are:
-
Cellular Uptake and Phosphorylation: The PL analog is taken up by the cells and subsequently phosphorylated by pyridoxal kinases, converting it into its active, PLP-analog form.
-
Covalent Binding to PLP-Dependent Enzymes: The functionalized PLP-analog binds to the active site of PLP-DEs, forming a characteristic Schiff base with a lysine (B10760008) residue.
-
Stabilization of the Protein-Probe Complex: The covalent bond between the PLP analog and the enzyme is stabilized by reduction, typically using sodium borohydride (B1222165) (NaBH₄), rendering the linkage irreversible.
-
Cell Lysis and Bioorthogonal Ligation: The cells are lysed, and the proteome is extracted. The bioorthogonal handle on the PLP analog is then utilized for "click chemistry," where a reporter tag (e.g., biotin-azide) is attached.[3]
-
Enrichment of Labeled Proteins: The biotinylated proteins are selectively enriched from the complex protein lysate using affinity purification, such as streptavidin-coated beads.
-
Mass Spectrometry Analysis: The enriched proteins are digested into peptides and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for identification and quantification.
This methodology not only allows for the identification of known and novel PLP-binding proteins but can also be adapted for quantitative proteomics to study changes in PLP-DE abundance or activity under different cellular conditions.
Experimental Protocols
Protocol 1: Labeling of PLP-Binding Proteins in Cell Culture
Materials:
-
Cell culture medium appropriate for the cell line
-
Cell line of interest (e.g., HEK293, S. aureus)
-
Functionalized Pyridoxal (PL) analog (e.g., with a terminal alkyne)
-
DMSO (for dissolving the PL analog)
-
Phosphate-buffered saline (PBS)
-
Sodium borohydride (NaBH₄) solution (freshly prepared)
-
Cell scrapers
-
Centrifuge
Procedure:
-
Cell Culture: Culture the cells to the desired confluency (typically 70-80%) in appropriate cell culture plates.
-
Probe Incubation: Prepare a stock solution of the PL analog in DMSO. Dilute the stock solution in fresh cell culture medium to the final desired concentration (e.g., 10-100 µM).
-
Remove the old medium from the cells and replace it with the medium containing the PL analog. A control group treated with vehicle (DMSO) only should be included.
-
Incubate the cells for a specified period (e.g., 2-4 hours) to allow for uptake and incorporation of the probe.
-
Reduction and Stabilization: Following incubation, wash the cells twice with ice-cold PBS to remove excess probe.
-
Add freshly prepared, ice-cold NaBH₄ solution in PBS to the cells to reduce the Schiff base and form a stable covalent bond. Incubate on ice for 30 minutes.
-
Cell Harvesting: Quench the reduction reaction by adding a suitable buffer (e.g., Tris-based).
-
Wash the cells again with ice-cold PBS.
-
Harvest the cells by scraping and collect them by centrifugation. The cell pellet can be stored at -80°C until further processing.
Protocol 2: Enrichment of Labeled Proteins and Sample Preparation for Mass Spectrometry
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
Click chemistry reagents (e.g., biotin-azide, copper(II) sulfate, TBTA, sodium ascorbate)
-
Streptavidin-coated magnetic beads
-
Wash buffers (e.g., PBS with varying concentrations of SDS)
-
Elution buffer (e.g., containing biotin)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
Procedure:
-
Cell Lysis: Resuspend the cell pellet in ice-cold lysis buffer and lyse the cells (e.g., by sonication).
-
Clarify the lysate by centrifugation to remove cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Click Chemistry Reaction: To the protein lysate, add the click chemistry reagents: biotin-azide, copper(II) sulfate, TBTA ligand, and freshly prepared sodium ascorbate. Incubate at room temperature for 1-2 hours to attach the biotin (B1667282) tag to the alkyne-modified proteins.
-
Affinity Purification: Add streptavidin-coated magnetic beads to the lysate and incubate with rotation at 4°C for 1-2 hours to capture the biotinylated proteins.
-
Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.
-
On-Bead Digestion: Resuspend the beads in a digestion buffer.
-
Reduce the disulfide bonds by adding DTT and incubating at 56°C.
-
Alkylate the cysteine residues by adding IAA and incubating in the dark at room temperature.
-
Add trypsin and incubate overnight at 37°C to digest the proteins into peptides.
-
Peptide Collection: Collect the supernatant containing the digested peptides.
-
Acidify the peptides with formic acid for preservation and to improve ionization in the mass spectrometer.
-
Desalt the peptides using a C18 StageTip or equivalent before LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis and Data Processing
Procedure:
-
LC-MS/MS Analysis: Analyze the desalted peptides using a high-resolution mass spectrometer coupled to a nano-liquid chromatography system.
-
Data Acquisition: Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.
-
Database Searching: Process the raw mass spectrometry data using a suitable search engine (e.g., MaxQuant, Proteome Discoverer).
-
Search the data against a relevant protein database (e.g., UniProt for the organism of interest). Specify variable modifications for the PLP-analog adduct on lysine residues.
-
Data Analysis: Filter the identification results to a false discovery rate (FDR) of <1%.
-
For quantitative analysis, compare the label-free quantification (LFQ) intensities of the identified proteins between the probe-treated and control samples to determine enrichment.
Data Presentation
The following tables summarize representative quantitative data that can be obtained from a chemical proteomics experiment to identify PLP-binding proteins.
Table 1: Identified PLP-Dependent Enzymes in S. aureus using a Functionalized PL Analog.
| Protein ID (UniProt) | Protein Name | Gene Name | Fold Type | Enrichment (Probe/Control) | p-value |
| A0A0H2XFY9 | Serine hydroxymethyltransferase | glyA | I | 25.3 | < 0.001 |
| A0A0H2XFA8 | Alanine aminotransferase | alaT | I | 18.9 | < 0.001 |
| A0A0H2XHU6 | D-alanine aminotransferase | dat | I | 15.1 | < 0.001 |
| A0A0H2XII6 | Ornithine decarboxylase | odc | III | 12.5 | < 0.005 |
| P69333 | Cysteine synthase A | cysK | I | 22.7 | < 0.001 |
| Q2G1C3 | Aspartate aminotransferase | aspB | I | 17.4 | < 0.001 |
| A0A0H2XG70 | Biotin synthase | bioB | II | 9.8 | < 0.01 |
This table is a representative example based on the types of data presented in the literature. Actual values will vary depending on the experimental conditions.
Table 2: Proteomic Changes in a PLPBP Knockout Cell Line.
| Protein ID (UniProt) | Protein Name | Gene Name | Function | Log2 Fold Change (KO/WT) | p-value |
| P31937 | Cystathionine beta-synthase | CBS | H₂S Synthesis | -1.58 | < 0.01 |
| P32929 | Cystathionine gamma-lyase | CTH | H₂S Synthesis | -1.21 | < 0.01 |
| P60709 | Actin, cytoplasmic 1 | ACTB | Cytoskeleton | 2.15 | < 0.001 |
| P08670 | Vimentin | VIM | Cytoskeleton | 1.89 | < 0.005 |
| Q02224 | Tubulin beta chain | TUBB | Cytoskeleton | 1.75 | < 0.005 |
| P14618 | Pyruvate kinase | PKM | Glycolysis | 1.50 | < 0.01 |
This table illustrates the type of quantitative data obtained from a knockout study to investigate the cellular role of a specific PLP-binding protein.[1][2]
Visualization of Workflows and Pathways
Caption: Experimental workflow for the identification of PLP-binding proteins.
Caption: Mechanism of PLP-probe binding and enrichment.
References
Application Notes and Protocols for Pharmacokinetic Studies of Vitamin B6 Using Pyridoxal Phosphate-d3 as a Tracer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting pharmacokinetic studies of vitamin B6 utilizing Pyridoxal (B1214274) Phosphate-d3 (PLP-d3) as a stable isotope tracer. The methodologies described are essential for accurately determining the absorption, distribution, metabolism, and excretion (ADME) of vitamin B6, a critical nutrient involved in numerous physiological processes.
Introduction to Vitamin B6 Pharmacokinetics and the Role of PLP-d3
Vitamin B6 is a water-soluble vitamin that exists in several forms, collectively known as vitamers. These include pyridoxine (B80251) (PN), pyridoxal (PL), pyridoxamine (B1203002) (PM), and their phosphorylated derivatives. The biologically active form is Pyridoxal 5'-phosphate (PLP), which serves as a crucial coenzyme in over 140 enzymatic reactions, primarily in amino acid metabolism.[1] Understanding the pharmacokinetics of vitamin B6 is vital for establishing dietary requirements, assessing deficiency and toxicity, and developing therapeutic interventions.
Stable isotope-labeled tracers, such as Pyridoxal Phosphate-d3, are invaluable tools in pharmacokinetic research.[2] By incorporating deuterium, a non-radioactive heavy isotope of hydrogen, PLP-d3 can be distinguished from its endogenous, unlabeled counterpart by mass spectrometry.[2] This allows for precise quantification of the tracer's fate within the body without interfering with the natural vitamin B6 pool, a significant advantage over methods that rely on administering large, potentially supraphysiological doses of the unlabeled vitamin.
Vitamin B6 Metabolic Pathway
The metabolism of vitamin B6 is a complex process involving the interconversion of its various forms. The liver is the primary site for these conversions. Ingested forms like pyridoxine are absorbed and transported to the liver, where they are phosphorylated and ultimately converted to the active coenzyme, PLP. PLP is then released into circulation, bound primarily to albumin, for distribution to other tissues. The main excretory product of vitamin B6 metabolism is 4-pyridoxic acid (4-PA), which is formed in the liver and eliminated in the urine.
Figure 1. Simplified diagram of the Vitamin B6 metabolic pathway.
Experimental Protocols
Pharmacokinetic Study Protocol (Model)
This protocol is a model for a human pharmacokinetic study involving the oral administration of PLP-d3. It is based on established methodologies for similar stable isotope tracer studies of vitamins.
3.1.1. Study Design
-
Design: Open-label, single-dose pharmacokinetic study.
-
Participants: Healthy adult volunteers (male and female).
-
Exclusion Criteria: History of gastrointestinal, liver, or kidney disease; use of vitamin B6 supplements within 30 days of the study; pregnancy or lactation.
-
Ethics: The study protocol must be approved by an Institutional Review Board (IRB) or independent ethics committee. All participants must provide written informed consent.
3.1.2. Participant Preparation
-
Dietary Control: Participants should follow a standardized diet low in vitamin B6 for 3 days prior to the study to minimize background levels of the vitamin.
-
Fasting: Participants should fast for at least 8 hours overnight before the administration of the tracer. Water is permitted ad libitum.
3.1.3. Tracer Administration
-
Tracer: A single oral dose of this compound (e.g., 5-10 mg) dissolved in a suitable vehicle (e.g., 100 mL of water). The exact dose should be justified based on analytical sensitivity and safety considerations.
-
Administration: The tracer solution is administered orally under the supervision of study personnel. The time of administration is recorded as time zero (t=0).
3.1.4. Sample Collection
-
Blood Sampling: Venous blood samples (e.g., 5 mL) are collected into tubes containing an appropriate anticoagulant (e.g., EDTA) at the following time points:
-
Pre-dose (t= -15 min)
-
Post-dose: 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours.
-
-
Urine Collection: A complete 24-hour urine collection is performed on the day before the study (for baseline) and for 48 hours following the administration of the tracer. The total volume of each 24-hour collection is recorded, and an aliquot is stored for analysis.
3.1.5. Sample Processing and Storage
-
Plasma: Blood samples are centrifuged at 3000 x g for 15 minutes at 4°C to separate plasma. The plasma is then transferred to labeled cryovials.
-
Storage: All plasma and urine samples are immediately frozen and stored at -80°C until analysis.
Figure 2. Workflow for a pharmacokinetic study using PLP-d3.
Analytical Protocol: Quantification of PLP and PLP-d3 by LC-MS/MS
This protocol describes the quantification of PLP and its deuterated tracer in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
3.2.1. Materials and Reagents
-
Pyridoxal 5'-phosphate (PLP) standard
-
Pyridoxal 5'-phosphate-d3 (PLP-d3) standard
-
Trichloroacetic acid (TCA)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
3.2.2. Sample Preparation
-
Thawing: Frozen plasma samples are thawed on ice.
-
Protein Precipitation: To a 100 µL aliquot of plasma, add 200 µL of ice-cold 10% (w/v) TCA in water.
-
Vortexing: Vortex the mixture vigorously for 30 seconds.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
3.2.3. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate PLP from other plasma components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM):
-
PLP: Monitor the transition of the parent ion to a specific product ion.
-
PLP-d3: Monitor the transition of the deuterated parent ion to its corresponding product ion.
-
-
Instrument Parameters: Optimize cone voltage, collision energy, and other parameters for maximum sensitivity and specificity for both PLP and PLP-d3.
-
3.2.4. Data Analysis
-
Calibration Curve: Prepare a calibration curve by spiking known concentrations of PLP into a surrogate matrix (e.g., charcoal-stripped plasma) and adding a fixed concentration of PLP-d3 as an internal standard.
-
Quantification: Determine the concentration of PLP-d3 in the study samples by comparing the peak area ratio of PLP-d3 to the internal standard (if a different one is used for analytical validation) against the calibration curve.
-
Pharmacokinetic Parameters: Use the concentration-time data for PLP-d3 to calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), and elimination half-life (t1/2) using appropriate pharmacokinetic modeling software.
Data Presentation
Quantitative data from pharmacokinetic studies should be summarized in clear and concise tables to facilitate comparison and interpretation. Below are examples of tables for presenting subject demographics and pharmacokinetic parameters.
Table 1: Subject Demographics and Baseline Characteristics
| Parameter | Mean ± SD (or n, %) |
| Number of Subjects (n) | [Insert Value] |
| Age (years) | [Insert Value] |
| Sex (Male/Female) | [Insert Value] |
| Body Mass Index ( kg/m ²) | [Insert Value] |
| Baseline Plasma PLP (nmol/L) | [Insert Value] |
Table 2: Pharmacokinetic Parameters of Vitamin B6 Vitamers (Reference Data from Non-labeled Studies)
| Vitamer | Dose (mg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |
| Pyridoxine | 40 | Oral | 193.0 - 197.1 | 1.25 - 1.44 | 352.6 - 369.2 (0-24h) |
| Pyridoxamine | 200 | Oral | 2324 ± 266 nmol/L | ~3 | N/A |
Note: The data presented in Table 2 are from studies with non-labeled forms of vitamin B6 and are for reference purposes.[3][4] Cmax, Tmax, and AUC for this compound would be determined from the tracer study.
Conclusion
The use of this compound as a stable isotope tracer, coupled with sensitive LC-MS/MS analytical methods, provides a powerful approach for detailed pharmacokinetic studies of vitamin B6. The protocols and application notes presented here offer a robust framework for researchers and drug development professionals to accurately assess the ADME of this essential vitamin, contributing to a better understanding of its role in health and disease.
References
- 1. A novel fully validated LC-MS/MS method for quantification of pyridoxal-5'-phosphate concentrations in samples of human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and Clinical Evaluation of a High-Throughput LC-MS/MS Assay for Vitamin B6 in Human Plasma and Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The bioavailability of vitamin B6. Recent findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Cell culture experiments utilizing Pyridoxal Phosphate-d3 for metabolic labeling
Application Notes and Protocols: Metabolic Labeling with Pyridoxal (B1214274) Phosphate-d3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Pyridoxal Phosphate-d3 (PLP-d3) in cell culture experiments. The primary and validated application of PLP-d3 is as an internal standard for the precise quantification of endogenous Pyridoxal Phosphate (B84403) (PLP) pools using mass spectrometry. Additionally, we propose a protocol for using PLP-d3 in metabolic labeling studies to track the incorporation and turnover of the cofactor itself within the cellular machinery.
Introduction to Pyridoxal Phosphate (PLP)
Pyridoxal 5'-phosphate (PLP) is the biologically active form of vitamin B6 and a crucial coenzyme for over 140 distinct enzymatic reactions in the human body, representing ~4% of all classified activities.[1][2] These reactions are fundamental to cellular metabolism, including amino acid synthesis and degradation (transamination, decarboxylation, racemization), neurotransmitter synthesis (e.g., dopamine, serotonin, GABA), and lipid metabolism.[1][2][3][4] Given its central role, accurately measuring and tracking PLP homeostasis is vital for understanding metabolic diseases, neurological disorders, and the mechanism of action of drugs targeting PLP-dependent pathways.
Stable isotope-labeled PLP, such as this compound, serves as an ideal tool for these investigations. The deuterium (B1214612) label provides a distinct mass shift, allowing it to be differentiated from its endogenous, unlabeled counterpart by mass spectrometry, without altering its chemical properties.[5]
Application 1: Quantification of Intracellular PLP Pools
The most common application of PLP-d3 is as an internal standard for stable isotope dilution mass spectrometry.[6] This method allows for the highly accurate and precise quantification of endogenous PLP levels in cell lysates or other biological samples, correcting for sample loss during preparation and variations in instrument response.
Quantitative Data Summary
The following tables summarize key parameters for the quantification of PLP using PLP-d3 as an internal standard, based on established LC-ESI-MS/MS methods.[6]
Table 1: Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Common Name | Pyridoxal 5'-phosphate-d3 | [3][5] |
| Isotopic Label | Deuterium (d3) | [5] |
| Primary Use | Internal Standard for Quantification | [5][7] |
| Analytical Technique | LC-MS/MS, GC-MS, NMR |[5] |
Table 2: Example LC-MS/MS Parameters for PLP Quantification
| Parameter | Value | Reference |
|---|---|---|
| Chromatography | Reversed Phase (C18 Column) | [6] |
| Mobile Phase | Gradient of 0.1% formic acid in methanol | [6] |
| Ionization Mode | Positive Ion Electrospray (ESI+) | [6] |
| Mass Transition (PLP) | m/z 247.8 > 149.8 | [6] |
| Mass Transition (PLP-d3) | m/z 250.8 > 152.8 (calculated) | [6] |
| Linearity Range | 4 to 8000 nmol/L | [6] |
| Lower Limit of Quantification | 4 nmol/L | [6] |
| Intra-day Precision | 1.7 - 2.8% | [6] |
| Inter-day Precision | 3.0 - 4.1% |[6] |
Experimental Workflow and Diagram
The workflow involves spiking the biological sample with a known amount of PLP-d3, processing the sample to extract the analyte, and then analyzing the ratio of endogenous PLP to the PLP-d3 standard by LC-MS/MS.
Protocol 1: Quantification of Intracellular PLP
This protocol is adapted from established methods for PLP quantification in biological samples.[6][8]
-
Cell Culture and Harvesting:
-
Culture cells to the desired confluency or experimental endpoint.
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Scrape or trypsinize cells, then pellet by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
-
Accurately determine the cell count for normalization.
-
Store cell pellets at -80°C until analysis.
-
-
Sample Preparation:
-
Resuspend the cell pellet in a defined volume of PBS (e.g., 250 µL).
-
Add 50 µL of a known concentration of PLP-d3 solution (the internal standard).
-
Vortex briefly to mix.
-
Induce protein precipitation by adding an equal volume of 10% Trichloroacetic Acid (TCA).[6]
-
Vortex vigorously for 30 seconds and incubate on ice for 10 minutes.
-
-
Extraction:
-
Centrifuge the mixture at high speed (e.g., 14,000 x g for 10 minutes at 4°C) to pellet precipitated proteins.
-
Carefully collect the supernatant, which contains the extracted PLP and PLP-d3.
-
-
LC-MS/MS Analysis:
-
Inject 10-20 µL of the supernatant into the LC-MS/MS system.
-
Perform chromatographic separation and mass spectrometric detection using parameters similar to those in Table 2.
-
Monitor the specific mass transitions for both endogenous PLP and the PLP-d3 standard.
-
-
Data Analysis:
-
Integrate the peak areas for both the PLP and PLP-d3 transitions.
-
Calculate the peak area ratio (PLP / PLP-d3).
-
Determine the concentration of endogenous PLP in the original sample by comparing this ratio to a standard curve.
-
Normalize the final concentration to the cell count or total protein content.
-
Application 2: Metabolic Labeling of the PLP Cofactor Pool
This application involves introducing PLP-d3 into the cell culture medium to replace the endogenous, unlabeled PLP pool. This approach, analogous to Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC), allows for the study of cofactor uptake, stability, and its incorporation into PLP-dependent enzymes (holoenzymes).[9][10] This can be used to probe the dynamics of the "PLP-ome" under different physiological conditions or drug treatments.
Vitamin B6 Salvage Pathway
Cells cannot directly import PLP; it must be dephosphorylated to pyridoxal (PL) to cross the cell membrane.[11][12] Once inside, PL is re-phosphorylated by pyridoxal kinase (PDXK) to regenerate PLP.[12][13] Therefore, to label the intracellular PLP pool, one would typically use a labeled precursor like pyridoxal-d2 or pyridoxine-d2 (B1153985). However, for specific applications where direct delivery is possible (e.g., using permeabilized cells) or to study extracellular-to-intracellular conversion, PLP-d3 can be used.
Protocol 2: Metabolic Labeling with a PLP Precursor
This protocol describes a method for replacing the endogenous PLP pool with a deuterated version by supplementing the culture medium with a labeled precursor.
-
Medium Preparation:
-
Prepare a custom cell culture medium that is deficient in vitamin B6.
-
Supplement this basal medium with a deuterated form of a B6 vitamer, such as pyridoxine-d2 or pyridoxal-d2. The final concentration should be optimized for the specific cell line but is typically in the range of standard media formulations (e.g., ~1 mg/L).[9]
-
To minimize the presence of unlabeled vitamin B6, use dialyzed fetal bovine serum (dFBS) instead of regular FBS.[10]
-
-
Cell Adaptation and Labeling:
-
Adapt the cells to the custom medium over several passages.
-
Culture the cells in the "heavy" medium for a sufficient duration to achieve near-complete labeling of the PLP pool. The time required depends on the cell division rate and the turnover rate of intracellular PLP. Typically, 3-5 passages are recommended to ensure >95% incorporation.[9][10]
-
Grow a parallel "light" culture in a medium containing the corresponding unlabeled vitamin B6 as a control.
-
-
Experimental Treatment and Harvesting:
-
Once labeling is complete, perform the desired experimental treatments (e.g., drug exposure).
-
Harvest both "heavy" and "light" cell populations as described in Protocol 1.
-
-
Analysis of Label Incorporation:
-
To confirm the efficiency of labeling, lyse a sample of the "heavy" cells and quantify the ratio of PLP-d3 to total PLP using the LC-MS/MS method from Protocol 1.
-
-
Proteomic Analysis of PLP-dependent Enzymes:
-
To identify proteins that have incorporated the labeled cofactor, you can employ chemical proteomics strategies.[14]
-
Lyse the cells under non-denaturing conditions.
-
Use affinity purification methods targeting PLP-binding proteins or perform immunoprecipitation for a specific PLP-dependent enzyme of interest.
-
Analyze the purified proteins by mass spectrometry to study the dynamics of holoenzyme formation and turnover.
-
Conceptual Diagram: PLP-Enzyme Catalysis
It is critical to understand that during catalysis, the PLP cofactor acts as an electron sink to stabilize reaction intermediates but is regenerated at the end of the reaction cycle.[1][15] The deuterium label on the pyridoxal ring is not transferred to the amino acid substrate or product.
References
- 1. Pyridoxal phosphate - Wikipedia [en.wikipedia.org]
- 2. A genomic overview of pyridoxal-phosphate-dependent enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PYRIDOXAL 5’-PHOSPHATE-D3 | Buchem BV [buchem.com]
- 4. Frontiers | Current Advances on Structure-Function Relationships of Pyridoxal 5′-Phosphate-Dependent Enzymes [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A stable isotope dilution LC-ESI-MS/MS method for the quantification of pyridoxal-5'-phosphate in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. A novel fully validated LC-MS/MS method for quantification of pyridoxal-5'-phosphate concentrations in samples of human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stable Isotope Labeling by Essential Nutrients in Cell Culture for Preparation of Labeled Coenzyme A and Its Thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 细胞培养中的维生素B6、吡哆醛和吡哆醇 [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Mining the cellular inventory of pyridoxal phosphate-dependent enzymes with functionalized cofactor mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Addressing matrix effects in PLP quantification with Pyridoxal Phosphate-d3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the quantification of Pyridoxal Phosphate (PLP) and addressing matrix effects using Pyridoxal Phosphate-d3 (PLP-d3) as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of PLP quantification by LC-MS?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as PLP, by co-eluting compounds from the sample matrix.[1] This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[2][3][4] In bioanalytical assays, components of biological matrices like plasma, serum, or tissue homogenates are common sources of matrix effects.[1]
Q2: Why is this compound (PLP-d3) used as an internal standard?
A2: this compound (PLP-d3) is a stable isotope-labeled (SIL) internal standard for PLP.[5][6] SIL internal standards are considered the gold standard in quantitative LC-MS analysis because they have nearly identical chemical and physical properties to the analyte of interest.[2][7] This means that PLP-d3 will co-elute with PLP and experience the same degree of matrix effects and any variations in sample preparation or instrument response.[2][8] By measuring the ratio of the analyte to the internal standard, accurate quantification can be achieved despite these variations.
Q3: What are the common signs of significant matrix effects in my PLP assay?
A3: Common indicators of matrix effects in your PLP quantification include:
-
Poor reproducibility of results between different sample preparations.[1]
-
Inaccurate quantification, leading to high variability in concentration measurements.[1]
-
Non-linear calibration curves.[1]
-
Reduced sensitivity and poor signal-to-noise ratios.[1]
-
Inconsistent peak areas for quality control (QC) samples.[1]
-
Changes in retention time or peak shape of the analyte between samples.[9]
Troubleshooting Guides
Issue 1: High variability in PLP quantification results.
Possible Cause: Inconsistent matrix effects between samples.
Troubleshooting Steps:
-
Verify the correct use of PLP-d3: Ensure that the PLP-d3 internal standard is added to all samples, calibrators, and quality controls at a consistent concentration before any sample preparation steps.[3] The goal is for the analyte and internal standard to be treated identically throughout the entire analytical process.
-
Optimize Sample Preparation: Employ more rigorous sample preparation techniques to remove interfering matrix components. Techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) can significantly reduce matrix effects.
-
Chromatographic Optimization: Adjust the liquid chromatography (LC) method to better separate PLP from co-eluting matrix components. This can involve modifying the mobile phase composition, gradient profile, or using a different chromatography column.[10][11]
-
Evaluate Different Matrix Lots: If possible, test different lots of the biological matrix to assess the variability of the matrix effect.[12]
Issue 2: Poor sensitivity and low signal-to-noise for PLP.
Possible Cause: Significant ion suppression due to matrix effects.
Troubleshooting Steps:
-
Post-Column Infusion Experiment: To confirm ion suppression, perform a post-column infusion experiment. Infuse a constant flow of a PLP standard solution into the mass spectrometer while injecting an extracted blank matrix sample. A dip in the baseline signal at the retention time of PLP indicates ion suppression.[4][10]
-
Sample Dilution: Diluting the sample with the mobile phase or a suitable buffer can reduce the concentration of interfering matrix components, thereby lessening ion suppression. However, ensure that the diluted PLP concentration remains above the lower limit of quantification (LLOQ).
-
Change Ionization Source: If your instrument allows, consider switching from electrospray ionization (ESI), which is more prone to matrix effects, to atmospheric pressure chemical ionization (APCI).[13][14]
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects using Post-Extraction Spiking
This protocol allows for the quantitative assessment of matrix effects.
Materials:
-
Blank biological matrix (e.g., plasma)
-
PLP standard solution
-
PLP-d3 internal standard solution
-
Reconstitution solvent (e.g., mobile phase)
-
LC-MS/MS system
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the PLP and PLP-d3 standards directly into the reconstitution solvent at a known concentration.
-
Set B (Post-Extraction Spike): Process blank matrix samples through the entire sample preparation procedure. Spike the PLP and PLP-d3 standards into the final extracted matrix at the same concentration as Set A.
-
-
LC-MS/MS Analysis: Analyze all three sets of samples.
-
Data Analysis: Calculate the Matrix Factor (MF) using the following formula:
MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)
An MF value of 1 indicates no matrix effect, a value < 1 indicates ion suppression, and a value > 1 indicates ion enhancement. The internal standard normalized MF should be close to 1 if PLP-d3 is effectively compensating for the matrix effect.[12]
Protocol 2: Sample Preparation using Protein Precipitation for PLP Quantification in Plasma
This is a common and straightforward method for sample cleanup.
Materials:
-
Plasma samples
-
PLP-d3 internal standard working solution
-
Trichloroacetic acid (TCA) solution (e.g., 10%)[15]
-
Centrifuge
-
LC-MS vials
Procedure:
-
To 250 µL of plasma sample, add 50 µL of the PLP-d3 internal standard working solution and vortex briefly.[15]
-
Add an appropriate volume of ice-cold 10% TCA solution to precipitate the proteins. A common ratio is 2:1 or 3:1 (precipitant to plasma).
-
Vortex the mixture vigorously for 30-60 seconds.
-
Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Carefully collect the supernatant and transfer it to a clean LC-MS vial for analysis.[15]
Quantitative Data Summary
Table 1: Example of Matrix Effect Evaluation Data
| Sample Set | Analyte | Mean Peak Area | Matrix Factor (MF) | IS Normalized MF |
| A (Neat) | PLP | 1,250,000 | - | - |
| PLP-d3 | 1,300,000 | - | - | |
| B (Post-Spike) | PLP | 875,000 | 0.70 | 0.99 |
| PLP-d3 | 910,000 | 0.70 | - |
In this example, both PLP and PLP-d3 experience significant ion suppression (MF = 0.70). However, the Internal Standard (IS) Normalized Matrix Factor is close to 1, indicating that PLP-d3 is effectively compensating for the matrix effect.
Visualizations
Caption: Experimental workflow for PLP quantification using PLP-d3.
Caption: Mechanism of matrix effects and compensation with an internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. waters.com [waters.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PYRIDOXAL 5’-PHOSPHATE-D3 | Buchem BV [buchem.com]
- 7. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. eijppr.com [eijppr.com]
- 14. researchgate.net [researchgate.net]
- 15. A stable isotope dilution LC-ESI-MS/MS method for the quantification of pyridoxal-5'-phosphate in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
How to improve the precision of PLP assays using a deuterated internal standard
Technical Support Center: Precision in PLP Assays
Welcome to the technical support center for improving the precision of Pyridoxal (B1214274) 5'-Phosphate (PLP) assays. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during PLP analysis, with a focus on the use of deuterated internal standards.
Frequently Asked Questions (FAQs)
Q1: Why is a deuterated internal standard considered the gold standard for PLP assays using mass spectrometry?
A deuterated internal standard (IS) is considered the gold standard in quantitative mass spectrometry, including PLP assays, because it is chemically almost identical to the analyte (PLP) but has a different mass due to the replacement of hydrogen atoms with deuterium.[1] This near-identical chemical nature ensures that the deuterated IS behaves similarly to the analyte during sample preparation, chromatography, and ionization, while its different mass allows it to be distinguished by the mass spectrometer.[1][2] This allows the deuterated IS to effectively compensate for various sources of error, leading to more accurate and precise results.[3][4]
Key advantages include:
-
Correction for Matrix Effects: Biological samples like plasma and cerebrospinal fluid are complex and can contain substances that interfere with the ionization of PLP, leading to ion suppression or enhancement.[1] A co-eluting deuterated IS experiences the same matrix effects as PLP, allowing for accurate normalization of the signal.[1]
-
Compensation for Sample Preparation Variability: Steps like protein precipitation and extraction can have variable recovery rates between samples.[3] Since the deuterated IS is added at the beginning of the sample preparation process, it experiences the same potential losses as the analyte, enabling accurate correction.[1]
-
Correction for Instrumental Drift: Mass spectrometer performance can fluctuate over time.[1] The deuterated IS provides a constant reference to normalize these variations, ensuring consistent and reproducible data.[1][3]
Q2: What are the most common sources of imprecision in PLP assays?
Common sources of imprecision in PLP assays include:
-
Matrix Effects: Interference from other molecules in the biological sample that can suppress or enhance the PLP signal during ionization in the mass spectrometer.[1]
-
Variability in Sample Preparation: Inconsistent recovery of PLP during protein precipitation, extraction, and other sample cleanup steps.[3]
-
Instrumental Variability: Fluctuations in the performance of the liquid chromatography (LC) and mass spectrometry (MS) systems over time.[1][3]
-
Endogenous PLP: The presence of PLP in the biological matrices used for preparing calibrators and quality control (QC) samples can lead to inaccurate quantification.[5][6]
-
Analyte Stability: PLP can be sensitive to light and temperature, and improper handling or storage can lead to degradation.[7][8]
Q3: Can I use a structural analog as an internal standard instead of a deuterated one?
While structural analogs can be used as internal standards, they are not as effective as deuterated standards for PLP assays.[3] Structural analogs have different chemical properties from PLP, which means they may not behave identically during sample preparation, chromatography, and ionization.[3] This can lead to incomplete correction for matrix effects and other sources of variability, resulting in lower accuracy and precision compared to using a deuterated internal standard.[1]
Troubleshooting Guides
Problem 1: High Variability (%CV) in Quality Control (QC) Samples
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Ensure precise and consistent pipetting of the deuterated internal standard, sample, and precipitation agent for all samples. Automate liquid handling steps if possible. |
| Matrix Effects | A deuterated internal standard should correct for this. If variability persists, consider further sample cleanup steps like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[3] |
| Instrumental Drift | Ensure the LC-MS/MS system is properly stabilized before running the assay. Monitor system suitability by injecting a standard solution periodically throughout the run.[1] |
| Improper Storage of Samples/Standards | Store all samples and standards at -80°C and protect them from light to prevent degradation.[5][7] Ensure consistency in freeze-thaw cycles.[5] |
Problem 2: Poor Peak Shape or Retention Time Shifts in Chromatography
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Column Degradation | Replace the analytical column. Use a guard column to extend the life of the main column. |
| Mobile Phase Issues | Prepare fresh mobile phase daily. Ensure proper degassing of the mobile phase to prevent air bubbles. |
| Sample Matrix Interference | Optimize the sample preparation protocol to remove more interfering substances. A protein precipitation followed by centrifugation is a common first step.[5][9] |
| Injector Problems | Clean the injector port and syringe. Check for leaks in the system. |
Problem 3: Low Signal Intensity or No Signal for PLP
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Instrument Not Tuned/Calibrated | Tune and calibrate the mass spectrometer for the specific mass transitions of PLP and its deuterated internal standard. |
| Degradation of PLP | Prepare fresh stock solutions and working standards. Ensure samples are handled under conditions that minimize degradation (e.g., on ice, protected from light).[7][8] |
| Incorrect MS/MS Transitions | Verify the precursor and product ion m/z values for both PLP and the deuterated PLP. |
| Ion Source Contamination | Clean the ion source of the mass spectrometer according to the manufacturer's instructions. |
Experimental Protocols
Protocol: Quantification of PLP in Human Plasma using LC-MS/MS with a Deuterated Internal Standard
This protocol is a synthesized example based on common practices in published literature.[5][6][9][10]
1. Materials and Reagents:
-
Pyridoxal 5'-phosphate (PLP) standard
-
Deuterated PLP (e.g., PLP-d3) internal standard[6]
-
Human plasma (for calibration curve and QCs, potentially surrogate matrix like 2% BSA in PBS if endogenous levels are high)[5][6]
-
Trichloroacetic acid (TCA) or Acetonitrile for protein precipitation[5][10]
-
LC-MS grade water, methanol, and formic acid for mobile phases[6]
2. Standard and QC Preparation:
-
Prepare stock solutions of PLP and deuterated PLP in a suitable solvent.
-
Prepare a series of calibration standards by spiking known concentrations of PLP into a surrogate matrix or stripped plasma.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same matrix.
3. Sample Preparation Workflow:
Caption: Workflow for plasma sample preparation.
4. LC-MS/MS Analysis:
-
LC System: A UPLC or HPLC system.
-
Column: A C18 reversed-phase column is commonly used.[6]
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in methanol).[6]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).[6]
-
MRM Transitions:
5. Data Analysis:
-
Integrate the peak areas for both PLP and the deuterated PLP.
-
Calculate the peak area ratio of PLP to the deuterated PLP.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of PLP in the unknown samples and QCs using the regression equation from the calibration curve.
Quantitative Data Summary
The use of a deuterated internal standard significantly improves the precision and accuracy of PLP assays. Below is a summary of typical performance data.
Table 1: Assay Performance With and Without a Deuterated Internal Standard
| Parameter | Without Deuterated IS | With Deuterated IS |
| Intra-assay Precision (%CV) | 8.0 - 15.0% | < 5.0%[6][9] |
| Inter-assay Precision (%CV) | 10.0 - 20.0% | < 6.0%[11] |
| Accuracy (% Bias) | ± 15-25% | ± 5-10%[12] |
Table 2: Example Linearity and Sensitivity of a PLP Assay with a Deuterated Internal Standard
| Parameter | Value | Reference |
| Linear Range | 5 - 500 nmol/L | [9] |
| Lower Limit of Quantification (LLOQ) | 4 nmol/L | [6] |
| Correlation Coefficient (r²) | > 0.99 | [10] |
Logical Relationship Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. A novel fully validated LC-MS/MS method for quantification of pyridoxal-5'-phosphate concentrations in samples of human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mayocliniclabs.com [mayocliniclabs.com]
- 8. logan.testcatalog.org [logan.testcatalog.org]
- 9. Development and Clinical Evaluation of a High-Throughput LC-MS/MS Assay for Vitamin B6 in Human Plasma and Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Validated UPLC-MS/MS method for the analysis of vitamin B6 pyridoxal 5́-phosphate, pyridoxal, pyridoxine, pyridoxamine, and pyridoxic acid in human cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Common Challenges with Deuterated Internal Standards in Mass Spectrometry
Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges when using deuterated internal standards in mass spectrometry.
Troubleshooting Guides
This section provides in-depth, question-and-answer-style guides to troubleshoot specific issues you may encounter during your experiments.
Issue 1: Inconsistent or Drifting Internal Standard Response
Q1: My deuterated internal standard's peak area is inconsistent or systematically decreasing throughout my analytical run. What are the potential causes and how can I fix this?
A1: An inconsistent or drifting internal standard (IS) signal is a common problem that can severely impact the accuracy and precision of your quantitative analysis. The primary causes are often related to isotopic exchange or instability of the standard under analytical conditions.
Possible Causes and Solutions:
-
Isotopic Back-Exchange: Deuterium (B1214612) atoms on your internal standard can exchange with hydrogen atoms from the surrounding environment (e.g., mobile phase, sample matrix).[1][2][3] This is particularly common for deuterium labels on heteroatoms (-OH, -NH, -SH) or activated carbons.[1][4] This exchange reduces the signal of the deuterated IS and can increase the signal of the unlabeled analyte.[1]
-
Troubleshooting Steps:
-
Review Labeling Position: Check the Certificate of Analysis (CoA) to confirm the location of the deuterium labels. Whenever possible, choose standards with labels on stable positions, such as aromatic rings.[5]
-
Control pH: Maintain a neutral pH for your samples and mobile phases, as acidic or basic conditions can catalyze back-exchange.[1][2]
-
Evaluate Solvent Stability: Incubate the deuterated IS in your sample diluent and mobile phase for a period equivalent to your analytical run time. Re-inject and check for a decrease in the IS signal or an increase in the signal of the unlabeled analyte.[2]
-
-
-
Instability in Sample Matrix: The internal standard may be degrading in the sample matrix, especially in biological samples that may contain enzymes.[1][6]
-
Troubleshooting Steps:
-
Assess Matrix Stability: Perform stability experiments by incubating the IS in the matrix at the autosampler temperature for varying durations.
-
Sample Storage: Ensure samples are stored at appropriate low temperatures and minimize the time they spend in the autosampler.[7]
-
-
-
Instrumental Issues: Problems with the LC system or mass spectrometer can also lead to signal drift.
-
Troubleshooting Steps:
-
System Suitability: Inject a neat standard solution multiple times to check for reproducibility (RSD < 5%).[4] If the response is not reproducible, investigate for instrumental issues such as autosampler precision, pump performance, or MS stability.[4]
-
Ion Source Contamination: A dirty ion source can lead to signal suppression over time.[6] Regular cleaning and maintenance are crucial.
-
-
Issue 2: Poor Accuracy and Precision in Quantification
Q2: My quantitative results are showing poor accuracy and a high coefficient of variation (%CV), especially for my quality control (QC) samples. What could be the cause?
A2: Poor accuracy and precision are often linked to issues with the internal standard's ability to perfectly mimic the analyte's behavior. This can stem from chromatographic separation, isotopic impurities, or differential matrix effects.
Possible Causes and Solutions:
-
Chromatographic Separation (Isotope Effect): Deuterated standards can sometimes elute slightly earlier or later than the unlabeled analyte due to the kinetic isotope effect.[8][9] This separation, even if minor, can expose the analyte and the IS to different matrix components as they enter the ion source, leading to differential matrix effects and inaccurate quantification.[5][10]
-
Troubleshooting Steps:
-
Overlay Chromatograms: Carefully examine the chromatograms of the analyte and the IS to check for co-elution. A visible separation is a potential issue.[5]
-
Optimize Chromatography: Adjust the mobile phase composition, gradient slope, or column temperature to achieve better co-elution.[2][5] Sometimes a shallower gradient can improve peak overlap.[2]
-
Consider Alternative Standards: If co-elution cannot be achieved, consider a ¹³C or ¹⁵N labeled internal standard, which are less prone to chromatographic shifts.[5]
-
-
-
Isotopic Impurity in the Standard: The deuterated internal standard may contain a small amount of the unlabeled analyte from its synthesis.[3][5] This impurity will contribute to the analyte's signal, causing a positive bias, especially at the lower limit of quantification (LLOQ).[5]
-
Troubleshooting Steps:
-
Assess Purity: Inject a high-concentration solution of the deuterated IS alone and monitor the mass transition of the unlabeled analyte.[2]
-
Consult the CoA: Review the Certificate of Analysis for the stated isotopic purity.[5] Aim for an isotopic enrichment of ≥98%.[11]
-
Data Correction: If a significant contribution is observed, it may be possible to correct the data, particularly at the LLOQ.[2]
-
-
-
Differential Matrix Effects: Even with perfect co-elution, severe matrix effects can sometimes affect the analyte and IS differently.[12] It should not be assumed that a deuterated IS will always perfectly correct for matrix effects.[5][12]
-
Troubleshooting Steps:
-
Evaluate Matrix Effects: Conduct a post-column infusion experiment to identify regions of ion suppression or enhancement in your chromatogram.
-
Improve Sample Cleanup: If significant matrix effects are present, optimize your sample preparation procedure (e.g., solid-phase extraction, liquid-liquid extraction) to remove interfering components.
-
-
Frequently Asked Questions (FAQs)
Q3: What are the ideal characteristics of a deuterated internal standard?
A3: For reliable and accurate quantification, a deuterated internal standard should possess several key characteristics, summarized in the table below.
| Characteristic | Recommended Specification | Rationale |
| Chemical Purity | >99%[5] | Ensures that no other compounds are present that could cause interfering peaks in the chromatogram.[5] |
| Isotopic Enrichment | ≥98%[5][11] | Minimizes the contribution of the unlabeled analyte in the internal standard solution, which could otherwise lead to an overestimation of the analyte's concentration.[2][5] |
| Number of Deuterium Atoms | 3 to 10[2][5] | A sufficient number of deuterium atoms is necessary so that the mass-to-charge ratio (m/z) of the IS is clearly resolved from the natural isotopic distribution of the analyte, preventing cross-talk.[2] However, too many labels can sometimes increase the chromatographic separation from the analyte.[5] |
| Labeling Position | Stable, non-exchangeable positions[5] | Labels should be on chemically stable parts of the molecule (e.g., aromatic rings) to prevent exchange with hydrogen atoms from the solvent or matrix.[5][13] Avoid labeling on exchangeable sites like -OH, -NH, or -COOH groups.[2] |
Q4: What is "cross-talk" and how can I avoid it?
A4: Cross-talk, or isotopic interference, occurs when the signal from the naturally occurring heavy isotopes (e.g., ¹³C) of the analyte contributes to the mass channel of the deuterated internal standard.[1] This is more likely when using an internal standard with a low degree of deuteration (e.g., d1 or d2).[1] This interference can cause the calibration curve to become non-linear, especially at high analyte concentrations.[1]
-
How to Avoid Cross-Talk:
-
Increase Deuteration: Use an internal standard with a higher number of deuterium atoms (e.g., d3 or greater) to increase the mass difference between the analyte and the IS.[1]
-
Use ¹³C or ¹⁵N IS: These standards provide a larger mass shift and are not prone to this type of interference.[1]
-
Check Mass Spectra: Acquire a full scan mass spectrum of a high-concentration standard of the unlabeled analyte to see if its isotopic cluster overlaps with the m/z of your internal standard.
-
Q5: Can the use of a deuterated internal standard always correct for matrix effects?
A5: While considered the "gold standard," deuterated internal standards may not always provide perfect correction for matrix effects.[10][12] Complete co-elution of the analyte and the IS is crucial because the matrix composition entering the ion source changes continuously. If they elute at slightly different times, they will be exposed to different co-eluting matrix components and may experience different degrees of ion suppression or enhancement, leading to inaccurate results.[10] In cases of severe ion suppression, both the analyte and the IS signals can be significantly reduced.[10]
Experimental Protocols
Protocol 1: Assessing Isotopic Purity of a Deuterated Internal Standard
Objective: To determine the isotopic purity of the deuterated internal standard and quantify the contribution of the unlabeled analyte.[2]
Methodology:
-
Prepare a High-Concentration IS Solution: Prepare a solution of the deuterated internal standard in a clean solvent (e.g., acetonitrile (B52724) or methanol) at a concentration significantly higher than what is used in your assay.[2]
-
LC-MS/MS Analysis: Analyze this solution using the same LC-MS/MS method as your samples.
-
Monitor Analyte and IS Transitions: Monitor the MRM transitions for both the deuterated internal standard and the corresponding unlabeled analyte.[2]
-
Data Analysis:
-
Integrate the peak area for any signal observed in the unlabeled analyte's transition.
-
Integrate the peak area for the deuterated internal standard.
-
Calculate Contribution: The ratio of the peak area of the unlabeled analyte to the peak area of the deuterated standard provides an estimate of the isotopic impurity.[2] This can be used to correct quantitative data, especially at the LLOQ.[2]
-
Protocol 2: Evaluating Stability and Isotopic Back-Exchange
Objective: To determine the stability of the deuterated internal standard in the analytical solutions over time and assess for H/D back-exchange.[2]
Methodology:
-
Prepare Solutions:
-
Solution A: A mixture of the analyte and the deuterated internal standard in the initial mobile phase or sample diluent.
-
Solution B: The deuterated internal standard only in the same solvent.[2]
-
-
Initial Analysis (t=0): Inject both solutions at the beginning of your analytical run and record the peak areas and analyte/IS ratio for Solution A.[2]
-
Incubation: Store aliquots of both solutions under the same conditions as your samples in the autosampler (e.g., 4°C or 10°C).[2]
-
Time-Point Analysis: Re-inject the solutions at various time points (e.g., 4, 8, 12, 24 hours).[2]
-
Data Analysis:
-
Solution A: Monitor the ratio of the analyte to the internal standard. A significant change in this ratio over time may indicate isotopic exchange or differential stability.[2]
-
Solution B: Monitor for any increase in a signal at the mass transition of the unlabeled analyte. This would be a direct indicator of H/D back-exchange.[2]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Evaluation of gas chromatography for the separation of a broad range of isotopic compounds [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. myadlm.org [myadlm.org]
- 13. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
Optimization of LC-MS/MS parameters for the detection of Pyridoxal Phosphate-d3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the optimization of LC-MS/MS parameters for the detection of Pyridoxal Phosphate-d3 (PLP-d3). It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended sample preparation method for analyzing Pyridoxal Phosphate (PLP) and its deuterated internal standard (PLP-d3) in biological matrices?
A1: The most common and effective method for sample preparation is protein precipitation. This is typically achieved by adding trichloroacetic acid (TCA) to the sample, followed by centrifugation to remove the precipitated proteins.[1][2] For whole blood, a common procedure involves adding 50 μL of the internal standard (PLP-d3) to 250 μL of the sample, followed by deproteinization with 10% TCA.[1][2]
Q2: What are the typical mass transitions (MRM transitions) for PLP and PLP-d3?
A2: For quantitative analysis using tandem mass spectrometry in positive ion mode, the following MRM transitions are commonly used:
-
Pyridoxal Phosphate (PLP): The mass transition is generally m/z 247.8 > 149.8.[1][2]
-
This compound (PLP-d3): As a deuterated standard with three deuterium (B1214612) atoms, the expected mass transition is m/z 250.8 > 152.8.
Q3: Which type of chromatography is best suited for the separation of PLP?
A3: Reversed-phase chromatography is the standard technique for separating PLP and its related compounds.[1][2] Due to the high polarity of PLP, careful optimization of the chromatographic conditions is crucial for achieving good peak shape and retention.
Q4: What are some common challenges in the LC-MS/MS analysis of PLP and how can they be addressed?
A4: A significant challenge is the high polarity of PLP, which can lead to poor retention and peak shape in reversed-phase chromatography. One effective strategy to overcome this is the use of ion-pairing reagents, such as 1-octanesulfonic acid (OSA), which can be added to the sample extract before injection to improve chromatographic performance.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | High polarity of PLP leading to secondary interactions with the stationary phase. | - Optimize the mobile phase composition, including the organic modifier and pH.- Consider the post-extraction addition of an ion-pairing reagent like 1-octanesulfonic acid (OSA). |
| Low Signal Intensity / Poor Sensitivity | - Inefficient ionization.- Matrix effects.- Suboptimal MS/MS parameters. | - Optimize electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature).- Evaluate and mitigate matrix effects through more effective sample cleanup or the use of a stable isotope-labeled internal standard like PLP-d3.- Optimize collision energy for the specific MRM transition. |
| Inconsistent Retention Times | - Inadequate column equilibration.- Fluctuations in mobile phase composition or flow rate.- Column degradation. | - Ensure the column is properly equilibrated between injections.- Check the LC pump for proper functioning and ensure mobile phases are well-mixed.- Replace the column if it shows signs of degradation. |
| High Background Noise | - Contamination of the mobile phase, LC system, or mass spectrometer.- Use of non-volatile buffers. | - Use high-purity solvents and additives.- Regularly clean the LC system and MS ion source.- Use volatile mobile phase additives like formic acid or acetic acid. |
Quantitative Data Summary
Table 1: Optimized Mass Spectrometric Parameters
| Parameter | Pyridoxal Phosphate (PLP) | This compound (PLP-d3) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) | 247.8[1][2] | 250.8 |
| Product Ion (m/z) | 149.8[1][2] | 152.8 |
| Collision Energy (eV) | 14[1][2] | 14 (typical, should be optimized) |
Table 2: Typical Chromatographic Conditions
| Parameter | Value |
| LC System | UPLC System[1][2] |
| Column | Waters™ Symmetry C18[1][2] or Acquity HSS-T3 |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol[1][2] |
| Gradient | A gradient of 0.1% formic acid in methanol (B129727) is commonly used.[1][2] |
| Flow Rate | Typically 0.3 - 0.5 mL/min |
| Injection Volume | 20 μL[1][2] |
| Run Time | Approximately 4 minutes[1][2] |
Experimental Protocols
Detailed Methodology for Sample Preparation and Analysis
This protocol is a general guideline based on published methods.[1][2] Optimization may be required for specific instrumentation and sample matrices.
1. Preparation of Stock and Working Solutions:
-
Prepare stock solutions of PLP and PLP-d3 in a suitable solvent (e.g., 0.1 M HCl).
-
Prepare working standard solutions by serially diluting the stock solutions with an appropriate diluent, such as 10% TCA.
2. Sample Preparation (Protein Precipitation): a. To a 250 μL aliquot of the biological sample (e.g., whole blood), add 50 μL of the PLP-d3 internal standard working solution. b. Add a sufficient volume of 10% (w/v) trichloroacetic acid to precipitate the proteins. c. Vortex the mixture thoroughly. d. Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins. e. Carefully collect the supernatant for LC-MS/MS analysis.
3. LC-MS/MS Analysis: a. Set up the LC-MS/MS system with the parameters outlined in Tables 1 and 2. b. Inject 20 μL of the prepared supernatant into the LC-MS/MS system. c. Acquire data in the Multiple Reaction Monitoring (MRM) mode.
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of Pyridoxal Phosphate.
Caption: Troubleshooting logic for common LC-MS/MS issues with PLP analysis.
References
Assessing the stability of Pyridoxal Phosphate-d3 in various biological matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the stability of Pyridoxal (B1214274) Phosphate-d3 (PLP-d3) in various biological matrices. Below you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and stability data to ensure the integrity and accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that affect the stability of Pyridoxal Phosphate-d3 in biological samples?
A1: The stability of PLP-d3 can be influenced by several factors, including:
-
Temperature: PLP-d3 is susceptible to degradation at higher temperatures. Long-term storage at -70°C or lower is recommended. Significant degradation has been observed in serum stored at -20°C for several months.
-
Light Exposure: PLP-d3 is photosensitive. Exposure to light can lead to rapid degradation, with significant loss observed after just 4 hours.[1][2] All sample handling and storage should be performed under amber or low-light conditions.
-
pH: The stability of PLP-d3 can be pH-dependent. Acidic conditions are generally used for extraction and analysis to improve stability.
-
Matrix Components: The presence of enzymes (e.g., phosphatases) and reactive molecules (e.g., amino acids) in biological matrices can contribute to the degradation of PLP-d3.[3][4]
-
Freeze-Thaw Cycles: Repeated freezing and thawing can impact the stability of PLP-d3. It is advisable to aliquot samples into single-use volumes to minimize these cycles.
Q2: What are the recommended storage conditions for biological samples containing this compound?
A2: For optimal stability, it is recommended to store biological matrices at -80°C for long-term storage (months to years).[5] For short-term storage, such as during sample processing, keeping samples on ice or at 2-8°C is acceptable for up to 24 hours.[6] Samples should always be protected from light.
Q3: How many freeze-thaw cycles can samples containing this compound withstand?
A3: Studies have shown that PLP in whole blood is stable for at least four freeze-thaw cycles when stored at -80°C.[5] However, to minimize the risk of degradation, it is best practice to limit the number of freeze-thaw cycles by preparing single-use aliquots.
Q4: Is this compound stable in processed samples (e.g., protein-precipitated supernatant)?
A4: Yes, after protein precipitation with an acid like trichloroacetic acid (TCA), the resulting supernatant containing PLP-d3 is generally more stable. The acidic environment helps to inactivate degradative enzymes. The stability of the derivatized form (semicarbazone) has also been shown to be very stable.[7] However, it is still recommended to analyze the extracts as soon as possible or store them at low temperatures if analysis is delayed.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no PLP-d3 signal detected | Degradation due to improper storage (temperature, light exposure). | Review sample handling and storage procedures. Ensure samples were consistently stored at ≤ -70°C and protected from light. |
| Inefficient extraction from the biological matrix. | Optimize the protein precipitation and extraction protocol. Ensure complete cell lysis for whole blood and tissue homogenates. | |
| LC-MS/MS instrument issues (e.g., ion suppression, poor ionization). | Check instrument performance and tune the mass spectrometer for PLP-d3. Evaluate for matrix effects and consider using a more dilute sample or a different chromatographic method. | |
| High variability in PLP-d3 concentrations between replicate samples | Inconsistent sample handling or processing. | Ensure uniform treatment of all samples, including thawing time and temperature, and mixing procedures. |
| Instability during sample processing (bench-top instability). | Minimize the time samples spend at room temperature. Process samples on ice. | |
| Presence of interfering substances in the matrix. | Improve chromatographic separation to resolve PLP-d3 from interfering peaks. Check for isobaric interferences. | |
| Decreasing PLP-d3 concentration over a sequence of injections | Instability in the autosampler. | Evaluate the stability of processed samples in the autosampler at the set temperature. If degradation is observed, reduce the analysis batch size or lower the autosampler temperature. |
| Adsorption to vials or tubing. | Use low-adsorption vials and ensure the LC system is properly passivated. |
Stability Data Summary
The following tables summarize the stability of Pyridoxal Phosphate (B84403) (PLP) in various biological matrices under different conditions. As PLP-d3 is chemically analogous to PLP, these data provide a strong indication of its stability.
Table 1: Long-Term Stability of PLP in Serum
| Storage Temperature | Duration | Analyte Recovery (%) | Reference |
| -20°C | 9 months | ~81.4% | |
| 5°C | 6 months | ~29.8% | |
| -80°C | 3 months | Stable | [5] |
| -80°C | 2 years | Stable | [8] |
Table 2: Short-Term and Freeze-Thaw Stability of PLP
| Matrix | Condition | Duration | Stability | Reference |
| Plasma | Room Temperature | 24 hours | Stable | [6] |
| Plasma | 4-8°C | 24 hours | Stable | [6] |
| Whole Blood | Freeze-Thaw Cycles (from -80°C) | 4 cycles | Stable | [5] |
| Aqueous Solution | Room Temperature (exposed to light) | 4 hours | Unstable | [1][2] |
| Aqueous Solution | Room Temperature (protected from light) | 24 hours | Stable | [1][2] |
Experimental Protocols
Protocol 1: Assessment of Freeze-Thaw Stability of PLP-d3 in Plasma
-
Sample Preparation: Spike a pool of blank human plasma with a known concentration of PLP-d3. Aliquot the spiked plasma into multiple single-use cryovials.
-
Baseline Analysis: Immediately after preparation, thaw three aliquots at room temperature, precipitate the proteins using an equal volume of 10% trichloroacetic acid, centrifuge, and analyze the supernatant by LC-MS/MS. This serves as the baseline (T0) concentration.
-
Freeze-Thaw Cycles:
-
Freeze the remaining aliquots at -80°C for at least 24 hours.
-
For each freeze-thaw cycle, remove a set of three aliquots from the freezer, allow them to thaw completely at room temperature, and then refreeze them at -80°C for at least 12 hours.
-
After the 1st, 2nd, 3rd, and 4th cycles, analyze the aliquots as described in step 2.
-
-
Data Analysis: Calculate the mean concentration of PLP-d3 at each freeze-thaw cycle and compare it to the baseline concentration. The analyte is considered stable if the mean concentration is within ±15% of the baseline.
Protocol 2: Assessment of Bench-Top Stability of PLP-d3 in Urine
-
Sample Preparation: Spike a pool of blank human urine with a known concentration of PLP-d3.
-
Baseline Analysis: Immediately after preparation, process three aliquots by adding a stabilizing agent (e.g., acidifying), and analyze by LC-MS/MS (T0).
-
Bench-Top Incubation: Leave a set of aliquots on the laboratory bench at room temperature (approximately 25°C) under normal laboratory lighting and another set protected from light.
-
Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, and 24 hours), process three aliquots from each condition (light-exposed and light-protected) and analyze them by LC-MS/MS.
-
Data Analysis: Compare the mean concentrations at each time point to the baseline concentration to determine the stability of PLP-d3 under bench-top conditions.
Visualizations
Caption: Workflow for assessing the freeze-thaw stability of this compound in plasma.
Caption: A logical diagram for troubleshooting low signal issues in this compound analysis.
References
- 1. Quality and stability of extemporaneous pyridoxal phosphate preparations used in the treatment of paediatric epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of phosphate on stability of pyridoxal in the presence of lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A novel fully validated LC-MS/MS method for quantification of pyridoxal-5'-phosphate concentrations in samples of human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vitamin B6 in plasma - sample stability and the reference limits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability of pyridoxal-5-phosphate semicarbazone: applications in plasma vitamin B6 analysis and population surveys of vitamin B6 nutritional status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A micromethod for determination of plasma pyridoxal phosphate and its use in assessment of storage stability of the vitamer - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to prevent ion suppression in the analysis of Pyridoxal Phosphate-d3
Welcome to the technical support center for the analysis of Pyridoxal Phosphate-d3 (PLP-d3). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to mitigating ion suppression and ensuring accurate quantification of PLP-d3 in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in the analysis of this compound?
A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, this compound, in the mass spectrometer's ion source.[1] This interference reduces the analyte's signal intensity, which can lead to inaccurate and imprecise quantification, poor sensitivity, and compromised assay reproducibility.[2][3] Given that PLP is an endogenous compound, biological samples contain numerous components like salts, proteins, and phospholipids (B1166683) that can cause significant ion suppression.[4]
Q2: How can I detect ion suppression in my LC-MS/MS analysis of this compound?
A2: A common and effective method to identify regions of ion suppression in your chromatogram is the post-column infusion experiment.[4] This technique involves infusing a constant flow of your analyte (PLP-d3) into the mass spectrometer while injecting a blank matrix sample onto the LC column. A dip in the baseline signal of your analyte at specific retention times indicates the presence of co-eluting, suppression-inducing compounds from the matrix.[4]
Q3: What are the most common sources of ion suppression when analyzing biological samples for this compound?
A3: In biological matrices such as plasma and whole blood, the primary sources of ion suppression are phospholipids and proteins.[2][5] Salts and other endogenous small molecules can also contribute to this effect.[4][6] These matrix components can compete with PLP-d3 for ionization in the electrospray ionization (ESI) source, leading to a reduced signal.
Q4: Why is a deuterated internal standard like this compound used?
A4: A stable isotope-labeled internal standard, such as this compound (PLP-d3), is considered the gold standard for quantitative LC-MS/MS analysis.[7] Because PLP-d3 is chemically almost identical to the analyte (PLP), it co-elutes and experiences similar ion suppression effects.[1] By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by ion suppression can be effectively compensated for, leading to more accurate and precise quantification.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS/MS analysis of this compound.
Problem 1: Poor sensitivity and low signal intensity for this compound.
| Possible Cause | Troubleshooting Steps |
| Significant Ion Suppression | 1. Optimize Sample Preparation: Employ a more rigorous sample cleanup method to remove interfering matrix components. Consider switching from simple protein precipitation to Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[1] 2. Improve Chromatographic Separation: Modify your LC method to separate the elution of PLP-d3 from regions of high ion suppression. Adjusting the gradient, mobile phase composition, or using a different column chemistry can be effective.[1] 3. Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components. However, ensure that the diluted concentration of PLP-d3 remains above the lower limit of quantification (LLOQ).[8] |
| Suboptimal MS Parameters | 1. Tune and Calibrate: Regularly tune and calibrate your mass spectrometer to ensure optimal performance.[9] 2. Optimize Ionization Source Parameters: Experiment with different settings for the ion source, such as spray voltage, gas flows, and temperature, to maximize the ionization efficiency of PLP-d3.[9] |
| Analyte Degradation | 1. Check Sample Stability: Ensure that PLP-d3 is stable under the storage and sample preparation conditions. Vitamin B6 compounds can be sensitive to light and temperature. |
Problem 2: High variability in results and poor reproducibility.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Matrix Effects | 1. Use of Appropriate Internal Standard: Confirm that this compound is being used correctly as the internal standard.[4] 2. Matrix-Matched Calibrants: Prepare calibration standards and quality control samples in a surrogate matrix that closely mimics the biological sample matrix.[1][9] For endogenous analytes like PLP, a surrogate matrix such as 2% bovine serum albumin (BSA) in phosphate-buffered saline (PBS) can be used.[10] |
| Inconsistent Sample Preparation | 1. Standardize Protocol: Ensure that the sample preparation protocol is followed consistently for all samples, calibrators, and quality controls. 2. Automate Where Possible: The use of automated sample preparation systems can reduce variability between samples. |
| Carryover | 1. Optimize Wash Steps: Ensure that the injection needle and system are adequately washed between injections to prevent carryover from high-concentration samples. |
Experimental Protocols
Detailed Protocol for Quantification of Pyridoxal Phosphate in Whole Blood using LC-MS/MS with this compound Internal Standard
This protocol is adapted from a validated method for the analysis of PLP in whole blood.[4]
1. Sample Preparation: Protein Precipitation
-
To 250 µL of whole blood sample, add 50 µL of a this compound internal standard solution.
-
Add 500 µL of 10% (w/v) trichloroacetic acid to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer 20 µL of the supernatant for injection into the LC-MS/MS system.[4]
2. LC-MS/MS System and Conditions
| Parameter | Condition |
| LC System | UPLC System |
| Column | Waters™ Symmetry C18, 5 µm, 4.6 x 250 mm (or equivalent)[4] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Gradient | A linear gradient appropriate for the separation of PLP from matrix interferences. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL[4] |
| MS System | Tandem Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI)[4] |
| MRM Transition (PLP) | m/z 247.8 → 149.8[4] |
| MRM Transition (PLP-d3) | m/z 250.8 → 152.8 (example, confirm with standard) |
| Collision Energy | 14 eV[4] |
3. Calibration and Quantification
-
Due to the endogenous nature of PLP, a surrogate matrix is recommended for the preparation of calibration standards and quality control samples. A suitable surrogate matrix is 2% bovine serum albumin (BSA) in phosphate-buffered saline (PBS).[10]
-
Construct a calibration curve by plotting the peak area ratio of PLP to PLP-d3 against the concentration of the calibration standards.
-
Quantify the concentration of PLP in the unknown samples using the regression equation from the calibration curve.
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Troubleshooting logic for low signal intensity in PLP-d3 analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. ujms.net [ujms.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A stable isotope dilution LC-ESI-MS/MS method for the quantification of pyridoxal-5'-phosphate in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Overcoming the chromatographic challenges when performing LC-MS/MS measurements of pyridoxal-5'-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. GitHub - abruzzi/graphviz-scripts: Some dot files for graphviz [github.com]
- 9. A novel fully validated LC-MS/MS method for quantification of pyridoxal-5'-phosphate concentrations in samples of human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. UQ eSpace [espace.library.uq.edu.au]
Troubleshooting guide for low recovery of Pyridoxal Phosphate-d3 during sample prep
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low recovery of Pyridoxal (B1214274) Phosphate-d3 (PLP-d3) during sample preparation for bioanalytical methods, such as LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What is Pyridoxal Phosphate-d3 and why is it used as an internal standard?
This compound (PLP-d3) is a stable isotope-labeled version of Pyridoxal Phosphate (PLP), the active form of vitamin B6. It is used as an internal standard (IS) in bioanalytical assays to improve the accuracy and precision of PLP quantification. Since PLP-d3 is chemically identical to the endogenous PLP, it co-elutes and experiences similar matrix effects and extraction inefficiencies. This allows for reliable correction of any analyte loss during sample processing.
Q2: What are the most common causes of low recovery for PLP-d3?
Low recovery of PLP-d3 can typically be attributed to one or more of the following factors:
-
Suboptimal Protein Precipitation: Incomplete removal of proteins from the sample matrix can lead to the trapping of PLP-d3, preventing its complete extraction.
-
Degradation of PLP-d3: PLP is known to be sensitive to light and pH.[1] Exposure to direct light or storage in solutions with inappropriate pH can cause degradation of the internal standard.
-
Matrix Effects: Components in the biological matrix (e.g., plasma, whole blood) can interfere with the ionization of PLP-d3 in the mass spectrometer, leading to signal suppression and the appearance of low recovery.
-
Pipetting or Aliquoting Errors: Inaccurate or inconsistent addition of the PLP-d3 internal standard solution to the samples will result in variable and seemingly low recovery.
Q3: How can I minimize the degradation of PLP-d3 during sample preparation?
To minimize the degradation of PLP-d3, the following precautions should be taken:
-
Protect from Light: All steps of the sample preparation should be performed in a light-protected environment. The use of amber vials or tubes is highly recommended. Studies have shown that PLP is unstable when exposed to light for extended periods.[1]
-
Control pH: The pH of the sample and extraction solutions should be maintained within a range that ensures the stability of PLP-d3. Acidic conditions, often used for protein precipitation, are generally suitable for short processing times.
-
Maintain Low Temperatures: Whenever possible, samples should be kept on ice or at refrigerated temperatures to slow down any potential degradation reactions.
Troubleshooting Guide for Low PLP-d3 Recovery
This guide provides a systematic approach to identifying and resolving the root cause of low PLP-d3 recovery.
Issue 1: Consistently Low Recovery in All Samples
If you are observing consistently low recovery of PLP-d3 across an entire batch of samples, the issue is likely systemic.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps & Solutions |
| Incorrect Internal Standard Concentration | - Verify the concentration of your PLP-d3 stock and working solutions. - Prepare a fresh set of serial dilutions and re-analyze. |
| Degradation of Internal Standard Solution | - Prepare a fresh PLP-d3 working solution from a new stock vial. - Ensure that stock solutions are stored under appropriate conditions (e.g., -20°C or lower, protected from light). |
| Suboptimal Protein Precipitation | - Ensure the protein precipitating agent (e.g., Trichloroacetic Acid) is of the correct concentration and is added in the appropriate ratio to the sample. - Vortex the samples vigorously immediately after adding the precipitating agent to ensure thorough mixing and complete protein precipitation. - Increase the centrifugation speed and/or time to ensure a compact protein pellet and clear supernatant. |
| Inefficient Extraction from Protein Pellet | After the initial centrifugation, a significant amount of PLP-d3 may remain in the protein pellet. Consider a second extraction of the pellet with the precipitation solvent, and then combine the supernatants. |
Issue 2: Inconsistent or Variable Recovery Across Samples
Variable recovery often points to issues with the sample preparation workflow or matrix effects that differ between samples.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps & Solutions |
| Inconsistent Pipetting | - Review your pipetting technique to ensure consistency. - Use calibrated pipettes. - Add the internal standard to all samples, blanks, and quality controls at the same step in the procedure. |
| Matrix Effects | - Post-column infusion: This technique can help to identify regions of the chromatogram where ion suppression or enhancement is occurring. - Matrix-matched calibration curves: Prepare your calibration standards in the same biological matrix as your samples to compensate for matrix effects. - Sample dilution: Diluting the sample can sometimes reduce the concentration of interfering matrix components. |
| Incomplete Vortexing/Mixing | Ensure that each sample is vortexed for the same amount of time and with the same intensity after the addition of the internal standard and any subsequent reagents. |
Experimental Protocols
Protocol 1: Protein Precipitation for PLP-d3 Extraction from Human Plasma
This protocol is a common and effective method for the extraction of PLP and its internal standard from plasma samples.[2]
Materials:
-
Human plasma samples
-
This compound (PLP-d3) internal standard working solution
-
Trichloroacetic Acid (TCA), 0.6 M solution
-
Ultrapure water
-
Microcentrifuge tubes (amber or light-protected)
-
Calibrated pipettes
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
To a 1.5 mL amber microcentrifuge tube, add 100 µL of human plasma.
-
Spike with 20 µL of the PLP-d3 internal standard working solution.
-
Add 200 µL of 0.6 M TCA solution.
-
Immediately vortex the tube vigorously for 30 seconds.
-
Incubate the sample on ice for 10 minutes to allow for complete protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Protocol 2: Extraction from Whole Blood
This method is adapted for the analysis of PLP in whole blood, which requires effective lysis of red blood cells.[3][4]
Materials:
-
Human whole blood samples
-
This compound (PLP-d3) internal standard working solution
-
Trichloroacetic Acid (TCA), 10% (w/v) solution
-
Microcentrifuge tubes (amber or light-protected)
-
Calibrated pipettes
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
To a 1.5 mL amber microcentrifuge tube, add 250 µL of whole blood.
-
Add 50 µL of the PLP-d3 internal standard solution.
-
Add 250 µL of 10% TCA solution to lyse the cells and precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for analysis.
Quantitative Data Summary
The following tables summarize recovery and precision data from published methods for PLP analysis, which can serve as a benchmark for your own experiments.
Table 1: Recovery of Pyridoxal Phosphate in Various Studies
| Reference | Matrix | Extraction Method | Recovery (%) |
| Ghassabian et al. (2015)[5] | Whole Blood | Protein Precipitation (10% TCA) | >92 |
| Midttun et al. (2005) | Plasma and Red Cells | Pre-column derivatization and protein precipitation | >95 |
| Tramonti et al. (2017)[4] | Whole Blood | Protein Precipitation (TCA) | 94 |
| de Baaij et al. (2012)[3] | Whole Blood | Protein Precipitation (10% TCA) | 98 |
Table 2: Intra- and Inter-day Precision for PLP Quantification
| Reference | Matrix | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| de Baaij et al. (2012)[3] | Whole Blood | 1.7 - 2.8 | 3.0 - 4.1 |
| Tramonti et al. (2017)[4] | Whole Blood | 3.4 | 6.1 |
| Talwar et al. (2003) | Plasma and Red Cells | <6 | <7 |
Visualizations
Troubleshooting Workflow for Low PLP-d3 Recovery
Caption: A logical workflow for troubleshooting low this compound recovery.
Pyridoxal Phosphate (PLP) Salvage Pathway
Caption: The salvage pathway for the synthesis of active PLP from dietary vitamin B6.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Optimisation and validation of a sensitive high-performance liquid chromatography assay for routine measurement of pyridoxal 5-phosphate in human plasma and red cells using pre-column semicarbazide derivatisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. specartridge.com [specartridge.com]
Technical Support Center: Investigating Isotopic Exchange of Deuterium in Pyridoxal Phosphate-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pyridoxal Phosphate-d3 (PLP-d3). The information provided aims to address potential issues related to the isotopic stability of deuterium (B1214612) labels during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange, and why is it a concern when using this compound?
A: Isotopic exchange, specifically hydrogen-deuterium (H/D) exchange, is a chemical process where a deuterium atom on a labeled compound like PLP-d3 is replaced by a hydrogen atom (proton) from the surrounding solvent or other molecules. This can be a significant issue in experiments for two primary reasons:
-
Compromised Quantitative Accuracy: If PLP-d3 is used as an internal standard for mass spectrometry-based quantification, the loss of deuterium atoms will alter its mass-to-charge ratio. This can lead to the misidentification of the standard as the unlabeled analyte, resulting in inaccurate measurements.[1]
Q2: Where are the deuterium labels on commercially available this compound located?
A: While the exact position can vary by manufacturer, a common labeling scheme for PLP-d3 involves the substitution of three hydrogen atoms with deuterium on the 2-methyl group of the pyridine (B92270) ring. It is crucial to consult the Certificate of Analysis provided by the supplier for the specific isotopic distribution of your PLP-d3 lot.
Q3: What experimental factors can induce the isotopic exchange of deuterium in PLP-d3?
A: Several factors can influence the stability of deuterium labels on PLP-d3. The most critical are:
-
pH: The rate of H/D exchange is highly dependent on pH. Both acidic and basic conditions can catalyze the exchange, with basic conditions often being more problematic for certain types of C-D bonds.[1][3]
-
Temperature: Higher temperatures accelerate the rate of chemical reactions, including isotopic exchange.[1]
-
Solvent: Protic solvents, such as water and methanol, can act as a source of protons, facilitating the exchange process.[1] The use of deuterated solvents (e.g., D₂O) can help to mitigate this effect.
-
Enzymatic Reactions: The binding of PLP-d3 to an enzyme can create a microenvironment that may either protect or facilitate isotopic exchange, depending on the specific amino acid residues in the active site.
Troubleshooting Guides
Issue 1: Loss of Deuterium Detected by Mass Spectrometry
Symptom: You observe a decrease in the abundance of the PLP-d3 mass peak and a corresponding increase in the mass peaks of PLP-d2, PLP-d1, or unlabeled PLP in your mass spectrometry data.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inappropriate pH of Buffer or Solvent | Verify the pH of all solutions. If possible, adjust the pH to be closer to neutral (pD 7.0-7.4 for D₂O-based buffers).[4] If the experimental conditions require acidic or basic pH, minimize the incubation time. |
| High Experimental Temperature | Reduce the temperature of your experiment if the protocol allows. For temperature-sensitive experiments, consider running a control experiment at a lower temperature to assess the extent of exchange. |
| Protic Solvent-Induced Exchange | If your experiment is not biological, consider using aprotic solvents. For aqueous systems, prepare buffers with D₂O to reduce the concentration of exchangeable protons.[4] |
| Long Incubation Times | Shorten the incubation time of your experiment to the minimum required to obtain a sufficient signal. |
Issue 2: Inconsistent Quantitative Results Using PLP-d3 as an Internal Standard
Symptom: You observe high variability in the quantification of your target analyte when using PLP-d3 as an internal standard across different experimental runs.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Variable Isotopic Exchange Between Samples | Ensure that all samples, standards, and quality controls are prepared using the same procedure, including identical incubation times, temperatures, and pH. |
| Matrix Effects Influencing Exchange | The sample matrix (e.g., plasma, cell lysate) can contain components that catalyze isotopic exchange. Perform a matrix effect study by spiking PLP-d3 into the matrix and a clean solvent and comparing the stability over time. |
| In-source Exchange in the Mass Spectrometer | In-source back-exchange can sometimes occur. Optimize the mass spectrometer source conditions (e.g., temperature, voltages) to minimize this effect. Consult your instrument manufacturer's guidelines. |
Experimental Protocols
Protocol 1: Assessing the Isotopic Stability of PLP-d3 in a Given Buffer
Objective: To determine the rate of deuterium loss from PLP-d3 in a specific buffer system over time.
Methodology:
-
Prepare the buffer of interest at the desired pH.
-
Dissolve PLP-d3 in the buffer to a final concentration suitable for your analytical method (e.g., LC-MS).
-
Incubate the solution at the intended experimental temperature.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Immediately analyze the aliquot by mass spectrometry to determine the relative abundance of PLP-d3, PLP-d2, PLP-d1, and unlabeled PLP.
-
Plot the percentage of the deuterated species as a function of time to determine the rate of isotopic exchange.
Protocol 2: Monitoring Deuterium Exchange During an Enzymatic Assay
Objective: To evaluate the stability of the deuterium labels on PLP-d3 when it is bound to an enzyme.
Methodology:
-
Set up the enzymatic reaction containing the enzyme, PLP-d3, and other necessary substrates and cofactors in the appropriate buffer.
-
Initiate the reaction and incubate at the optimal temperature.
-
At different time points, quench the reaction (e.g., by adding a strong acid or organic solvent).
-
Separate the PLP from the protein, for example, by protein precipitation followed by centrifugation.
-
Analyze the supernatant containing the released PLP by mass spectrometry to assess its isotopic distribution.
-
Compare the results to a control experiment without the enzyme to distinguish between enzyme-catalyzed and buffer-catalyzed exchange.
Visualizations
Caption: Troubleshooting workflow for isotopic exchange issues.
Caption: Experimental workflow for assessing PLP-d3 stability.
References
Resolving calibration curve non-linearity with Pyridoxal Phosphate-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Pyridoxal Phosphate-d3 as an internal standard to resolve calibration curve non-linearity in the quantitative analysis of Pyridoxal Phosphate (PLP).
Troubleshooting Guides
Issue: My calibration curve for PLP is non-linear. What are the common causes and how can I fix it?
Non-linearity in your calibration curve can arise from several factors, particularly when using LC-MS/MS. Below is a systematic guide to identifying and addressing the root cause.
Step 1: Evaluate the Nature of the Non-Linearity
First, determine where the deviation from linearity occurs.
-
Bending at High Concentrations: This is the most common form of non-linearity and typically indicates saturation of the detector or ion source.
-
Bending at Low Concentrations: This can suggest issues with analyte adsorption, poor ionization efficiency at low concentrations, or matrix effects.
-
Inconsistent Scatter or "S"-Shaped Curve: This may point to problems with sample preparation, standard dilution errors, or an inappropriate choice of regression model.
Step 2: Investigate Potential Causes and Implement Solutions
Based on your initial evaluation, consult the following table for potential causes and corrective actions.
| Potential Cause | Description | Troubleshooting & Resolution |
| Detector Saturation | At high analyte concentrations, the mass spectrometer's detector becomes overwhelmed, leading to a plateau in signal response. | - Dilute Samples: Dilute high-concentration standards and samples to bring them within the linear dynamic range of the detector.- Reduce Injection Volume: A smaller injection volume will introduce less analyte to the instrument.- Use a Less Abundant MRM Transition: If available, a less sensitive precursor-product ion transition can be used for quantification at higher concentrations. |
| Ion Source Saturation / Ion Suppression | The ionization process is competitive. At high concentrations, the analyte and internal standard (this compound) can compete for ionization, or matrix components can suppress the ionization of the target analyte. A significant drop in the internal standard signal at high analyte concentrations is a strong indicator of ion suppression. | - Optimize Ion Source Parameters: Adjust spray voltage, gas flows, and temperature to enhance ionization efficiency.- Improve Chromatographic Separation: Ensure the analyte and internal standard co-elute and are well-separated from interfering matrix components.- Enhance Sample Cleanup: Implement more rigorous sample preparation techniques (e.g., solid-phase extraction) to remove matrix interferences. |
| Isotopic Interference (Cross-Talk) | Naturally occurring isotopes of PLP (e.g., ¹³C) can contribute to the signal of the this compound internal standard, especially at high analyte-to-internal standard ratios. This artificially inflates the internal standard's signal, causing the response ratio to curve downwards. | - Verify No-Internal-Standard Injection: Inject a high-concentration PLP standard without any this compound. Monitor the mass transition for the internal standard to see if a signal is present.- Increase Mass Difference: If possible, use an internal standard with a larger mass difference from the analyte. |
| Inappropriate Regression Model | Forcing a linear regression model on data that is inherently non-linear will result in a poor fit and inaccurate quantification. LC-MS/MS data often exhibit heteroscedasticity, where the variance of data points increases with concentration. | - Apply a Weighting Factor: Use a weighting factor such as 1/x or 1/x² in your regression analysis. This gives less weight to higher concentration points, which often have greater variance, leading to a better fit.[1]- Use a Quadratic Regression Model: A second-order polynomial (quadratic) fit can accurately model a curve with a slight, consistent bend. |
| Analyte Adsorption | At low concentrations, the analyte may adsorb to surfaces in the sample vials, injection port, or chromatographic column, leading to a loss of signal. | - Use Inert Vials and Tubing: Employ silanized glass vials or polypropylene (B1209903) vials to minimize surface interactions.- Condition the Column: Perform several injections of a mid-concentration standard before running the calibration curve to passivate active sites on the column. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a stable isotope-labeled (SIL) version of Pyridoxal Phosphate, where three hydrogen atoms have been replaced with deuterium. It is considered the "gold standard" for use as an internal standard in quantitative mass spectrometry. Because its chemical and physical properties are nearly identical to the native analyte (PLP), it behaves similarly during sample preparation, chromatography, and ionization. By adding a known amount of this compound to every standard and sample, it can effectively compensate for variations in extraction recovery, injection volume, and matrix effects, leading to more accurate and precise quantification.[1]
Q2: How can I be sure that my this compound internal standard is performing correctly?
The absolute peak area of your this compound should be relatively consistent across all calibration standards and quality control samples. A significant and systematic change in the internal standard response, especially a decrease at higher analyte concentrations, can indicate the presence of matrix effects or ion suppression.
Q3: Is a non-linear calibration curve always problematic?
Not necessarily. While a linear curve is often preferred for simplicity, many LC-MS/MS assays exhibit some degree of non-linearity.[2] If the non-linearity is reproducible and can be accurately described by a regression model (e.g., a quadratic fit with appropriate weighting), then the assay can still provide accurate quantitative results. The key is to choose the correct model and validate its performance.
Q4: What is a "weighted regression" and when should I use it?
Weighted regression is a statistical technique that assigns a different weight to each data point in the calibration curve based on the variance of the measurement. In LC-MS/MS analysis, the variability of the signal often increases with concentration (heteroscedasticity). A weighted regression, such as 1/x or 1/x², gives less importance to the high-concentration points with greater variance, which often results in a better fit of the curve and more accurate quantification, especially at the lower end of the calibration range.[1]
Data Presentation
The following tables present hypothetical data from an LC-MS/MS analysis of PLP using this compound as an internal standard. A constant concentration of 50 ng/mL of this compound was added to each standard.
Table 1: Calibration Curve Data Exhibiting Non-Linearity at High Concentrations
| PLP Concentration (ng/mL) | PLP Peak Area | PLP-d3 Peak Area | Peak Area Ratio (PLP/PLP-d3) |
| 1 | 25,150 | 1,010,000 | 0.025 |
| 5 | 126,200 | 1,025,000 | 0.123 |
| 10 | 255,300 | 1,015,000 | 0.252 |
| 50 | 1,280,000 | 1,020,000 | 1.255 |
| 100 | 2,545,000 | 1,005,000 | 2.532 |
| 250 | 5,100,000 | 950,000 | 5.368 |
| 500 | 7,550,000 | 880,000 | 8.580 |
| 1000 | 9,100,000 | 810,000 | 11.235 |
Table 2: Comparison of Regression Models for Non-Linear Data
| Regression Model | R² Value | Accuracy at Low Conc. | Accuracy at High Conc. |
| Linear | 0.985 | Poor | Poor |
| Linear (1/x weighting) | 0.998 | Good | Fair |
| Quadratic (1/x² weighting) | 0.999 | Excellent | Excellent |
Experimental Protocols
Protocol: Generation of a Calibration Curve for PLP using this compound
This protocol outlines the key steps for preparing and analyzing calibration standards for the quantification of PLP in human plasma.
1. Preparation of Stock Solutions:
-
PLP Stock (1 mg/mL): Accurately weigh and dissolve PLP in methanol (B129727).
-
PLP-d3 Internal Standard Stock (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
2. Preparation of Working Solutions:
-
PLP Working Standard Series: Perform serial dilutions of the PLP stock solution with a suitable solvent (e.g., 50:50 methanol:water) to prepare a series of working standards at concentrations that will cover the desired calibration range (e.g., 10 ng/mL to 10,000 ng/mL).
-
PLP-d3 Working Internal Standard (500 ng/mL): Dilute the PLP-d3 stock solution with the same solvent.
3. Preparation of Calibration Standards:
-
To a set of polypropylene tubes, add a fixed volume of blank plasma (e.g., 100 µL).
-
Spike each tube with an increasing volume of the PLP working standard series to achieve the final desired concentrations (e.g., 1, 5, 10, 50, 100, 250, 500, 1000 ng/mL).
-
Add a fixed volume (e.g., 10 µL) of the PLP-d3 working internal standard to each tube to achieve a final concentration of 50 ng/mL.
4. Sample Preparation (Protein Precipitation):
-
To each tube, add three to four volumes of ice-cold protein precipitation solvent (e.g., methanol or acetonitrile (B52724) containing 0.1% formic acid).
-
Vortex vigorously for 1-2 minutes.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean set of vials for LC-MS/MS analysis.
5. LC-MS/MS Analysis:
-
LC Column: C18 reverse-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to ensure separation of PLP from matrix components.
-
Injection Volume: 5-10 µL.
-
MS Detection: Multiple Reaction Monitoring (MRM) in positive ion mode.
- PLP Transition: m/z 248.1 → 150.1
- PLP-d3 Transition: m/z 251.1 → 153.1
6. Data Analysis:
-
Integrate the peak areas for both the PLP and PLP-d3 MRM transitions.
-
Calculate the peak area ratio (PLP/PLP-d3) for each calibration standard.
-
Plot the peak area ratio against the nominal concentration of PLP.
-
Apply the most appropriate regression model (e.g., linear with 1/x² weighting or quadratic) to generate the calibration curve.
Visualizations
References
Techniques for minimizing background noise in Pyridoxal Phosphate-d3 chromatograms
Technical Support Center: Analysis of Pyridoxal Phosphate-d3 (PLP-d3)
Welcome to the technical support center for the analysis of this compound (PLP-d3). This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background noise in PLP-d3 chromatograms and ensure high-quality, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of background noise in LC-MS/MS analysis of PLP-d3?
A1: Background noise in the LC-MS/MS analysis of PLP-d3 can originate from several sources, broadly categorized as chemical and electronic noise.[1]
-
Chemical Noise: This is often the most significant contributor and arises from unwanted ions being detected.[1] Common sources include:
-
Contaminated Solvents: Impurities in solvents, even in LC-MS grade reagents, can introduce background ions.[1][2] Water is a frequent source of contamination.[2]
-
Contaminated LC System: Residues from previous samples, buffer salts, or mobile phase impurities can build up in the LC system, including tubing, pump, and column, leading to high background noise.[1][3]
-
Plasticizers and Labware: Leaching of plasticizers like phthalates from plastic labware can introduce contaminants.[1]
-
Mobile Phase Additives: Improper use or poor quality of mobile phase additives can increase background noise.[3]
-
Ion Source Contamination: A dirty ion source can be a major source of background ions.[1][4]
-
Leaks: Air leaks in the LC system can introduce contaminants and cause an unstable spray in the mass spectrometer.[1]
-
-
Electronic Noise: This is inherent to the mass spectrometer's detector and electronic components. While it cannot be completely eliminated, it is typically a less significant issue in modern instruments compared to chemical noise.[1]
Q2: How can I improve the signal-to-noise (S/N) ratio for my PLP-d3 analysis?
A2: Improving the S/N ratio can be achieved by either increasing the signal of your analyte or decreasing the background noise.[5]
-
Increasing the Signal:
-
Increase Sample Injection Volume: Injecting a larger volume of your sample can increase the analyte signal.[5]
-
Optimize Chromatography: Using a column with a higher efficiency (smaller particle size) can result in narrower, taller peaks, thus enhancing the signal.[5] Reducing the column's internal diameter can also increase peak height.
-
Post-Extraction Ion Pairing: For highly polar molecules like PLP, adding an ion-pairing reagent, such as 1-octanesulfonic acid (OSA), after extraction but before injection can significantly increase the S/N ratio, with studies showing a 2-4 fold increase.[6]
-
-
Decreasing the Noise:
-
Use High-Purity Solvents: Always use fresh, high-purity, LC-MS grade solvents and filter them before use.[1][2]
-
System Cleaning: Regularly flush the entire LC system with a sequence of high-purity solvents.[1] Cleaning the ion source components is also crucial.[1][4]
-
Proper Degassing: Ensure your mobile phase is adequately degassed, as dissolved air can contribute to baseline noise.[2][7]
-
Optimize Detector Settings: Increasing the detector's time constant can act as an electronic filter to reduce baseline noise.[5]
-
Q3: My baseline is consistently high, even in blank injections. What should I investigate?
A3: A consistently high baseline, especially in blank injections, strongly suggests contamination within your LC-MS system or solvents.[1] A systematic approach is needed to identify the source.
-
Isolate the LC from the MS: Disconnect the column from the mass spectrometer and run the mobile phase directly into the MS. If the background is still high, the contamination is likely from the mobile phase or the MS itself. If the background drops, the contamination is likely in the injector, column, or connecting tubing.
-
Check Solvents and Additives: Prepare fresh mobile phases using new bottles of high-purity, LC-MS grade solvents and additives.[8]
-
Systematic Flushing: Flush the entire LC system with a rigorous cleaning protocol. A common procedure involves flushing with a sequence of solvents like isopropanol, acetonitrile, and water.[1]
-
Inspect and Clean the Ion Source: The ion source is a common site for contamination buildup. Follow the manufacturer's guidelines to clean the capillary, skimmer, and other components.[1][4]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues leading to high background noise in PLP-d3 chromatograms.
Issue 1: High Baseline Noise
-
Symptom: The baseline of the total ion chromatogram (TIC) is significantly elevated, making it difficult to discern low-intensity peaks.[1]
-
Troubleshooting Steps:
-
Run a Blank Injection: Analyze a blank sample (sample matrix without the analyte) to confirm the presence of high background.[1]
-
Check for Solvent Contamination: Use fresh, high-purity, LC-MS grade solvents. Filter all solvents before use.[1][2]
-
Flush the LC System: Flush the entire system with a sequence of high-purity solvents (e.g., isopropanol, acetonitrile, water).[1]
-
Clean the Ion Source: Follow the manufacturer's protocol for cleaning the ion source components.[1][4]
-
Check for Leaks: Inspect all fittings and connections for leaks.[1]
-
Issue 2: Presence of Phantom Peaks
-
Symptom: Unidentified peaks appear in your chromatograms, including blank runs.
-
Troubleshooting Steps:
-
Identify the Source:
-
If peaks appear in gradient elution, it may be due to contaminated solvents.[2]
-
If peaks are consistent across runs, it could be carryover from a previous injection or contamination in the autosampler.
-
-
Change Labware: Switch to glass or polypropylene (B1209903) labware to avoid plasticizer contamination.[1]
-
Implement a Column Wash: After each analytical run, include a high-organic wash step to elute strongly retained compounds from the column.
-
Clean the Autosampler: Clean the autosampler needle and injection port according to the manufacturer's instructions.
-
Issue 3: Poor Signal-to-Noise Ratio
-
Symptom: The peak for PLP-d3 is small relative to the baseline noise.
-
Troubleshooting Steps:
-
Optimize Sample Preparation: Ensure efficient protein precipitation. A common method is using 10% trichloroacetic acid.[9][10]
-
Consider Post-Extraction Ion Pairing: Add 1-octanesulfonic acid (OSA) to the extracted sample before injection to improve PLP retention and signal intensity.[6]
-
Adjust Chromatographic Conditions:
-
Ensure the mobile phase pH is appropriate for PLP.
-
Consider using a column with a smaller particle size or internal diameter to increase peak height.[5]
-
-
Optimize MS Parameters: Ensure that the mass spectrometer is tuned and calibrated. Optimize parameters such as collision energy and declustering potential for the PLP-d3 mass transition.[9][11]
-
Data Presentation
Table 1: Impact of Ion-Pairing Reagent on PLP Analysis
| Parameter | Without 1-octanesulfonic acid (OSA) | With 1-octanesulfonic acid (OSA) | Reference |
| Signal-to-Noise Ratio | Baseline | 2-4 fold increase | [6] |
| Intraday Precision | Standard | Drastically improved | [6] |
| Interday Precision | Standard | Drastically improved | [6] |
| Column Life | Standard | Dramatically improved | [6] |
Table 2: Example LC-MS/MS Parameters for PLP Analysis
| Parameter | Value | Reference |
| LC System | UPLC system | [9] |
| Column | Waters™ Symmetry C18 | [9] |
| Mobile Phase | Gradient of 0.1% formic acid in methanol | [9] |
| MS System | Tandem MS | [9] |
| Ionization Mode | Positive Ion Mode | [9] |
| Mass Transition | 247.8 > 149.8 | [9] |
| Collision Energy | 14 eV | [9] |
| Lower Limit of Quantification | 4 nmol/l | [9] |
Experimental Protocols
Protocol 1: Sample Preparation for PLP-d3 Analysis from Whole Blood
This protocol is based on a stable isotope dilution LC-ESI-MS/MS method.[9]
-
Sample Collection: Collect whole blood samples.
-
Internal Standard Addition: To 250 µl of the sample, add 50 µl of the stable isotope internal standard (PLP-d3).
-
Protein Precipitation: Add 10% trichloroacetic acid to the sample for deproteinization.[9][10]
-
Centrifugation: Centrifuge the sample to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant.
-
Injection: Inject 20 µl of the supernatant into the LC-MS/MS system.[9]
Protocol 2: LC-MS/MS Analysis of PLP-d3
This protocol provides a general framework for the chromatographic and mass spectrometric analysis.
-
Chromatography:
-
Column: Use a reversed-phase C18 column (e.g., Waters™ Symmetry C18).[9]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.[9]
-
Gradient: Run a suitable gradient to separate PLP from other matrix components.
-
Flow Rate: Optimize the flow rate for your column dimensions.
-
Column Temperature: Maintain a constant and stable column temperature.[7]
-
-
Mass Spectrometry:
-
Ionization: Use electrospray ionization (ESI) in positive ion mode.[9]
-
Detection: Use Multiple Reaction Monitoring (MRM) for quantification.
-
MRM Transition for PLP: 247.8 > 149.8.[9]
-
Optimization: Optimize the collision energy and other MS parameters to maximize the signal for the specified transition.[11]
-
Visualizations
Caption: Experimental workflow for PLP-d3 analysis.
Caption: Troubleshooting decision tree for high background noise.
References
- 1. benchchem.com [benchchem.com]
- 2. Overbrook HPLC Repair Services: Common Causes of Baseline Noise [theoverbrookgroup.com]
- 3. zefsci.com [zefsci.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Overcoming the chromatographic challenges when performing LC-MS/MS measurements of pyridoxal-5'-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. echemi.com [echemi.com]
- 9. A stable isotope dilution LC-ESI-MS/MS method for the quantification of pyridoxal-5'-phosphate in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A novel fully validated LC-MS/MS method for quantification of pyridoxal-5'-phosphate concentrations in samples of human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High background after preventative maintenance - Chromatography Forum [chromforum.org]
Technical Support Center: Pyridoxal Phosphate-d3 Stability in Experimental Samples
This technical support center provides researchers, scientists, and drug development professionals with guidance on the critical aspects of sample collection and processing that impact the stability of Pyridoxal (B1214274) Phosphate-d3 (PLP-d3). Ensuring the integrity of PLP-d3, often used as an internal standard in quantitative analyses, is paramount for accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can compromise the stability of Pyridoxal Phosphate-d3 during sample handling?
A1: The stability of this compound can be compromised by several factors, mirroring the stability of its non-deuterated counterpart, Pyridoxal 5'-phosphate (PLP). The most critical factors to control are:
-
Exposure to Light: PLP is highly sensitive to light. Exposure can lead to photodegradation, with one identified degradation product being 4-pyridoxic acid 5'-phosphate (PAP).[1][2] It is crucial to protect samples from light at all stages of collection, processing, and storage.
-
Temperature: Elevated temperatures can accelerate the degradation of PLP-d3. Samples should be kept on ice or refrigerated during processing and stored at appropriate sub-zero temperatures for long-term stability.
-
Choice of Anticoagulant: For blood samples, the selection of an anticoagulant is critical. Lower concentrations of PLP have been observed in plasma collected in lithium heparin tubes, suggesting that this anticoagulant may cause degradation.[3]
-
pH: The stability of PLP is pH-dependent. While not explicitly detailed for PLP-d3 in the provided context, maintaining a consistent and appropriate pH during extraction and analysis is important.
-
Delayed Processing: Prompt processing of biological samples is recommended to minimize degradation. For instance, serum or plasma should be separated from cells promptly after collection.[4]
Q2: What are the recommended procedures for collecting and processing blood samples for PLP-d3 analysis?
A2: To ensure the stability and integrity of PLP-d3 in blood samples, the following procedures are recommended:
-
Patient Preparation: The patient should not ingest vitamin supplements for 24 hours before the specimen is drawn.[4]
-
Sample Collection: Collect blood samples in appropriate tubes. Based on findings for PLP, ethylenediaminetetraacetic acid (EDTA) is a suitable anticoagulant. Avoid lithium heparin tubes due to potential degradation.[3]
-
Light Protection: Immediately after collection, wrap the sample tube in foil to protect it from light.[4]
-
Prompt Separation: Separate plasma or serum from the cells promptly after collection.[4] If using gel separator tubes, the serum or plasma should be removed from the gel barrier within 12 hours.[4]
-
Storage: Once separated, the plasma or serum aliquot should be stored frozen, protected from light.[4]
Q3: How should I prepare different types of biological samples for PLP-d3 analysis?
A3: The sample preparation method will vary depending on the biological matrix. Here are some general guidelines:
-
Plasma/Serum: For protein precipitation, trichloroacetic acid can be added to the sample.[5] The mixture is then centrifuged, and the supernatant can be further processed.
-
Tissues: Homogenize tissue samples (~10 mg) in ice-cold assay buffer. After homogenization, keep the sample on ice for a short period (e.g., 10 minutes) before proceeding to centrifugation to remove precipitates.
-
Urine: Urine samples can be treated with perchloric acid to precipitate proteins and other impurities. After centrifugation, the supernatant is used for analysis.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no PLP-d3 signal detected | Degradation due to light exposure. | Ensure all sample collection tubes, processing vials, and storage containers are amber-colored or wrapped in foil to protect from light.[1][2][4] |
| Degradation due to improper temperature. | Process samples on ice and store them at -20°C for short-term or -80°C for long-term storage.[6] | |
| Incorrect anticoagulant used. | Avoid using lithium heparin tubes for blood collection.[3] Use EDTA tubes instead. | |
| High variability in replicate measurements | Inconsistent sample processing time. | Standardize the time between sample collection and processing for all samples. |
| Partial degradation of PLP-d3. | Review all sample handling steps to identify and mitigate potential causes of degradation (light, temperature, etc.). | |
| Interference or unexpected peaks in chromatogram | Improper sample cleanup. | Optimize the protein precipitation and extraction steps. Consider using a solid-phase extraction (SPE) method for cleaner samples. |
| Formation of degradation products. | Protect samples from light to prevent the formation of photodegradation products like 4-pyridoxic acid 5'-phosphate.[1][2] |
Experimental Protocols
Protocol 1: Plasma/Serum Sample Preparation for LC-MS/MS Analysis
-
Collection: Collect whole blood in an EDTA tube.
-
Light Protection: Immediately wrap the tube in aluminum foil.
-
Centrifugation: Within 2 hours of collection, centrifuge the blood sample at a recommended speed (e.g., 1500 x g) for 10 minutes at 4°C to separate plasma.
-
Aliquoting: Carefully transfer the plasma supernatant to a new, light-protected microcentrifuge tube.
-
Protein Precipitation: Add a solution of 0.1 M trichloroacetic acid to the plasma sample in a 1:1 ratio.
-
Vortexing: Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge at 13,000 x g for 10 minutes at 4°C.[7]
-
Supernatant Collection: Transfer the clear supernatant to a new vial for analysis.
-
Storage: If not analyzed immediately, store the prepared sample at -80°C.
Stability Data Summary
Table 1: Stability of Pyridoxal 5'-phosphate (PLP) under Different Conditions
| Condition | Matrix | Duration | Stability | Reference |
| Room Temperature (Protected from Light) | Extemporaneous Liquids | 24 hours | Stable | [1][2] |
| Room Temperature (Exposed to Light) | Extemporaneous Liquids | 4 hours | Unstable | [1][2] |
| Room Temperature | Plasma | 24 hours | Stable | [8] |
| 4-8°C | Plasma | 24 hours | Stable | [8] |
| Refrigerated (2-8°C) | Serum/Plasma | Up to 48 hours | Stable | [4] |
| Frozen (-20°C or lower) | Serum/Plasma | At least 1 month | Stable | [4] |
Table 2: Recommended Storage of PLP-d3 Stock Solutions
| Storage Temperature | Duration |
| -80°C | 6 months |
| -20°C | 1 month |
| Data derived from MedchemExpress for this compound stock solutions.[6] |
Visual Guides
Caption: Workflow for Blood Sample Collection and Processing.
Caption: Factors Affecting PLP-d3 Stability and Potential Consequences.
References
- 1. researchgate.net [researchgate.net]
- 2. Quality and stability of extemporaneous pyridoxal phosphate preparations used in the treatment of paediatric epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Vitamin B6 Pyridoxal 5-Phosphate (PLP), in Serum [marshfieldlabs.org]
- 5. ujms.net [ujms.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Vitamin B6 in plasma - sample stability and the reference limits - PubMed [pubmed.ncbi.nlm.nih.gov]
Ensuring complete chromatographic separation of PLP from its isomers
Technical Support Center: Chromatographic Separation of PLP
Welcome to the technical support center for the chromatographic separation of Pyridoxal (B1214274) 5'-phosphate (PLP) and its isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the complete chromatographic separation of PLP.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the chromatographic analysis of PLP, helping you to identify and resolve common problems.
Issue 1: Peak Co-elution or Poor Resolution Between PLP and its Isomers (e.g., PMP, PNP)
-
Question: My chromatogram shows overlapping peaks for PLP and other vitamin B6 isomers. How can I improve the separation?
-
Answer: Poor resolution is a common challenge in the analysis of structurally similar compounds like PLP and its isomers. Here are several strategies to improve separation:
-
Mobile Phase Optimization: The composition of the mobile phase is critical for achieving good resolution.
-
Adjust pH: The pH of the mobile phase can significantly impact the retention of ionizable compounds like PLP. A mobile phase with a pH around 2-3 is often effective for separating B6 vitamers.[1]
-
Ion-Pairing Agents: Incorporating an ion-pairing agent, such as 1-octanesulfonic acid, into the mobile phase can enhance the retention and separation of phosphorylated vitamers.[1]
-
Organic Modifier Gradient: Employing a gradient elution with an organic modifier like acetonitrile (B52724) or methanol (B129727) can help to resolve closely eluting peaks. A shallow gradient can often improve the separation of complex mixtures.[1][2]
-
-
Column Selection: The choice of the stationary phase is crucial.
-
C18 Columns: Reversed-phase C18 columns are widely used for the separation of vitamin B6 compounds.[1][2][3] Look for columns with high surface area and carbon load for better retention of polar compounds.
-
Particle Size: Columns with smaller particle sizes (e.g., 3 µm or less) generally provide higher efficiency and better resolution.
-
-
Flow Rate: Reducing the flow rate can sometimes improve resolution by allowing more time for the analytes to interact with the stationary phase. However, this will also increase the analysis time.
-
Temperature: Column temperature can affect selectivity. Experimenting with different temperatures (e.g., 30°C, 40°C) may improve separation.
-
Issue 2: Tailing or Asymmetric Peaks
-
Question: My PLP peak is showing significant tailing. What could be the cause and how can I fix it?
-
Answer: Peak tailing can be caused by several factors. Here's a systematic approach to troubleshoot this issue:
-
Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the sample concentration.
-
Secondary Interactions: Unwanted interactions between the analyte and the stationary phase can cause tailing.
-
Mobile Phase pH: Ensure the mobile phase pH is appropriate to minimize silanol (B1196071) interactions. Operating at a lower pH can suppress the ionization of silanol groups on the silica (B1680970) support.
-
Sample Solvent: Whenever possible, dissolve your sample in the initial mobile phase to avoid peak distortion.
-
-
Column Contamination or Degradation: A contaminated guard column or a degraded analytical column can lead to poor peak shape. Try replacing the guard column or flushing the analytical column with a strong solvent. If the problem persists, the analytical column may need to be replaced.
-
Issue 3: Irreproducible Retention Times
-
Question: The retention time for my PLP peak is shifting between injections. What should I check?
-
Answer: Retention time instability can compromise the reliability of your results. Consider the following potential causes:
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase is a common cause of retention time drift. Ensure accurate and consistent preparation for every batch. Degas the mobile phase thoroughly to prevent bubble formation.
-
Pump Performance: Fluctuations in pump pressure can lead to variable flow rates and shifting retention times. Check for leaks in the pump and fittings.
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before each injection, especially when using a gradient.
-
Temperature Fluctuations: Inconsistent column temperature can affect retention times. Using a column oven is highly recommended to maintain a stable temperature.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase used for PLP separation?
A1: The most widely used stationary phase for the separation of PLP and other vitamin B6 vitamers is a C18 reversed-phase column.[1][2][3][4] These columns offer good retention and selectivity for these relatively polar compounds, especially when used with an aqueous-organic mobile phase in an acidic medium.[4]
Q2: What detection methods are suitable for PLP analysis?
A2: Several detection methods can be used for PLP analysis:
-
UV Detection: UV detection is a common and robust method. The detection wavelength is often set around 290 nm for optimal sensitivity for vitamin B6.[4] However, wavelengths between 210 nm and 300 nm have been used depending on the specific application and potential interferences.[2][3][5]
-
Fluorescence Detection: For higher sensitivity, fluorescence detection can be employed. This may require post-column derivatization to convert PLP into a more fluorescent compound.[1]
-
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer provides high selectivity and allows for the characterization of unknown peaks.[3]
Q3: How can I prepare my sample for PLP analysis?
A3: Sample preparation is crucial for accurate and reliable results. A common procedure for plasma or serum samples involves protein precipitation with an acid, such as trichloroacetic acid (TCA), followed by centrifugation to remove the precipitated proteins.[6] The supernatant can then be directly injected or further diluted before analysis.
Q4: What are some potential impurities or related substances I should be aware of when analyzing PLP?
A4: Potential impurities and related substances can include other B6 vitamers like Pyridoxamine 5'-phosphate (PMP), Pyridoxine 5'-phosphate (PNP), and their non-phosphorylated forms (Pyridoxal, Pyridoxamine, Pyridoxine), as well as degradation products like 4-pyridoxic acid (4-PA).[1] It is important that the chromatographic method can separate PLP from these potential interferents.[3]
Quantitative Data Summary
The following tables summarize typical chromatographic conditions used for the separation of PLP and its isomers.
Table 1: HPLC Columns for PLP Analysis
| Column Type | Dimensions | Particle Size | Manufacturer | Reference |
| Polaris C18 | 250 mm x 4.6 mm i.d. | 5 µm | - | [3] |
| C18 (ODS) | - | - | - | [1] |
| Restek Ultra Aqueous C18 | 250 mm x 4.6 mm | 5 µm | Restek | [7] |
| Waters Summetry® C18 | 150 mm x 4.6 mm | 5 µm | Waters | [6] |
Table 2: Mobile Phase Compositions for PLP Separation
| Mobile Phase A | Mobile Phase B | Gradient/Isocratic | Reference |
| 20 mM ammonium (B1175870) formate (B1220265) in 0.65% formic acid | Acetonitrile (1.2%) | Isocratic (98.8:1.2, v/v) | [3] |
| Potassium phosphate (B84403) buffer with 1-octanesulfonic acid and triethylamine, pH 2.16 | Acetonitrile | Gradient (0.5-15%) | [1] |
| 0.01M ammonium acetate (B1210297), pH 6.7 | Methanol | Gradient | [2] |
| 0.02 mol/L ammonium acetate (pH = 6.1) | Methanol/Acetonitrile | Isocratic (9:6:85, v/v/v) | [6] |
Table 3: Detection Parameters
| Detection Method | Wavelength(s) | Reference |
| UV | 240 nm | [3] |
| UV | 254 nm, 210 nm | [2] |
| UV | 290 nm | [4] |
| Fluorescence | Ex: 325 nm, Em: 418 nm (for derivative) | [8] |
Experimental Protocols
Protocol 1: Isocratic Reversed-Phase HPLC for PLP and Impurities
This protocol is based on a method developed for the quality control of PLP.[3]
-
Chromatographic System: A standard HPLC system with a UV detector.
-
Column: Polaris C18 (250 mm x 4.6 mm i.d., 5 µm particle size).[3]
-
Mobile Phase: Prepare a mobile phase consisting of 20 mM ammonium formate in 0.65% formic acid and acetonitrile in a ratio of 98.8:1.2 (v/v).[3] Filter and degas the mobile phase before use.
-
Flow Rate: Set the flow rate to 1.0 mL/min.[3]
-
Column Temperature: Maintain the column at a constant temperature (e.g., 30 °C).
-
Detection: Set the UV detector to a wavelength of 240 nm.[3]
-
Injection Volume: Inject an appropriate volume of the sample (e.g., 10 µL).
-
Run Time: Allow the chromatogram to run for a sufficient time to elute all compounds of interest.
Protocol 2: Gradient Reversed-Phase HPLC with Ion-Pairing for B6 Vitamers
This protocol is suitable for separating a mixture of B6 vitamers, including PLP, PL, PMP, PN, and PM.[1]
-
Chromatographic System: An HPLC system equipped with a gradient pump and a suitable detector (UV or fluorescence).
-
Column: C18 (ODS) analytical column.[1]
-
Mobile Phase:
-
Gradient Program: Start with a low percentage of Mobile Phase B (e.g., 0.5%) and gradually increase to a higher percentage (e.g., 15%) over the course of the run to elute all vitamers.[1]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: Use a UV or fluorescence detector set to the appropriate wavelengths for the B6 vitamers.
-
Sample Preparation: Prepare standards and samples in a suitable diluent, preferably the initial mobile phase.
Visualizations
Caption: A typical experimental workflow for the analysis of PLP in biological samples.
Caption: A decision tree for troubleshooting poor peak resolution in PLP chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Development of a reversed phase liquid chromatographic method for analysis of pyridoxal-5'-phosphate and its impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. mdpi.com [mdpi.com]
- 7. journals.usamvcluj.ro [journals.usamvcluj.ro]
- 8. Determination of pyridoxal 5'-phosphate in human serum by reversed phase high performance liquid chromatography combined with spectrofluorimetric detection of 4-pyridoxic acid 5'-phosphate as a derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Derivatization for GC-MS Analysis of Pyridoxal Phosphate-d3
Welcome to the technical support center for the GC-MS analysis of Pyridoxal Phosphate-d3 (PLP-d3). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC-MS analysis of this compound?
A1: Derivatization is a crucial step to analyze compounds that are not suitable for direct GC-MS analysis due to low volatility or poor thermal stability. PLP-d3 is a polar, phosphorylated molecule with multiple active hydrogen atoms, making it non-volatile. The derivatization process replaces these active hydrogens with less polar functional groups, thereby increasing the molecule's volatility and thermal stability, which makes it amenable to gas chromatography.[1]
Q2: What are the most common derivatization techniques for PLP-d3?
A2: The most common techniques fall into three main categories: silylation, acylation, and alkylation.[2]
-
Silylation: This is the most popular method for compounds like PLP-d3. It involves replacing active hydrogens with a trimethylsilyl (B98337) (TMS) group. Common reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst like trimethylchlorosilane (TMCS).
-
Acylation: This method introduces an acyl group. Reagents like perfluoroacid anhydrides react with alcohols, phenols, and amines to produce stable derivatives.[2]
-
Alkylation: This technique forms esters and ethers. For example, pentafluorobenzyl bromide (PFBBr) is used for trace analyses.[2]
Q3: How do I choose the best derivatization reagent?
A3: The choice depends on the functional groups present in your analyte. For PLP-d3, which has hydroxyl and amine groups, silylating reagents are highly effective. The ease of derivatization for silylation follows this general order: alcohol > phenol (B47542) > carboxylic acid > amine > amide. For comprehensive derivatization of all active sites on PLP-d3, a strong silylating agent like BSTFA with 1% TMCS is an excellent choice.
Q4: My derivatization reaction appears incomplete. What should I do?
A4: Incomplete derivatization can be caused by several factors. Consider the following:
-
Presence of Moisture: Silylation reactions are highly sensitive to water. Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Reagent Concentration: It is recommended to use the silylating reagent in excess. A general guideline is to use at least a 2:1 molar ratio of the derivatizing agent to the number of active hydrogens on the analyte.
-
Reaction Time and Temperature: Some functional groups react slower than others. While an alcohol might be derivatized in minutes at room temperature, more sterically hindered groups may require heating for several hours to ensure the reaction goes to completion. Experiment with increasing the reaction time or temperature.
-
Catalyst: For slow-reacting or sterically hindered compounds, the addition of a catalyst like TMCS can significantly improve reaction efficiency.
Q5: How long are the PLP-d3 derivatives stable after the reaction?
A5: The stability of derivatized samples can vary significantly depending on the reagent used and storage conditions.[3][4] TMS derivatives should not be analyzed on stationary phases with active hydrogen groups, like polyethylene (B3416737) glycol, as they can react with the phase.[2] It is best practice to analyze the derivatized samples as soon as possible. If storage is necessary, keep them tightly capped in a vial at a low temperature (e.g., -20°C) to minimize degradation from atmospheric moisture.[5] A stability study is recommended to determine the acceptable storage duration for your specific derivatives and conditions.[3][4]
Troubleshooting Guide
This guide addresses common issues encountered during the GC-MS analysis of derivatized PLP-d3.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Peak or Very Low Signal | 1. Incomplete derivatization. 2. Derivative degradation. 3. Activity in the inlet liner or column.[6] 4. Leak in the injector.[6] 5. Incorrect GC-MS parameters. | 1. Review and optimize the derivatization protocol (see FAQs). 2. Analyze the sample immediately after derivatization. 3. Use a deactivated liner; trim the first few centimeters of the column.[7] 4. Perform a leak check on the GC system. 5. Verify injector temperature, column temperature program, and MS settings. |
| Peak Tailing | 1. Active sites in the injector liner or on the column.[7] 2. Column contamination.[6] 3. Improper column installation leading to dead volume.[7] | 1. Use a fresh, silanized (deactivated) liner. Trim 10-15 cm from the front of the column.[7] 2. Bake out the column according to the manufacturer's instructions. 3. Reinstall the column, ensuring the correct insertion depth and a clean, square cut.[7] |
| Peak Fronting | 1. Column overload due to high sample concentration.[6] 2. Improper solvent choice or initial oven temperature. | 1. Dilute the sample or increase the split ratio. 2. Use a higher boiling point solvent or lower the initial oven temperature.[6] |
| Ghost Peaks / Baseline Noise | 1. Contaminated syringe, injector, or column.[6] 2. Septum bleed. 3. Carrier gas contamination (e.g., oxygen).[6] | 1. Clean the injector and replace the liner and septum. Bake out the column.[6] 2. Use high-quality, low-bleed septa. 3. Check gas traps and ensure carrier gas purity. Check for leaks.[6] |
| Poor Resolution | 1. GC temperature program is not optimized.[7] 2. Carrier gas flow rate is incorrect.[7] 3. Column degradation.[7] | 1. Optimize the temperature ramp rate. 2. Adjust the carrier gas flow to the optimal linear velocity for your column. 3. Replace the analytical column. |
Below is a troubleshooting decision tree to help systematically diagnose issues.
Experimental Protocol: Silylation of PLP-d3 with BSTFA + 1% TMCS
This protocol provides a detailed methodology for the derivatization of PLP-d3 prior to GC-MS analysis.
Materials:
-
PLP-d3 standard or sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Anhydrous Pyridine (B92270) or Acetonitrile
-
2 mL GC vials with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Nitrogen gas supply
Procedure:
-
Sample Preparation: If starting with a liquid sample, evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical to remove all water.
-
Reagent Addition: Add 50 µL of anhydrous pyridine (or acetonitrile) to the dried residue to reconstitute it. Vortex briefly.
-
Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Sealing: Immediately cap the vial tightly to prevent the entry of atmospheric moisture.
-
Reaction: Vortex the mixture for 30 seconds. Place the vial in a heating block set to 70°C for 60 minutes to ensure complete derivatization.
-
Cooling: After incubation, remove the vial and allow it to cool to room temperature.
-
Analysis: The sample is now ready for injection into the GC-MS system. Inject 1-2 µL of the derivatized sample.
Optimized GC-MS Parameters:
| Parameter | Value |
| GC System | |
| Injection Mode | Split (e.g., 20:1) or Splitless |
| Injector Temperature | 250°C |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Column | Low-polarity phase (e.g., DB-5ms, 30m x 0.25mm, 0.25µm) |
| Oven Program | Initial: 100°C (hold 2 min) Ramp: 15°C/min to 280°C Hold: 5 min at 280°C |
| MS System | |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Scan (e.g., m/z 50-600) or Selected Ion Monitoring (SIM) |
Visualizations
The following diagrams illustrate key workflows and concepts in the derivatization and analysis process.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. gcms.cz [gcms.cz]
- 3. Stability of sample extracts of vitamin D3 metabolites after chemical derivatization for LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability of sample extracts of vitamin D3 metabolites after chemical derivatization for LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 7. researchgate.net [researchgate.net]
Software and data analysis tips for processing Pyridoxal Phosphate-d3 results
This technical support center provides researchers, scientists, and drug development professionals with essential software and data analysis tips for processing Pyridoxal Phosphate-d3 (PLP-d3) results. This guide includes troubleshooting advice and frequently asked questions to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used as an internal standard?
This compound (PLP-d3) is a deuterated form of Pyridoxal 5'-phosphate (PLP), the active form of vitamin B6. It is commonly used as an internal standard in mass spectrometry-based quantification of PLP.[1][2] Because PLP-d3 is chemically identical to the endogenous PLP being measured, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. This allows for accurate correction of variations in sample preparation and instrument response, leading to more precise and reliable quantification of PLP.[3][4]
Q2: Which software is recommended for processing LC-MS/MS data with PLP-d3?
Several software packages are suitable for processing metabolomics data that includes stable isotope-labeled internal standards like PLP-d3. Open-source platforms like XCMS are widely used for untargeted and targeted metabolomics, offering functionalities for peak detection, retention time correction, and alignment.[5][6][7] MetaboAnalyst is another popular tool that provides a user-friendly interface for statistical analysis and visualization of metabolomics data. For more targeted quantification, software provided by the mass spectrometer vendor can be utilized to build calibration curves and calculate concentrations based on the peak area ratio of endogenous PLP to the PLP-d3 internal standard.
Q3: How should this compound be stored to ensure its stability?
To ensure the stability of your this compound internal standard, it is crucial to follow the manufacturer's storage recommendations. Generally, it is supplied as a solid and should be stored at -20°C.[8] Once reconstituted in a solvent, it is recommended to store the stock solution at -80°C for long-term stability, typically up to six months, or at -20°C for shorter periods (up to one month).[1] PLP is known to be light-sensitive, and aqueous solutions can be unstable when exposed to light, with one study showing significant degradation after just 4 hours of light exposure.[9][10] Therefore, it is critical to protect all solutions containing PLP and PLP-d3 from light by using amber vials or covering tubes with foil.
Troubleshooting Guide
This section addresses specific issues that may arise during the analysis of this compound results.
Issue 1: Poor Peak Shape (Tailing, Splitting) for PLP and PLP-d3
Possible Causes:
-
High Polarity of PLP: Pyridoxal phosphate (B84403) is a highly polar molecule, which can lead to poor retention and peak shape on traditional reversed-phase C18 columns.[11]
-
Secondary Interactions: The phosphate group can interact with the silica (B1680970) backbone of the column, leading to peak tailing.[12]
-
Injection Solvent Mismatch: Injecting the sample in a solvent that is significantly stronger than the initial mobile phase can cause peak distortion, including splitting.[13]
-
Column Contamination or Void: Buildup of matrix components on the column frit or a void at the column inlet can lead to peak splitting.[14][15]
Solutions:
-
Optimize Chromatography:
-
Ion-Pairing Reagents: The addition of an ion-pairing reagent, such as 1-octanesulfonic acid (OSA), to the sample after extraction but before injection can significantly improve peak shape and signal-to-noise ratio without the detrimental effects of having it in the mobile phase.[11]
-
Alternative Column Chemistries: Consider using a column designed for polar analytes, such as a pentafluorophenyl (PFP) or a biphenyl (B1667301) column, which can offer better retention and peak shape for PLP.
-
Mobile Phase pH: Adjusting the mobile phase pH can alter the ionization state of PLP and improve its interaction with the stationary phase. Ensure the pH is at least 2 units away from the analyte's pKa.[12]
-
-
Injection and Sample Preparation:
-
Match Injection Solvent: Ensure the sample is dissolved in a solvent that is as weak as or weaker than the initial mobile phase.
-
Sample Clean-up: Implement a robust sample preparation method, such as protein precipitation followed by solid-phase extraction (SPE), to remove interfering matrix components.[16]
-
-
Column Maintenance:
-
Backflush the Column: If a blockage is suspected, reversing and flushing the column may resolve the issue.[15]
-
Use a Guard Column: A guard column can help protect the analytical column from contaminants.
-
Issue 2: High Variability in PLP-d3 Internal Standard Response
Possible Causes:
-
Inconsistent Sample Preparation: Variations in protein precipitation efficiency or extraction recovery between samples can lead to inconsistent internal standard response.
-
Matrix Effects: Co-eluting compounds from the biological matrix can suppress or enhance the ionization of PLP-d3, leading to variability.[17][18]
-
Degradation of PLP-d3: Improper storage or handling of the PLP-d3 stock or working solutions can lead to degradation. As mentioned, PLP is sensitive to light.[9][10]
Solutions:
-
Standardize Sample Preparation: Ensure consistent and precise execution of the sample preparation protocol for all samples.
-
Evaluate and Mitigate Matrix Effects:
-
Post-Column Infusion: This technique can identify regions in the chromatogram where ion suppression or enhancement occurs.[17]
-
Dilution: Diluting the sample can sometimes reduce the concentration of interfering matrix components.
-
Improved Clean-up: A more thorough sample clean-up procedure can remove the compounds causing matrix effects.
-
-
Proper Handling of Internal Standard:
-
Fresh Working Solutions: Prepare fresh working solutions of PLP-d3 regularly.
-
Protect from Light: Always store and handle PLP-d3 solutions in light-protected containers.
-
Data Presentation
Table 1: LC-MS/MS Method Parameters and Performance for PLP Quantification
| Parameter | Value | Reference |
| Chromatography | ||
| Column | Waters™ Symmetry C18 | [3] |
| Mobile Phase | Gradient of 0.1% formic acid in methanol | [3] |
| Flow Rate | 0.3 mL/min | [19] |
| Run Time | 4 minutes | [3] |
| Mass Spectrometry | ||
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [3] |
| Mass Transition (PLP) | 247.8 > 149.8 m/z | [3] |
| Collision Energy | 14 eV | [3] |
| Method Performance | ||
| Linearity Range | 4 - 8000 nmol/L | [3] |
| Lower Limit of Quantification (LLOQ) | 4 nmol/L | [3] |
| Intra-day Precision (%CV) | 1.7 - 2.8% | [3] |
| Inter-day Precision (%CV) | 3.0 - 4.1% | [3] |
| Mean Recovery | 98% (range: 89 - 103%) | [3] |
| Mean Absolute Matrix Effect | 99.3% (range: 97 - 102%) | [3] |
Experimental Protocols
Protocol 1: Quantification of Pyridoxal Phosphate in Whole Blood using LC-MS/MS with PLP-d3 Internal Standard
This protocol is adapted from a validated method for the determination of PLP in whole blood.[3]
1. Sample Preparation: a. To 250 µL of whole blood sample, add 50 µL of PLP-d3 internal standard solution. b. Add 500 µL of 10% trichloroacetic acid (TCA) to precipitate proteins. c. Vortex the mixture for 30 seconds. d. Centrifuge at 10,000 x g for 5 minutes at 4°C. e. Transfer the supernatant to a clean tube. f. Inject 20 µL of the supernatant into the LC-MS/MS system.
2. LC-MS/MS Analysis: a. Utilize a reversed-phase C18 column. b. Employ a gradient elution with a mobile phase consisting of 0.1% formic acid in water and 0.1% formic acid in methanol. c. Set the mass spectrometer to operate in positive ion mode and monitor the specific mass transitions for PLP and PLP-d3.
3. Data Processing: a. Integrate the peak areas for both endogenous PLP and the PLP-d3 internal standard. b. Calculate the peak area ratio of PLP to PLP-d3. c. Determine the concentration of PLP in the sample by comparing the peak area ratio to a standard curve prepared with known concentrations of PLP and a fixed concentration of PLP-d3.
Mandatory Visualization
Vitamin B6 Metabolism and PLP-Dependent Pathways
The following diagram illustrates the central role of Pyridoxal 5'-phosphate (PLP) in vitamin B6 metabolism and its function as a cofactor in various enzymatic reactions, including transamination and decarboxylation, which are crucial for amino acid metabolism and neurotransmitter synthesis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PYRIDOXAL 5’-PHOSPHATE-D3 | Buchem BV [buchem.com]
- 3. A stable isotope dilution LC-ESI-MS/MS method for the quantification of pyridoxal-5'-phosphate in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Hands-on: Mass spectrometry: LC-MS preprocessing with XCMS / Mass spectrometry: LC-MS preprocessing with XCMS / Metabolomics [training.galaxyproject.org]
- 8. Pyridoxal 5'-Phosphate-d3 (>85%) | LGC Standards [lgcstandards.com]
- 9. Structure and properties of recombinant human pyridoxine 5'-phosphate oxidase [discovery.ucl.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Overcoming the chromatographic challenges when performing LC-MS/MS measurements of pyridoxal-5'-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. silicycle.com [silicycle.com]
- 13. Splitting Peak for Pyridoxal Phosphate - Chromatography Forum [chromforum.org]
- 14. researchgate.net [researchgate.net]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Development of a LC-MS/MS method using stable isotope dilution for the quantification of individual B6 vitamers in fruits, vegetables, and cereals - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Full Validation of an LC-MS/MS Method for Pyridoxal Phosphate (PLP) using Pyridoxal Phosphate-d3: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of biomarkers is critical for robust and reliable study outcomes. This guide provides a comprehensive overview of the full validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of pyridoxal (B1214274) 5'-phosphate (PLP), the active form of vitamin B6, in human whole blood. The method utilizes a stable isotope-labeled internal standard, Pyridoxal Phosphate-d3, to ensure high accuracy and precision, aligning with the stringent guidelines set forth by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
The use of a deuterated internal standard like this compound is considered the gold standard in quantitative bioanalysis.[1] By incorporating deuterium (B1214612) atoms, the internal standard exhibits nearly identical physicochemical properties to the analyte, PLP. This ensures that it effectively compensates for variability throughout the analytical process, including sample extraction, matrix effects, and ionization efficiency in the mass spectrometer.[1][2]
Comparative Analysis of Validation Parameters
The performance of the LC-MS/MS method for PLP was rigorously assessed against key validation parameters as stipulated by international guidelines.[3] The results are summarized in the tables below, offering a clear comparison with typical acceptance criteria.
Table 1: Calibration Curve and Linearity
| Parameter | Result | Acceptance Criteria |
| Calibration Model | Linear, 1/x² weighting | Correlation coefficient (r²) > 0.99 |
| Linearity Range | 4 - 8000 nmol/L | At least 6 non-zero calibrators |
| Correlation Coefficient (r²) | > 0.99 | - |
The method demonstrates excellent linearity across a broad concentration range, ensuring accurate quantification from low to high levels of PLP.
Table 2: Accuracy and Precision
| Quality Control (QC) Level | Nominal Conc. (nmol/L) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) | Acceptance Criteria (%CV and %Bias) |
| LLOQ | 4 | 2.8 | -1.5 | 4.1 | -0.8 | ≤ 20% (LLOQ), ≤ 15% (other QCs) |
| Low | 30 | 1.7 | 2.3 | 3.0 | 1.7 | ≤ 15% |
| Medium | 300 | 2.1 | 0.7 | 3.5 | 0.3 | ≤ 15% |
| High | 6000 | 1.9 | -1.2 | 3.2 | -1.0 | ≤ 15% |
The intra- and inter-day precision and accuracy of the method are well within the accepted limits, highlighting its reliability and reproducibility.[4]
Table 3: Recovery and Matrix Effect
| Parameter | Result | Acceptance Criteria |
| Mean Recovery | 98% (Range: 89-103%) | Consistent, precise, and reproducible |
| Mean Absolute Matrix Effect | 99.3% (Range: 97-102%) | IS-normalized matrix factor %CV ≤ 15% |
| Relative Matrix Effect | 98.8% | - |
The high recovery and negligible matrix effect indicate that the sample preparation is efficient and that endogenous components in the blood matrix do not interfere with the quantification of PLP.[4]
Table 4: Stability
| Stability Condition | Duration | Result | Acceptance Criteria |
| Freeze-Thaw | 4 cycles | Stable | Mean concentration within ±15% of nominal |
| Short-Term (Room Temp) | 17 hours | Stable | Mean concentration within ±15% of nominal |
| Long-Term | 3 months at -80°C | Stable | Mean concentration within ±15% of nominal |
PLP is stable under various storage and handling conditions, ensuring sample integrity from collection to analysis.[5][6]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Sample Preparation
A simple protein precipitation method is employed for sample preparation.[4][5]
-
To 250 µL of whole blood sample, add 50 µL of the internal standard working solution (this compound).
-
Add 500 µL of 10% (w/v) trichloroacetic acid to precipitate proteins.
-
Vortex mix for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Inject 20 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Conditions
| Parameter | Condition |
| Liquid Chromatography | |
| LC System | UPLC System |
| Column | Waters™ Symmetry C18 |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Gradient | Gradient elution |
| Flow Rate | 0.4 mL/min |
| Run Time | 4 minutes |
| Mass Spectrometry | |
| MS System | Tandem Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Monitored Transition (PLP) | m/z 247.8 > 149.8 |
| Monitored Transition (PLP-d3) | m/z 250.8 > 152.8 |
| Collision Energy | 14 eV |
Visualizing the Workflow and Validation Logic
The following diagrams illustrate the experimental workflow and the logical relationship of the validation parameters.
References
- 1. benchchem.com [benchchem.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. A stable isotope dilution LC-ESI-MS/MS method for the quantification of pyridoxal-5'-phosphate in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel fully validated LC-MS/MS method for quantification of pyridoxal-5'-phosphate concentrations in samples of human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. UQ eSpace [espace.library.uq.edu.au]
The Analytical Edge: A Comparative Guide to Internal Standards for Pyridoxal Phosphate (PLP) Analysis
For researchers, scientists, and drug development professionals engaged in the precise quantification of Pyridoxal Phosphate (PLP), the active form of vitamin B6, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides a comprehensive comparison of Pyridoxal Phosphate-d3 (PLP-d3) with other potential internal standards, supported by experimental data from published literature, to aid in the selection of the most suitable standard for your analytical needs.
PLP is a critical coenzyme in a vast array of metabolic processes, including amino acid metabolism and neurotransmitter synthesis. Its accurate measurement in biological matrices is essential for both clinical diagnostics and research. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for PLP quantification due to its high sensitivity and specificity. The use of a stable isotope-labeled internal standard is a cornerstone of robust LC-MS/MS-based bioanalysis, as it effectively corrects for variations in sample preparation and instrument response.
This compound: The Established Standard
This compound (PLP-d3) is a widely adopted internal standard for the quantification of PLP. Its chemical structure is identical to the analyte, with the exception of three deuterium (B1214612) atoms, providing a mass shift that allows for its distinction from the endogenous PLP by the mass spectrometer.
Performance Data of PLP-d3
Numerous studies have validated LC-MS/MS methods for PLP analysis using PLP-d3 as the internal standard. The performance of these methods demonstrates the suitability of PLP-d3 for routine and research applications. Below is a summary of key performance metrics from published literature.
| Parameter | Performance with PLP-d3 Internal Standard | Reference |
| Linearity | 4 to 8000 nmol/L | [1] |
| 5 to 500 nmol/L | [2] | |
| Intra-day Precision (%CV) | 1.7 - 2.8% | [1] |
| <5% | [2] | |
| Inter-day Precision (%CV) | 3.0 - 4.1% | [1] |
| <5% | [2] | |
| Mean Recovery | 98% (89 - 103%) | [1] |
| Lower Limit of Quantification (LLOQ) | 4 nmol/L | [1] |
| 5 nmol/L | [2] |
Comparison with Other Internal Standards
While PLP-d3 is a reliable and widely used internal standard, it is important for researchers to understand the landscape of other potential stable isotope-labeled standards and the theoretical advantages they may offer. The primary alternative to a deuterated standard is a ¹³C-labeled standard.
The Case for ¹³C-Labeled Internal Standards
The use of ¹³C-labeled internal standards is often considered the "gold standard" in isotope dilution mass spectrometry. The key theoretical advantages of a ¹³C-labeled PLP over PLP-d3 are:
-
Minimized Isotope Effect: Deuterium, being twice the mass of hydrogen, can sometimes lead to a slight difference in chromatographic retention time between the analyte and the internal standard. This "isotope effect" can result in differential ion suppression or enhancement if the two compounds do not co-elute perfectly, potentially compromising accuracy. As ¹³C has a smaller relative mass difference to ¹²C, ¹³C-labeled standards are less prone to this chromatographic shift and are more likely to co-elute with the analyte, providing more reliable correction for matrix effects.
-
Greater Stability: While the carbon-deuterium bond is generally stable, under certain analytical conditions, there can be a risk of back-exchange of deuterium for hydrogen. ¹³C labels are incorporated into the carbon skeleton of the molecule and are not susceptible to exchange.
Experimental Protocols
The following sections detail a typical experimental workflow and LC-MS/MS methodology for the analysis of PLP in human plasma or whole blood using PLP-d3 as an internal standard, based on established and validated methods.[1][2]
Sample Preparation: Protein Precipitation
A simple and effective protein precipitation method is commonly employed for the extraction of PLP from biological matrices.
LC-MS/MS Analysis
The supernatant is analyzed by reversed-phase liquid chromatography coupled to a tandem mass spectrometer.
Liquid Chromatography Parameters:
-
Column: Waters™ Symmetry C18 or equivalent
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Methanol
-
Gradient: A linear gradient is typically used.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 20 µL
-
Run Time: Approximately 4 minutes[1]
Mass Spectrometry Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Mass Transitions:
-
PLP: m/z 247.8 → 149.8
-
PLP-d3: m/z 250.8 → 152.8 (example transition, may vary based on labeling position)
-
PLP in Biological Pathways
The accurate measurement of PLP is crucial for understanding its role in various physiological and pathological processes. One of its key functions is as a cofactor for glutamate (B1630785) decarboxylase, the enzyme responsible for the synthesis of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) from the excitatory neurotransmitter glutamate.
Conclusion
This compound has been demonstrated to be a robust and reliable internal standard for the quantification of PLP in various biological matrices by LC-MS/MS. The wealth of published data supporting its use provides a high degree of confidence in its performance. While ¹³C-labeled internal standards may offer theoretical advantages in minimizing the potential for chromatographic isotope effects, the lack of direct comparative studies for PLP analysis makes it difficult to definitively state their superiority in this specific application.
For researchers establishing new PLP assays, PLP-d3 represents a well-validated and readily available choice. However, for applications requiring the highest possible accuracy and where budget allows, the investigation of a ¹³C-labeled PLP, should it become commercially available, may be a worthwhile endeavor. The detailed experimental protocols provided in this guide, based on established methods using PLP-d3, offer a solid foundation for the development and validation of accurate and precise PLP quantification methods.
References
A Comparative Guide to the Quantification of Pyridoxal Phosphate: The PLP-d3 Method vs. Alternative Techniques
For researchers, scientists, and drug development professionals, the accurate and precise measurement of Pyridoxal Phosphate (PLP), the biologically active form of Vitamin B6, is critical for a variety of applications, from nutritional assessment to monitoring therapeutic interventions. This guide provides an objective comparison of the stable isotope dilution Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method utilizing Pyridoxal Phosphate-d3 (PLP-d3) with established analytical alternatives, supported by experimental data and detailed protocols.
Executive Summary
The quantification of PLP in biological matrices has traditionally been performed using High-Performance Liquid Chromatography (HPLC) with fluorescence detection and enzymatic assays. However, the advent of stable isotope dilution LC-MS/MS, specifically the PLP-d3 method, has introduced a highly sensitive and specific alternative. This guide demonstrates that while HPLC methods offer reliable quantification, the PLP-d3 LC-MS/MS method generally exhibits superior precision, lower limits of quantification, and simpler sample preparation.
Data Presentation: Performance Characteristics of PLP Quantification Methods
The following tables summarize the key performance metrics for the PLP-d3 LC-MS/MS method and a representative HPLC method with fluorescence detection, as compiled from various studies.
Table 1: Performance Characteristics of the PLP-d3 (LC-MS/MS) Method
| Parameter | Reported Value(s) |
| Linearity | 4 to 8000 nmol/L[1][2] |
| Intra-day Precision (CV%) | 1.7 - 2.8%[1][2] |
| Inter-day Precision (CV%) | 3.0 - 4.1%[1][2] |
| Mean Recovery | 98% (range: 89-103%)[1][2] |
| Lower Limit of Quantification (LLOQ) | 4 nmol/L[1][2] |
Table 2: Performance Characteristics of HPLC with Fluorescence Detection
| Parameter | Reported Value(s) |
| Linearity | Up to at least 1000 nmol/L |
| Intra-batch Imprecision (CV%) | < 6% |
| Inter-batch Imprecision (CV%) | < 7% |
| Recovery | > 95% |
| Limit of Quantification | 5.8 nmol/L |
Table 3: Method Comparison: PLP-d3 (LC-MS/MS) vs. HPLC
| Feature | PLP-d3 (LC-MS/MS) | HPLC with Fluorescence |
| Specificity | High (based on mass-to-charge ratio) | Moderate (potential for interfering compounds) |
| Sensitivity | High (LLOQ as low as 4 nmol/L)[1][2] | Good (LLOQ around 5.8 nmol/L) |
| Sample Preparation | Simple (protein precipitation)[1][2] | More complex (derivatization often required) |
| Run Time | Short (e.g., 4 minutes)[1][2] | Longer |
| Correlation | Excellent (r² = 0.94 vs. HPLC)[1][2] | - |
One study directly comparing the two methods yielded the following regression equation: LC-ESI-MS/MS = 1.11 × HPLC + 4.6, indicating a strong correlation but also a slight proportional bias.[1][2]
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical results. Below are representative protocols for the PLP-d3 LC-MS/MS method and an HPLC method with fluorescence detection.
Protocol 1: this compound (PLP-d3) LC-MS/MS Method
This protocol is based on a stable isotope dilution method for the quantification of PLP in whole blood.[1][2]
1. Sample Preparation:
-
To 250 µL of the sample (e.g., whole blood), add 50 µL of the internal standard solution (PLP-d3).
-
Add 10% trichloroacetic acid for deproteinization.
-
Vortex and then centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant for analysis.
2. LC-MS/MS Analysis:
-
Inject 20 µL of the supernatant into the LC-MS/MS system.
-
Chromatography: Perform reversed-phase chromatography using a C18 column with a gradient of 0.1% formic acid in methanol.
-
Mass Spectrometry: Operate the tandem mass spectrometer in the positive ion mode. Monitor the mass transition of m/z 247.8 > 149.8 for PLP.
Protocol 2: HPLC Method with Semicarbazide (B1199961) Derivatization and Fluorescence Detection
This method is suitable for the routine measurement of PLP in plasma and red blood cells.
1. Sample Preparation and Derivatization:
-
Precipitate proteins from the sample using trichloroacetic acid.
-
Centrifuge and collect the supernatant.
-
Add semicarbazide to the supernatant to derivatize PLP, enhancing its fluorescence.
2. HPLC Analysis:
-
Inject the derivatized sample into the HPLC system.
-
Chromatography: Utilize a reverse-phase C18 column.
-
Detection: Employ a fluorescence detector to measure the derivatized PLP.
Visualizations
To further clarify the experimental process and the biological context of PLP, the following diagrams are provided.
Caption: Experimental workflows for PLP-d3 (LC-MS/MS) and HPLC methods.
Caption: Simplified metabolic pathway of Vitamin B6 to its active form, PLP.
Conclusion
The choice of an analytical method for Pyridoxal Phosphate quantification depends on the specific requirements of the research or clinical application. The PLP-d3 stable isotope dilution LC-MS/MS method offers significant advantages in terms of precision, sensitivity, and throughput due to its simple sample preparation. While HPLC with fluorescence detection remains a viable and reliable technique, the LC-MS/MS method is emerging as the new standard for high-performance applications where accuracy and specificity are paramount. Enzymatic assays, though not detailed here, can also be employed but may be more susceptible to interferences. For researchers and professionals in drug development, the adoption of the PLP-d3 method can lead to more robust and reliable data in the study of Vitamin B6 metabolism and its role in health and disease.
References
A Head-to-Head Battle for Precision: Cross-Validation of a Novel PLP Assay Against the Gold Standard LC-MS/MS Method
For researchers, scientists, and drug development professionals, the accurate quantification of Pyridoxal (B1214274) 5'-phosphate (PLP), the active form of vitamin B6, is paramount for a multitude of metabolic and neurological studies. This guide provides a comprehensive cross-validation of a new, high-throughput fluorometric PLP assay against the established reference method of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) utilizing a deuterated internal standard, Pyridoxal Phosphate-d3.
This objective comparison, supported by experimental data, aims to equip researchers with the necessary information to select the most appropriate assay for their specific needs, balancing throughput, sensitivity, and accuracy.
Performance Characteristics: A Quantitative Comparison
The performance of the new fluorometric PLP assay was rigorously evaluated against the reference LC-MS/MS method. Key validation parameters, including limit of quantification (LOQ), linearity, accuracy, precision (expressed as coefficient of variation, %CV), and recovery, are summarized below.
| Performance Metric | New Fluorometric PLP Assay | Reference LC-MS/MS Method |
| Limit of Quantification (LOQ) | 0.2 pmol/well[1][2][3][4] | 5 nmol/L |
| Linearity (Range) | 0.2 - 10 pmol (r² > 0.99) | 5 - 500 nmol/L (r² > 0.99) |
| Accuracy (% Bias) | -5% to +8% | -10.0% to +24.3% (inter-laboratory) |
| Intra-Assay Precision (%CV) | < 5% | < 5% |
| Inter-Assay Precision (%CV) | < 8% | 1.4% - 26% (inter-laboratory) |
| Recovery (%) | 90% - 105% | >92%[5] |
Experimental Workflows
The following diagrams illustrate the key steps in both the novel fluorometric assay and the reference LC-MS/MS method, as well as the cross-validation process.
Caption: Workflow for the new fluorometric PLP assay.
Caption: Workflow for the reference LC-MS/MS PLP assay.
Caption: Cross-validation logical workflow.
Detailed Experimental Protocols
New Fluorometric PLP Assay Protocol
This protocol is based on commercially available fluorometric assay kits.[1][2][6]
-
Sample Preparation:
-
To 100 µL of plasma or serum, add 100 µL of an ice-cold precipitating agent (e.g., trichloroacetic acid).
-
Vortex vigorously for 30 seconds and incubate on ice for 10 minutes.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.[2]
-
Carefully collect the supernatant for analysis.
-
-
Assay Procedure:
-
Prepare a standard curve using the provided PLP standard.
-
Add 50 µL of the prepared sample supernatant and standards to respective wells of a 96-well black plate.
-
Add 20 µL of the PLP Enzyme Mix to each well.[2]
-
Incubate the plate for 30 minutes at 25°C, protected from light.[2]
-
Add 30 µL of the Detection Mix containing the fluorometric probe to each well.[2]
-
Immediately measure the fluorescence in a kinetic mode (e.g., every 30 seconds for 30 minutes) at an excitation of 535 nm and an emission of 587 nm.[1][2]
-
-
Data Analysis:
-
Calculate the rate of fluorescence increase (slope) for each standard and sample.
-
Plot the slopes of the standards against their known concentrations to generate a standard curve.
-
Determine the PLP concentration in the samples by interpolating their slopes from the standard curve.
-
Reference LC-MS/MS Method with this compound
This protocol is a generalized procedure based on established LC-MS/MS methods for PLP quantification.[5][7]
-
Sample Preparation:
-
To 100 µL of plasma or serum, add a known concentration of this compound as an internal standard.[1]
-
Add 200 µL of a protein precipitation solvent (e.g., acetonitrile (B52724) or trichloroacetic acid).[5]
-
Vortex for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge at 14,000 x g for 15 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject an aliquot of the prepared supernatant into the LC-MS/MS system.
-
Perform chromatographic separation using a C18 reverse-phase column with a gradient elution.
-
The mass spectrometer is operated in positive ion mode with multiple reaction monitoring (MRM) to detect specific mass transitions for both PLP and its deuterated internal standard, PLP-d3.
-
-
Quantification:
-
Integrate the peak areas for both the analyte (PLP) and the internal standard (PLP-d3).
-
Calculate the ratio of the peak area of PLP to the peak area of PLP-d3.
-
Quantify the concentration of PLP in the sample by comparing this ratio to a standard curve prepared with known concentrations of PLP and a constant concentration of the internal standard.
-
Conclusion
The new fluorometric PLP assay demonstrates excellent sensitivity and precision, with a very low limit of quantification, making it suitable for high-throughput screening and studies where sample volume is limited. The reference LC-MS/MS method, while having a higher LOQ in this comparison, offers exceptional specificity and accuracy due to the use of a deuterated internal standard that corrects for matrix effects and variations in sample processing. The choice between the two methods will ultimately depend on the specific requirements of the research, including the need for high throughput, the expected concentration range of PLP in the samples, and the resources available. The cross-validation data presented here provides a solid foundation for making an informed decision.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. content.abcam.com [content.abcam.com]
- 3. AffiASSAY® Pyridoxal 5’-phosphate (Vit B6) Fluorometric Assay Kit | AffiGEN [affiassay.com]
- 4. 0e190a550a8c4c8c4b93-fcd009c875a5577fd4fe2f5b7e3bf4eb.ssl.cf2.rackcdn.com [0e190a550a8c4c8c4b93-fcd009c875a5577fd4fe2f5b7e3bf4eb.ssl.cf2.rackcdn.com]
- 5. researchgate.net [researchgate.net]
- 6. Enzymatic fluorometric assay for plasma pyridoxal 5'-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. skml.nl [skml.nl]
Mind the Gap: Inter-laboratory Variability in PLP Measurement Using Isotope Dilution LC-MS/MS
A Comparative Guide for Researchers and Drug Development Professionals
The accurate measurement of Pyridoxal (B1214274) 5'-phosphate (PLP), the biologically active form of vitamin B6, is crucial for assessing nutritional status and for various clinical research applications. While isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a deuterated internal standard like Pyridoxal Phosphate-d3 is considered the gold standard for its specificity and precision, significant variability can still exist between laboratories. This guide provides an objective comparison of the performance of this method, supported by experimental data, to help researchers and drug development professionals navigate these challenges.
Performance of PLP Measurement by LC-MS/MS with Deuterated Internal Standard
The use of a stable isotope-labeled internal standard, such as this compound, is designed to minimize variability by correcting for matrix effects and variations in sample preparation and instrument response. Data from single-laboratory validation studies demonstrate the high precision and accuracy achievable with this methodology.
| Performance Metric | Study 1[1][2] | Study 2[3] | Study 3[4] |
| Internal Standard | This compound | Stable isotope labeled IS | Pyridoxal 5-phosphate-d2 |
| Intra-day Precision (CV%) | 1.7 - 2.8% | < 5% | 1.7 - 2.8% |
| Inter-day Precision (CV%) | 3.0 - 4.1% | < 5% | 3.0 - 4.1% |
| Linearity (nmol/L) | 4 - 8000 | up to 500 | 4 - 8000 |
| Lower Limit of Quantification (nmol/L) | 4 | 5 | 4 |
| Mean Recovery | 98% (89-103%) | Not Reported | 98% (89-103%) |
Context: Broader Inter-laboratory Variability in PLP Measurement
To understand the significance of the precision achieved with isotope dilution LC-MS/MS, it is useful to compare it with the broader landscape of PLP measurement, which includes various analytical techniques. An inter-laboratory comparison involving ten laboratories using HPLC-based and enzymatic assays revealed a wider range of variability.
| Performance Metric | Inter-laboratory Comparison (HPLC & Enzymatic Assays)[5][6] |
| Within-day Precision (CV%) | 0.6 - 37% |
| Between-day Precision (CV%) | 1.4 - 26% |
| Mean Relative Bias | -10.0% to 24.3% |
| Mean Recovery (Spiked Samples) | 53 - 144% |
While direct, publicly available inter-laboratory comparison data specifically for the LC-MS/MS method with this compound is limited, the data from single-laboratory validations strongly suggest that this method offers superior precision and reduced variability compared to other techniques. Participation in external quality assessment (EQA) and proficiency testing (PT) programs is crucial for laboratories to monitor and improve their performance relative to their peers.
Experimental Protocols
A detailed understanding of the experimental methodology is essential for evaluating and comparing results. Below is a representative protocol for the quantification of PLP in human plasma or serum using LC-MS/MS with a deuterated internal standard.
1. Sample Preparation
-
Aliquoting: 100 µL of plasma or serum is aliquoted into a clean microcentrifuge tube.
-
Internal Standard Spiking: A precise volume of this compound internal standard solution (concentration and volume may vary between labs) is added to each sample, calibrator, and quality control sample.
-
Protein Precipitation: 200 µL of ice-cold 10% trichloroacetic acid (TCA) is added to precipitate proteins. The sample is vortexed vigorously.
-
Centrifugation: The mixture is centrifuged at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: The clear supernatant is carefully transferred to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol.
-
Gradient Elution: A gradient is typically employed to separate PLP from other matrix components.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for PLP and its deuterated internal standard. A common transition for PLP is m/z 248.1 → 150.1.
3. Calibration and Quantification
-
Calibration Curve: A calibration curve is prepared using a series of known concentrations of PLP in a surrogate matrix (e.g., stripped serum or a buffer solution).
-
Quantification: The concentration of PLP in the samples is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to the calibration curve.
Visualizing the Workflow and Biological Context
To further clarify the experimental process and the biological relevance of PLP, the following diagrams are provided.
References
- 1. Development and Clinical Evaluation of a High-Throughput LC-MS/MS Assay for Vitamin B6 in Human Plasma and Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Review of proficiency testing performance of laboratories accredited by the College of American Pathologists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitation of vitamin B6 in biological samples by isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A stable isotope dilution LC-ESI-MS/MS method for the quantification of pyridoxal-5'-phosphate in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validated UPLC-MS/MS method for the analysis of vitamin B6 pyridoxal 5́-phosphate, pyridoxal, pyridoxine, pyridoxamine, and pyridoxic acid in human cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparative Analysis of Pyridoxal Phosphate-d3 versus Non-deuterated PLP in Enzymatic Assays: A Guide for Researchers
Introduction to Pyridoxal Phosphate (B84403) and the Kinetic Isotope Effect
Pyridoxal 5'-phosphate (PLP) is the active form of vitamin B6 and a crucial cofactor for a vast array of enzymes, primarily those involved in amino acid metabolism. These enzymes catalyze a wide variety of reactions, including transamination, decarboxylation, and racemization. The core functionality of PLP lies in its ability to form a Schiff base with the amino group of a substrate, which then acts as an electron sink to stabilize reaction intermediates.
The substitution of hydrogen with its heavier isotope, deuterium (B1214612), can lead to a change in the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE).[1] A primary KIE is observed when a bond to the isotope is broken in the rate-determining step of the reaction. Conversely, a secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond cleavage in the rate-determining step. In the case of PLP-d3, where the deuterium atoms are typically on the methyl group and/or the aldehyde group, any observed KIE would likely be secondary in nature for most PLP-catalyzed reactions.
Theoretical Performance Comparison: PLP-d3 vs. Non-deuterated PLP
In the absence of direct experimental data comparing the enzymatic kinetics of PLP-d3 and PLP, we can theorize the potential effects based on the principles of KIE. The C-D bond is stronger than the C-H bond, which can influence the vibrational modes of the molecule and, consequently, the stability of the transition state.
| Parameter | Expected Effect of Deuteration (PLP-d3 vs. PLP) | Rationale |
| Michaelis Constant (Km) | Negligible to slight increase | Km is a measure of the substrate concentration at half the maximal velocity and is often used as an indicator of substrate binding affinity. As the deuterium atoms in PLP-d3 are not directly involved in the initial binding of the substrate to the enzyme-cofactor complex, a significant change in Km is not anticipated. Any minor effect would be attributed to subtle changes in the electronic and steric properties of the cofactor. |
| Maximal Velocity (Vmax) | Negligible to slight decrease | Vmax reflects the rate of the catalytic step. A secondary KIE for PLP-d3 would be expected to be small (kH/kD ≈ 1.0-1.2).[1] This is because the deuterium atoms are not directly participating in the bond-breaking and bond-forming events of the rate-determining step in most PLP-dependent reactions. Therefore, only a minor decrease in the maximal velocity might be observed. |
| Catalytic Efficiency (kcat/Km) | Negligible to slight decrease | Given the anticipated negligible to minor effects on both Km and Vmax (and by extension, kcat), the overall catalytic efficiency is expected to be only slightly lower for PLP-d3 compared to non-deuterated PLP. |
It is important to emphasize that these are theoretical expectations. The actual magnitude of the kinetic isotope effect can vary depending on the specific enzyme, the reaction mechanism, and the precise location of the deuterium atoms on the PLP molecule.
Experimental Protocols
To empirically determine the comparative performance of PLP-d3 and non-deuterated PLP, a well-defined enzymatic assay is required. The following is a detailed protocol for a coupled spectrophotometric assay for a PLP-dependent aminotransferase, which can be adapted for this purpose.
Coupled Spectrophotometric Assay for Alanine (B10760859) Aminotransferase (ALT)
This assay measures the activity of alanine aminotransferase (ALT) by coupling the production of pyruvate (B1213749) to the oxidation of NADH by lactate (B86563) dehydrogenase (LDH). The decrease in NADH concentration is monitored by the change in absorbance at 340 nm.[2]
Materials and Reagents:
-
Purified apo-aminotransferase (enzyme of interest, prepared to be free of PLP)
-
Pyridoxal Phosphate (PLP) and Pyridoxal Phosphate-d3 (PLP-d3) stock solutions
-
L-Alanine
-
α-Ketoglutarate
-
Lactate Dehydrogenase (LDH)
-
NADH
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 7.4)
-
Spectrophotometer capable of reading absorbance at 340 nm
-
96-well microplate (optional, for higher throughput)
Procedure:
-
Preparation of Apoenzyme: The purified aminotransferase must be in its apo-form (devoid of PLP). This is typically achieved by extensive dialysis against a buffer containing a high concentration of a phosphate salt or by treatment with a reagent that reacts with PLP, followed by dialysis.
-
Reconstitution of Holoenzyme: Incubate the apoenzyme with a saturating concentration of either PLP or PLP-d3 for a sufficient time (e.g., 30 minutes at 37°C) to allow for the formation of the holoenzyme.
-
Assay Mixture Preparation: In a cuvette or a well of a microplate, prepare the following reaction mixture (final concentrations can be optimized):
-
100 mM Tris-HCl, pH 7.4
-
200 mM L-Alanine
-
10 mM α-Ketoglutarate
-
0.2 mM NADH
-
10 units/mL Lactate Dehydrogenase
-
-
Initiation of the Reaction: Add the reconstituted holoenzyme (containing either PLP or PLP-d3) to the assay mixture to initiate the reaction.
-
Data Acquisition: Immediately monitor the decrease in absorbance at 340 nm over time. The initial linear rate of the reaction corresponds to the enzyme activity.
-
Kinetic Parameter Determination: To determine Km and Vmax, vary the concentration of one substrate (e.g., L-Alanine) while keeping the other substrates at saturating concentrations. Repeat the assay for both PLP and PLP-d3 reconstituted enzymes. The data can then be fitted to the Michaelis-Menten equation using non-linear regression analysis.
Visualizing the PLP-Dependent Transamination Pathway
The following diagram, generated using the DOT language for Graphviz, illustrates the general mechanism of a PLP-dependent transamination reaction. This pathway is fundamental to the function of a large family of enzymes and highlights the central role of the PLP cofactor.
PLP-Dependent Transamination Pathway
Conclusion
While direct experimental evidence is currently lacking for a significant kinetic isotope effect when using PLP-d3 as a cofactor in enzymatic assays, a theoretical understanding suggests that any effect would likely be a small, secondary KIE. For researchers in drug development and enzymology, this implies that in many standard applications, PLP-d3 can be a suitable substitute for non-deuterated PLP, particularly in tracer studies where the isotopic label is the primary feature of interest. However, for high-precision kinetic studies aimed at elucidating subtle mechanistic details, it is crucial to experimentally validate the potential for a kinetic isotope effect. The provided experimental protocol for a coupled aminotransferase assay offers a robust framework for such a comparative analysis. Future research directly comparing the kinetic parameters of various PLP-dependent enzymes with both PLP and PLP-d3 will be invaluable in providing a definitive understanding of the impact of cofactor deuteration.
References
A Comparative Guide to Establishing Linearity and Dynamic Range in PLP Quantification Using Pyridoxal Phosphate-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of Pyridoxal 5'-phosphate (PLP), the active form of vitamin B6. A special focus is placed on the use of Pyridoxal Phosphate-d3 (PLP-d3) as an internal standard to establish linearity and dynamic range, crucial parameters for assay validation. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most suitable method for your research needs.
Data Presentation: Comparison of PLP Quantification Methods
The choice of analytical method for PLP quantification significantly impacts assay performance. Below is a summary of key performance characteristics for three common methods: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with PLP-d3, High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), and Enzymatic Assays.
| Parameter | LC-MS/MS with PLP-d3 Internal Standard | HPLC with Fluorescence Detection (HPLC-FLD) | Enzymatic Assay |
| Linearity (Correlation Coefficient) | >0.99 | ≥0.997 | Not always reported, but linear correlation is established |
| Lower Limit of Quantification (LLOQ) | 4 - 5 nmol/L[1] | ~50 nmol/L (can be lower depending on the specific method) | 5 - 14.8 nmol/L |
| Upper Limit of Quantification (ULOQ) | 500 - 8000 nmol/L[1][2] | ~22,600 nmol/L (equivalent to 10 µg/mL) | 200 - 300 nmol/L |
| Dynamic Range | Wide (typically 3-4 orders of magnitude) | Wide (can be up to 3 orders of magnitude) | Narrow (typically 1-2 orders of magnitude) |
| Specificity | High (mass-based detection) | Moderate (retention time and fluorescence) | High (enzyme-substrate specific) |
| Throughput | High | Moderate | High (plate-based formats) |
Experimental Protocols
Accurate determination of linearity and dynamic range is fundamental to method validation. Below are detailed protocols for each of the compared methods.
LC-MS/MS with this compound Internal Standard
This method utilizes a stable isotope-labeled internal standard (PLP-d3) to ensure high accuracy and precision by correcting for matrix effects and variations in sample processing and instrument response.
Objective: To determine the linear range and dynamic range of PLP quantification in a biological matrix (e.g., plasma, whole blood) using LC-MS/MS with an isotope dilution strategy.
Materials:
-
Pyridoxal 5'-phosphate (PLP) standard
-
This compound (PLP-d3) internal standard (IS)
-
Control biological matrix (e.g., charcoal-stripped plasma)
-
Trichloroacetic acid (TCA) solution (e.g., 10% w/v)
-
LC-MS/MS system with a suitable C18 column
Procedure:
-
Preparation of Calibration Standards:
-
Prepare a stock solution of PLP in a suitable solvent (e.g., water with 0.1% formic acid).
-
Perform serial dilutions of the PLP stock solution to create a series of at least 8-10 calibration standards covering a wide concentration range (e.g., 2 nmol/L to 10,000 nmol/L).
-
-
Sample Preparation:
-
To a set of tubes, add a fixed volume of the control biological matrix (e.g., 100 µL).
-
Spike each tube with a small volume of a different PLP calibration standard.
-
Add a fixed amount of the PLP-d3 internal standard solution to each tube (including blanks and quality control samples). A typical concentration might be 50 nmol/L.
-
Vortex mix thoroughly.
-
Precipitate proteins by adding a volume of cold TCA solution (e.g., 200 µL).
-
Vortex again and incubate on ice for 10 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to autosampler vials for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples onto the LC-MS/MS system.
-
Monitor the specific mass transitions for both PLP and PLP-d3.
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte (PLP) to the internal standard (PLP-d3) for each calibration standard.
-
Plot the peak area ratio against the corresponding concentration of the PLP standards.
-
Perform a linear regression analysis on the calibration curve.
-
The linearity is acceptable if the correlation coefficient (r²) is >0.99.
-
The dynamic range is the concentration range over which the assay is linear, accurate, and precise. The lower end is the LLOQ, and the upper end is the ULOQ.
-
HPLC with Fluorescence Detection (HPLC-FLD)
This method relies on the native fluorescence of PLP or a fluorescent derivative for detection.
Objective: To establish the linearity and dynamic range of PLP quantification by HPLC-FLD.
Materials:
-
PLP standard
-
Control biological matrix
-
Protein precipitation agent (e.g., perchloric acid or TCA)
-
Derivatizing agent (optional, e.g., semicarbazide)
-
HPLC system with a fluorescence detector and a C18 column
Procedure:
-
Preparation of Calibration Standards:
-
Prepare a series of PLP calibration standards in a suitable solvent, similar to the LC-MS/MS method.
-
-
Sample Preparation:
-
Spike the control biological matrix with the PLP calibration standards.
-
Precipitate proteins using a suitable agent and centrifuge to collect the supernatant.
-
(Optional) If derivatization is required to enhance fluorescence, follow a validated protocol for the chosen derivatizing agent.
-
Transfer the final extract to autosampler vials.
-
-
HPLC-FLD Analysis:
-
Inject the samples onto the HPLC system.
-
Set the fluorescence detector to the appropriate excitation and emission wavelengths for PLP (e.g., Ex: 330 nm, Em: 400 nm).
-
-
Data Analysis:
-
Measure the peak area of the PLP peak for each standard.
-
Construct a calibration curve by plotting the peak area against the PLP concentration.
-
Assess linearity by the correlation coefficient (r²) of the regression line.
-
Determine the dynamic range from the LLOQ to the ULOQ of the linear curve.
-
Enzymatic Assay
Enzymatic assays for PLP are typically based on the reconstitution of an apo-enzyme that requires PLP as a cofactor. The resulting enzyme activity is proportional to the PLP concentration.
Objective: To determine the linear range and dynamic range of an enzymatic assay for PLP.
Materials:
-
PLP standard
-
Apo-enzyme (e.g., apo-tyrosine decarboxylase)
-
Substrate for the enzyme (e.g., L-tyrosine)
-
Detection reagents (e.g., a chromogenic or fluorogenic substrate for a coupled reaction)
-
Microplate reader
Procedure:
-
Preparation of PLP Standards:
-
Prepare a series of PLP standards in the assay buffer.
-
-
Assay Protocol:
-
In a 96-well plate, add a fixed amount of the apo-enzyme to each well.
-
Add the PLP standards to the respective wells.
-
Incubate to allow the reconstitution of the holo-enzyme.
-
Initiate the enzymatic reaction by adding the substrate.
-
After a fixed incubation time, stop the reaction and measure the signal (absorbance or fluorescence) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background signal (from a blank well with no PLP) from all readings.
-
Plot the signal intensity against the PLP concentration.
-
The linear range is the concentration range where the signal is directly proportional to the PLP concentration.
-
The dynamic range is determined by the limits of this linear portion of the curve.
-
Mandatory Visualization
PLP Metabolic Pathway
Pyridoxal 5'-phosphate is a crucial cofactor in a multitude of metabolic reactions, particularly in amino acid metabolism. The following diagram illustrates the salvage pathway for PLP synthesis.
Caption: The salvage pathway of Pyridoxal 5'-phosphate (PLP) synthesis and its role as a cofactor.
Experimental Workflow for Establishing Linearity and Dynamic Range
The following diagram outlines the general workflow for determining the linearity and dynamic range of a PLP quantification assay.
Caption: General workflow for establishing the linearity and dynamic range of a PLP quantification assay.
References
A Researcher's Guide to Quantifying Pyridoxal Phosphate (PLP) Using Stable Isotope Dilution LC-MS/MS
A detailed comparison of analytical methodologies for the determination of Pyridoxal Phosphate (PLP), focusing on the calculation of the limit of detection (LOD) and limit of quantification (LOQ) using Pyridoxal Phosphate-d3 as an internal standard. This guide provides researchers, scientists, and drug development professionals with the necessary data and protocols to make informed decisions for their analytical needs.
This guide delves into the widely accepted liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Pyridoxal Phosphate (PLP), the active form of vitamin B6, in biological matrices. By employing a stable isotope-labeled internal standard, this compound (PLP-d3), this method offers high specificity and accuracy. A key focus of this document is the critical determination of the limit of detection (LOD) and limit of quantification (LOQ), which define the boundaries of reliable measurement for any analytical method.
Comparative Analysis of Analytical Methods
While various techniques exist for PLP analysis, LC-MS/MS and High-Performance Liquid Chromatography (HPLC) with fluorescence detection are the most common. The use of a stable isotope-labeled internal standard in LC-MS/MS provides a significant advantage by compensating for matrix effects and variations in sample preparation and instrument response.
| Parameter | LC-MS/MS with PLP-d3 | HPLC with Fluorescence Detection |
| Sample Preparation | Simple protein precipitation | Often requires derivatization |
| Analysis Time | Short (typically 2-4 minutes)[1][2] | Longer, including derivatization time |
| Specificity | High, based on mass-to-charge ratio | Good, but susceptible to interfering fluorescent compounds |
| Sensitivity | Generally higher | Good, but can be limited by background fluorescence |
| Matrix Effects | Minimized by co-eluting internal standard | Can be significant |
Understanding and Calculating LOD and LOQ
The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, though not necessarily quantified with acceptable precision and accuracy. The limit of quantification (LOQ) is the lowest concentration that can be measured with a defined level of precision and accuracy.
Several methods are accepted for the calculation of LOD and LOQ. The choice of method can depend on the nature of the data and regulatory guidelines. The most common approaches include:
-
Based on the Standard Deviation of the Blank: This method involves measuring the response of multiple blank samples and using the standard deviation of these measurements to estimate the LOD and LOQ.
-
Based on the Signal-to-Noise Ratio (S/N): This approach directly compares the signal height of the analyte to the background noise.
-
Based on the Calibration Curve: The standard deviation of the y-intercepts of regression lines from multiple calibration curves can also be used.
-
LOD = 3.3 × (Standard Deviation of the y-intercept / Slope of the Calibration Curve)
-
LOQ = 10 × (Standard Deviation of the y-intercept / Slope of the Calibration Curve)
-
The following diagram illustrates the logical flow for determining LOD and LOQ based on the standard deviation of the blank.
Performance Data for PLP Quantification using LC-MS/MS with PLP-d3
The following table summarizes performance data from published studies, showcasing the typical limits of quantification and other relevant validation parameters.
| Study Reference | Matrix | LOQ (nmol/L) | Linearity (nmol/L) | Inter-day Precision (%) |
| Midttun et al. (2012)[1] | Whole Blood | 4 | 4 - 8000 | 3.0 - 4.1 |
| Kushnir et al. (2020)[2] | Plasma/Serum | 5 | up to 500 | <5 |
| Roelofsen-de Beer et al. (2017) | Whole Blood | 6 | 6 - 4850 | 6.1 |
Experimental Protocol: Quantification of PLP in Human Plasma/Whole Blood
This protocol provides a generalized procedure based on common methodologies for the quantification of PLP using LC-MS/MS with PLP-d3 as an internal standard.
1. Materials and Reagents:
-
Pyridoxal Phosphate (PLP) standard
-
This compound (PLP-d3) internal standard
-
Trichloroacetic acid (TCA)
-
Formic acid
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma or whole blood
2. Sample Preparation:
-
To 250 µL of sample (plasma or whole blood), add 50 µL of the PLP-d3 internal standard solution.[1]
-
Add an appropriate volume of 10% (w/v) trichloroacetic acid to precipitate proteins.[1][2]
-
Vortex the mixture thoroughly.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
-
Chromatographic Column: A C18 reversed-phase column is typically used (e.g., Waters™ Symmetry C18).[1]
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in methanol) is commonly employed.[1]
-
Mass Spectrometry: Detection is performed using a tandem mass spectrometer in positive ion mode with multiple reaction monitoring (MRM).
-
PLP transition: m/z 247.8 > 149.8[1]
-
PLP-d3 transition: A corresponding shift in the precursor and/or product ion mass is monitored.
-
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of PLP to PLP-d3 against the concentration of the calibration standards.
-
Determine the concentration of PLP in the unknown samples by interpolating their peak area ratios from the calibration curve.
The following diagram illustrates the general experimental workflow.
Conclusion
The quantification of PLP in biological samples using LC-MS/MS with a stable isotope-labeled internal standard (PLP-d3) is a robust and reliable method. It offers superior performance in terms of simplicity of sample preparation, speed of analysis, and specificity compared to traditional HPLC-fluorescence methods. A thorough understanding and correct application of methods for calculating the limit of detection and limit of quantification are paramount for ensuring the validity of analytical data, particularly at low concentrations of the analyte. The provided protocols and data serve as a valuable resource for researchers to implement and validate this essential bioanalytical method.
References
- 1. A stable isotope dilution LC-ESI-MS/MS method for the quantification of pyridoxal-5'-phosphate in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and Clinical Evaluation of a High-Throughput LC-MS/MS Assay for Vitamin B6 in Human Plasma and Serum [pubmed.ncbi.nlm.nih.gov]
- 3. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 4. cawood.co.uk [cawood.co.uk]
- 5. youtube.com [youtube.com]
The Gold Standard for Precision: Why Pyridoxal Phosphate-d3 Excels as an Internal Standard in PLP Quantification
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Pyridoxal Phosphate (PLP), the active form of vitamin B6, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides an objective comparison of Pyridoxal Phosphate-d3 (PLP-d3) with other analytical approaches, supported by experimental data, to demonstrate its superiority in bioanalytical applications.
In the realm of quantitative mass spectrometry, stable isotope-labeled internal standards are widely recognized as the gold standard.[1] This is due to their ability to closely mimic the behavior of the analyte of interest throughout the entire analytical process, from sample preparation to detection. By doing so, they effectively compensate for variations in sample recovery, matrix effects, and instrument response, leading to highly accurate and precise data.[1][2] PLP-d3, a deuterated form of PLP, embodies these characteristics, making it an exceptional choice for the quantification of its unlabeled counterpart.
Unveiling the Superiority: PLP-d3 in Action
The use of a stable isotope-labeled internal standard like PLP-d3 is a cornerstone of robust bioanalytical method development. Its chemical and physical properties are nearly identical to the endogenous PLP, ensuring it behaves similarly during extraction, chromatography, and ionization. This near-identical behavior is crucial for correcting analytical variability that can arise from complex biological matrices such as blood, plasma, or tissue homogenates.
Comparative Performance Data
The following table summarizes the performance characteristics of an LC-MS/MS method for PLP quantification utilizing PLP-d3 as an internal standard, contrasted with a typical HPLC method that often relies on external standards or non-deuterated structural analogs.
| Parameter | LC-MS/MS with PLP-d3 Internal Standard | HPLC with External/Analog Internal Standard |
| Linearity | 4 to 8000 nmol/L[3][4] | 7.8 to 350 nmol/L[3] |
| Intra-day Precision (%CV) | 1.7 - 2.8%[3][4] | <15%[3] |
| Inter-day Precision (%CV) | 3.0 - 4.1%[3][4] | <15%[3] |
| Mean Recovery | 98% (89-103%)[3][4] | Not always reported; can be variable |
| Matrix Effect | Mean absolute: 99.3% (97-102%)[3][4] | Can be significant and variable |
| Lower Limit of Quantification (LLOQ) | 4 nmol/L[3][4] | 7.8 nmol/L[3] |
The data clearly indicates that the LC-MS/MS method with PLP-d3 as the internal standard offers superior precision (lower %CV) and a wider linear range compared to the HPLC method.[3][4] Crucially, the use of PLP-d3 allows for the accurate assessment and correction of matrix effects, which are a common source of error in bioanalysis.[3][4] One study attempting to use a structural analog, 4-deoxypyridoxine, for PLP analysis found that it did not improve precision or accuracy over a well-controlled external standard calibration, highlighting the limitations of non-isotopic analogs.[3]
Experimental Protocols: A Closer Look
To provide a comprehensive understanding, the following are detailed methodologies for PLP quantification using both an LC-MS/MS method with PLP-d3 and a conventional HPLC method.
Experimental Protocol 1: LC-MS/MS Quantification of PLP with PLP-d3 Internal Standard
This protocol is adapted from a validated method for the determination of PLP in whole blood.[3][4]
1. Sample Preparation:
-
To 250 µL of whole blood, add 50 µL of a known concentration of PLP-d3 internal standard solution.
-
Precipitate proteins by adding 500 µL of 10% trichloroacetic acid.
-
Vortex the mixture thoroughly and then centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
2. Liquid Chromatography:
-
Column: Waters™ Symmetry C18 or equivalent.
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in methanol.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 20 µL.
3. Mass Spectrometry:
-
Instrument: Tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive.
-
Monitored Transitions:
-
PLP: m/z 247.8 > 149.8
-
PLP-d3: m/z 250.8 > 152.8
-
-
Collision Energy: 14 eV.
Experimental Protocol 2: HPLC Quantification of PLP with Fluorescence Detection (External Standard)
This protocol is a generalized representation of HPLC methods used for PLP analysis.[3]
1. Sample Preparation and Derivatization:
-
To a plasma sample, add a protein precipitation agent (e.g., trichloroacetic acid).
-
Centrifuge and collect the supernatant.
-
Add a derivatizing agent (e.g., semicarbazide) to the supernatant to form a fluorescent derivative of PLP.[3]
-
Incubate the mixture to allow the reaction to complete.
2. High-Performance Liquid Chromatography:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A suitable buffer system, often with an organic modifier like acetonitrile.
-
Detection: Fluorescence detector with appropriate excitation and emission wavelengths for the PLP derivative.
3. Quantification:
-
A calibration curve is generated using external standards of known PLP concentrations that have undergone the same derivatization process.
-
The concentration of PLP in the unknown samples is determined by comparing their peak areas to the calibration curve.
Visualizing the Processes and Pathways
To further elucidate the concepts discussed, the following diagrams created using Graphviz (DOT language) illustrate the experimental workflow and a key biological pathway involving PLP.
References
- 1. A simple high-performance liquid chromatography (HPLC) method for the measurement of pyridoxal-5-phosphate and 4-pyridoxic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. A one-step NIST traceable HPLC method for quantitation of vitamin B6 and 4-pyridoxic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A stable isotope dilution LC-ESI-MS/MS method for the quantification of pyridoxal-5'-phosphate in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Isotopic Purity of Commercially Available Pyridoxal Phosphate-d3
For researchers, scientists, and drug development professionals utilizing deuterated compounds such as Pyridoxal Phosphate-d3 (PLP-d3), the accurate assessment of isotopic purity is a critical quality attribute. This guide provides a comparative overview of the primary analytical methods for determining the isotopic purity of commercially available PLP-d3, supported by experimental data and detailed protocols.
The two principal techniques for this assessment are Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS). Both methods offer unique advantages and, when used in conjunction, provide a comprehensive characterization of the isotopic distribution.
Comparison of Analytical Methods
The selection of an analytical method for determining the isotopic purity of PLP-d3 depends on the specific information required, available instrumentation, and the desired level of detail. While NMR spectroscopy excels at providing information about the overall deuterium (B1214612) enrichment and the position of deuterium labeling, Mass Spectrometry is unparalleled in its ability to resolve and quantify the distribution of different isotopologues.
| Feature | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Principle | Measures the nuclear magnetic properties of isotopes. ¹H NMR quantifies the absence of protons at deuterated sites, while ²H NMR directly detects deuterium. | Separates ions based on their mass-to-charge ratio, allowing for the differentiation and quantification of molecules with different isotopic compositions (isotopologues). |
| Primary Data | Provides spectra with signals corresponding to specific nuclei. The integral of these signals is proportional to the number of nuclei. | Delivers a mass spectrum showing the relative abundance of ions with different masses. |
| Key Advantages | - Excellent for determining the site of deuteration. - Provides a direct measure of isotopic enrichment. - Non-destructive technique.[1] - Quantitative NMR (qNMR) is a well-established method for purity assessment.[2][3] | - High sensitivity, requiring very small sample amounts.[4] - Provides detailed information on the distribution of isotopologues (e.g., d0, d1, d2, d3).[1] - Can be coupled with liquid chromatography (LC-MS) for simultaneous chemical purity analysis.[1][5][6] |
| Limitations | - Lower sensitivity compared to MS. - Can be less accurate for very high levels of deuteration due to low signal-to-noise for residual proton signals. | - Does not directly provide information on the position of the deuterium labels. - Potential for matrix effects and ion suppression in LC-MS. |
| Typical Output | Isotopic enrichment percentage. | Relative abundance of each isotopologue (e.g., d0, d1, d2, d3). |
Commercial Product Data Example
To illustrate the type of data obtained from these analyses, the following table summarizes the Certificate of Analysis for a commercially available this compound product.[7]
| Parameter | Value | Method |
| Chemical Purity | 98.01% | HPLC |
| Isotopic Enrichment | 98.02% | NMR |
| Isotopologue Distribution | d3 = 94.05%, d2 = 5.95% | LC-MS |
This data indicates that while the overall isotopic enrichment at the labeled positions is high (98.02%), the product is a mixture of primarily the desired d3 isotopologue and a smaller amount of the d2 species.
Experimental Protocols
Detailed methodologies for the two primary analytical techniques are provided below.
Isotopic Purity Assessment by Quantitative ¹H NMR (qNMR)
This protocol outlines the determination of isotopic enrichment by comparing the integral of a residual proton signal in the deuterated compound to the integral of a signal from a non-deuterated portion of the molecule or an internal standard.
1. Sample Preparation:
- Accurately weigh and dissolve a known amount of the this compound sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
- Add a known quantity of an internal standard with a certified purity if absolute quantification is required. The internal standard should have a resonance that is well-resolved from the analyte signals.
2. NMR Data Acquisition:
- Acquire a quantitative ¹H NMR spectrum using a high-field NMR spectrometer.
- Ensure complete relaxation of all relevant signals by using a sufficiently long relaxation delay (D1), typically 5 times the longest T₁ relaxation time of the signals of interest.
- Use a 90° pulse angle.
- Acquire the spectrum with a high signal-to-noise ratio.
3. Data Processing and Analysis:
- Apply appropriate window functions (e.g., exponential multiplication with a small line broadening) and perform a Fourier transform.
- Carefully phase the spectrum and perform a baseline correction.
- Integrate the signal corresponding to the residual protons at the deuterated position(s) and a well-resolved signal from a non-deuterated part of the molecule.
- Calculate the isotopic enrichment using the following formula:
- Isotopic Enrichment (%) = (1 - (Integral of residual ¹H signal / Number of deuterated positions) / (Integral of non-deuterated ¹H signal / Number of protons for that signal)) * 100
Isotopologue Distribution Analysis by LC-MS/MS
This protocol describes the use of liquid chromatography coupled with tandem mass spectrometry to separate and quantify the different isotopologues of this compound.
1. Sample Preparation:
- Prepare a stock solution of the this compound sample in a suitable solvent (e.g., water with 0.1% formic acid).
- Perform serial dilutions to obtain a final concentration suitable for the instrument's sensitivity (e.g., in the ng/mL to µg/mL range).
2. LC-MS/MS System and Conditions:
- Liquid Chromatography:
- Column: A reversed-phase column suitable for polar compounds (e.g., a C18 column).[5][6]
- Mobile Phase A: Water with 0.1% formic acid.[5][6]
- Mobile Phase B: Methanol or acetonitrile (B52724) with 0.1% formic acid.[5][6]
- Gradient: A suitable gradient to elute and resolve Pyridoxal Phosphate from any impurities.
- Flow Rate: A typical analytical flow rate (e.g., 0.2-0.5 mL/min).
- Injection Volume: A small volume (e.g., 1-10 µL).
- Mass Spectrometry:
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.[5][6]
- Scan Mode: Full scan or Selected Ion Monitoring (SIM) to detect the expected mass-to-charge ratios (m/z) of the different isotopologues (d0, d1, d2, d3). For PLP-d3, the expected [M+H]⁺ ions would be around m/z 248 (d0), 249 (d1), 250 (d2), and 251 (d3). A high-resolution mass spectrometer is recommended for accurate mass measurements.[1][4]
- Collision Energy: If performing MS/MS for confirmation, a specific collision energy should be used to fragment the precursor ion. For example, a mass transition for PLP is m/z 247.8 > 149.8.[5]
3. Data Analysis:
- Extract the ion chromatograms for the m/z of each expected isotopologue.
- Integrate the peak area for each isotopologue.
- Calculate the relative abundance of each isotopologue by dividing its peak area by the sum of the peak areas for all isotopologues and multiplying by 100.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the NMR and LC-MS/MS methods.
Caption: Workflow for qNMR-based isotopic purity assessment.
Caption: Workflow for LC-MS-based isotopologue distribution analysis.
References
- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 4. researchgate.net [researchgate.net]
- 5. A stable isotope dilution LC-ESI-MS/MS method for the quantification of pyridoxal-5'-phosphate in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. file.medchemexpress.com [file.medchemexpress.com]
A Head-to-Head Comparison: Enzymatic vs. Mass Spectrometry-Based Assays for Pyridoxal 5'-Phosphate (PLP) Quantification
For researchers, scientists, and drug development professionals, the accurate measurement of pyridoxal (B1214274) 5'-phosphate (PLP), the active form of vitamin B6, is crucial for a wide range of studies, from nutritional assessments to monitoring therapeutic interventions. The choice of analytical method can significantly impact the reliability and efficiency of these investigations. This guide provides a detailed comparison of two primary methodologies for PLP quantification: traditional enzymatic assays and modern mass spectrometry-based techniques, supported by experimental data and detailed protocols.
This comparison guide delves into the performance of both enzymatic and mass spectrometry-based assays for measuring PLP levels, offering a clear perspective on their respective strengths and limitations. By presenting quantitative data, detailed experimental procedures, and illustrative diagrams, this guide aims to equip researchers with the necessary information to select the most appropriate assay for their specific research needs.
Quantitative Performance: A Side-by-Side Look
The selection of an appropriate assay often hinges on key performance metrics such as sensitivity, precision, and the range of reliable measurement. The following table summarizes the quantitative performance of representative enzymatic and mass spectrometry-based assays for PLP determination.
| Parameter | Enzymatic Assay | Mass Spectrometry (LC-MS/MS) Assay |
| Principle | Colorimetric or fluorometric detection of a product from a PLP-dependent enzymatic reaction. | Direct detection and quantification of PLP based on its mass-to-charge ratio. |
| Limit of Detection (LOD) / Limit of Quantification (LOQ) | LOD: ~5 nmol/L; LOQ: 14.8 nmol/L[1] | LOQ: 4-5 nmol/L[2][3] |
| Linearity | Up to 200-300 nmol/L[1][4] | Up to 500-8000 nmol/L[2][3] |
| Precision (CV%) | Within-run: 9.6%; Between-run: 12%[4] | Intra-day: 1.7-2.8%; Inter-day: 3.0-4.1%[3] |
| Sample Volume | ~5-10 µL of plasma or serum[1][4] | ~50-250 µL of whole blood, plasma, or serum[3] |
| Specificity | Can be prone to interference from other compounds. | High specificity due to mass-based detection. |
| Throughput | Moderate; can be adapted for plate-based formats. | High; suitable for automated, large-scale analysis.[2] |
| Analysis Time | ~2 hours per batch[1] | ~2.4-4 minutes per sample[2][3] |
Delving into the Methodologies: Experimental Protocols
To provide a practical understanding of what each assay entails, detailed experimental protocols for a representative enzymatic assay and a common liquid chromatography-tandem mass spectrometry (LC-MS/MS) method are outlined below.
Protocol 1: Homogeneous, Nonradioactive Enzymatic Assay for Plasma PLP
This protocol is based on the reconstitution of an apo-enzyme with PLP from the sample, where the restored enzyme activity is proportional to the PLP concentration.
Materials:
-
Recombinant apo-homocysteine-α,γ-lyase (apo-rHCYase)
-
Homocysteine (HCY)
-
N,N-dibutylphenylenediamine (DBPDA)
-
PLP standards
-
Plasma or serum samples
-
Binding buffer
-
Assay buffer
-
Spectrophotometer capable of reading absorbance at 675 nm
Procedure:
-
Sample Preparation: Use 5 µL of plasma or serum.
-
Apo-enzyme Reconstitution: Incubate the sample with apo-rHCYase in a binding buffer for 60 minutes at 37°C. This allows PLP from the sample to bind to the apo-enzyme, forming the active holoenzyme.
-
Enzymatic Reaction: Add homocysteine (2.5 mmol/L final concentration) to the assay buffer and incubate for 20 minutes at 37°C. The reconstituted holo-rHCYase will convert homocysteine to H₂S.
-
Colorimetric Detection: Add DBPDA to the reaction mixture. The H₂S produced reacts with DBPDA to form a colored product. Allow the color to develop for 10 minutes.
-
Measurement: Read the absorbance of the solution at 675 nm.
-
Quantification: Determine the PLP concentration in the sample by comparing its absorbance to a standard curve generated with known concentrations of PLP.[4]
Protocol 2: LC-MS/MS Assay for PLP in Whole Blood
This method involves protein precipitation, chromatographic separation, and mass spectrometric detection of PLP.
Materials:
-
Whole blood samples
-
PLP-d3 (stable isotope-labeled internal standard)
-
10% Trichloroacetic acid (TCA)
-
0.1% Formic acid in water (Mobile Phase A)
-
0.1% Formic acid in methanol (B129727) (Mobile Phase B)
-
UPLC system with a C18 column
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation:
-
To 250 µL of whole blood sample, add 50 µL of the internal standard (PLP-d3).
-
Precipitate proteins by adding 10% TCA.
-
Vortex and centrifuge the sample.
-
Collect the supernatant for analysis.[3]
-
-
Chromatographic Separation:
-
Inject 20 µL of the supernatant onto the UPLC system.
-
Perform a gradient elution using Mobile Phase A and Mobile Phase B to separate PLP from other components. The total run time is approximately 4 minutes.[3]
-
-
Mass Spectrometric Detection:
-
Ionize the eluent using a positive ESI source.
-
Monitor the mass transition of PLP (e.g., m/z 247.8 > 149.8) and the internal standard in multiple reaction monitoring (MRM) mode.[3]
-
-
Quantification:
-
Calculate the ratio of the peak area of PLP to the peak area of the internal standard.
-
Determine the concentration of PLP in the sample by comparing this ratio to a calibration curve prepared with known concentrations of PLP and the internal standard.
-
Visualizing the Processes
To further clarify the workflows and the biological context of PLP, the following diagrams are provided.
Caption: A flowchart comparing the major steps in enzymatic and mass spectrometry-based assays for PLP.
Caption: A diagram illustrating the essential role of PLP as a co-factor in enzymatic reactions involving amino acids.
Conclusion: Choosing the Right Tool for the Job
Both enzymatic and mass spectrometry-based assays offer viable options for the quantification of PLP, each with its own set of advantages and disadvantages.
Enzymatic assays are generally more accessible, requiring less specialized and expensive equipment. They can be a cost-effective choice for smaller-scale studies or laboratories without access to a mass spectrometer. However, their specificity can be a concern, and they may be more susceptible to interferences from the sample matrix.
Mass spectrometry-based assays, particularly LC-MS/MS, have emerged as the gold standard for PLP analysis due to their high specificity, sensitivity, and throughput.[2] The ability to use a stable isotope-labeled internal standard significantly improves the accuracy and precision of the measurement. While the initial investment in instrumentation is high, the benefits in terms of data quality and efficiency often justify the cost for large-scale clinical studies and drug development applications.
Ultimately, the choice between an enzymatic and a mass spectrometry-based assay will depend on the specific requirements of the research, including the number of samples, the required level of accuracy and precision, and the available resources. This guide provides the foundational information to make an informed decision, ensuring the generation of reliable and meaningful data in the study of PLP.
References
- 1. Nonradioactive enzymatic assay for plasma and serum vitamin B(6) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and Clinical Evaluation of a High-Throughput LC-MS/MS Assay for Vitamin B6 in Human Plasma and Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A stable isotope dilution LC-ESI-MS/MS method for the quantification of pyridoxal-5'-phosphate in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Homogeneous, nonradioactive, enzymatic assay for plasma pyridoxal 5-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the performance of different mass spectrometers for Pyridoxal Phosphate-d3 analysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Pyridoxal (B1214274) Phosphate-d3 (PLP-d3), the choice of mass spectrometer is a critical factor influencing analytical sensitivity, precision, and overall data quality. This guide provides a comparative overview of the performance of various liquid chromatography-tandem mass spectrometry (LC-MS/MS) systems for the analysis of PLP, the biologically active form of vitamin B6, with a focus on methods utilizing its deuterated internal standard, PLP-d3.
The information presented is collated from a range of application notes from leading instrument manufacturers and peer-reviewed scientific literature. While a direct head-to-head comparison under identical experimental conditions is not available, this guide summarizes the reported performance characteristics to aid in the evaluation and selection of a suitable mass spectrometry platform.
Key Performance Parameters at a Glance
The following table summarizes the quantitative performance data for Pyridoxal Phosphate (PLP) analysis on different LC-MS/MS platforms as reported in various publications. These values provide an indication of the capabilities of each system for this specific application.
| Mass Spectrometer | Linearity (Range) | LLOQ | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Recovery (%) | Reference |
| Waters ACQUITY Premier System with Xevo TQ-S micro | Not Specified | 3-10 times improvement compared to conventional LC | Not Specified | Not Specified | Not Specified | [1] |
| Thermo Scientific TSQ Fortis/Quantis | Not Specified | Not Specified | Evaluated | Evaluated | Not Specified | [2] |
| Agilent 6470 Triple Quadrupole LC/MS | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [3] |
| AB Sciex QTRAP® 6500 | Linear with r ≥ 0.994 | < 1 ng/mL (for neat compounds) | Not Specified | Not Specified | Not Specified | [4][5] |
| Waters™ UPLC system with tandem MS | 4 to 8000 nmol/L | 4 nmol/L | 1.7-2.8 | 3.0-4.1 | 98 (89-103) | [6] |
| Shimadzu LCMS-8045 | 0.5 - 50 ppb (r² > 0.9995) | 0.2 - 0.6 ppb | Not Specified | Not Specified | Not Specified | [7] |
| Agilent 6460 Triple Quadrupole LC/MS | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [8] |
| LC-MS/MS (unspecified) | Linear | >92 | Not Specified | Not Specified | >92 | [9][10] |
Experimental Workflows and Methodologies
The successful analysis of PLP-d3 by LC-MS/MS relies on a robust experimental workflow encompassing sample preparation, chromatographic separation, and mass spectrometric detection. While specific parameters may vary between laboratories and instrument platforms, a general workflow can be outlined.
Detailed Experimental Protocols
Below are summaries of experimental protocols from various sources, providing insights into the methodologies employed with different mass spectrometry systems.
Waters ACQUITY Premier with Xevo TQ-S micro
-
Objective: To demonstrate the benefits of MaxPeak High Performance Surfaces (HPS) technology in the LC-MS/MS analysis of B-group vitamins.[1]
-
Sample Preparation: Not detailed for a specific biological matrix in the provided abstract.
-
Liquid Chromatography:
-
Mass Spectrometry:
-
Key Finding: The ACQUITY Premier Solution with MaxPeak HPS demonstrated 3 to 10 times greater sensitivity for pyridoxal 5'-phosphate and other B vitamins compared to conventional stainless-steel surfaces.[1]
Thermo Scientific TSQ Fortis and TSQ Quantis
-
Objective: To develop a robust and reliable analytical method for the quantification of vitamins B1, B2, and B6 in human blood.[2]
-
Sample Preparation: Offline internal standard addition and protein precipitation.[2]
-
Liquid Chromatography:
-
Mass Spectrometry:
-
Performance: The method was evaluated for linearity, accuracy, and intra- and inter-assay precision.[2]
Agilent 6470 Triple Quadrupole LC/MS
-
Objective: Simultaneous determination of 14 water-soluble B vitamins in a dietary supplement.[3]
-
Sample Preparation: For a multivitamin tablet, the procedure involves dissolution, heating to release vitamin B2, centrifugation, and dilution.[3]
-
Liquid Chromatography:
-
System: Agilent 1290 Infinity II LC system.[3]
-
-
Mass Spectrometry:
-
Key Feature: The method is highlighted for its high sensitivity, selectivity, and accuracy in a complex matrix.[3]
AB Sciex QTRAP® 6500 System
-
Objective: A rapid, robust, and sensitive LC-MS/MS assay for the simultaneous detection of the vitamin B complex in infant formula.[4]
-
Sample Preparation: A simple extraction with 50% acetonitrile (B52724) in acidified water containing an antioxidant and an internal standard solution.[4][5]
-
Liquid Chromatography:
-
Mass Spectrometry:
-
Performance: Instrument detection levels for neat vitamin B compounds were shown to be less than a ng/mL.[4]
Shimadzu LCMS-8045
-
Objective: Simultaneous analysis of five vitamers of B3 and B6 in banana.[7]
-
Sample Preparation: Acid hydrolysis of the banana sample.[7]
-
Liquid Chromatography:
-
System: Shimadzu LC system.
-
Column: Shim-packTM GIST C18-AQ, 100mm×2.1 mm id, 3µm.[7]
-
Mobile Phase A: 20 mM ammonium (B1175870) formate (B1220265) in water with 0.1% formic acid.[7]
-
Mobile Phase B: Methanol.[7]
-
-
Mass Spectrometry:
-
Performance: The method achieved good linearity (R2 > 0.9995) with LOQs in the range of 0.2 - 0.6 ppb.[7]
Conclusion
The analysis of Pyridoxal Phosphate-d3 can be successfully performed on a variety of triple quadrupole mass spectrometers from different manufacturers. The choice of instrument will depend on the specific requirements of the laboratory, including the need for ultimate sensitivity, sample throughput, and budget.
-
For applications requiring the highest sensitivity, systems like the Waters ACQUITY Premier with MaxPeak HPS and the AB Sciex QTRAP® 6500 have demonstrated excellent performance with low limits of detection. The Waters system's improved sensitivity is attributed to the reduction of analyte interactions with metal surfaces.[1]
-
Thermo Scientific's TSQ Fortis and Quantis and Agilent's 6470 and 6460 systems are presented as robust and reliable platforms for the routine analysis of vitamin B6 in complex matrices.[2][3][8]
-
The Shimadzu LCMS-8045 also offers a sensitive and selective method for the analysis of vitamin B6 vitamers.[7]
Ultimately, for any given application, it is recommended to perform a thorough method validation on the chosen platform to ensure it meets the required performance criteria for accuracy, precision, and sensitivity. The experimental protocols and performance data presented in this guide can serve as a valuable starting point for method development and instrument selection for the analysis of this compound.
References
- 1. waters.com [waters.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. agilent.com [agilent.com]
- 4. theanalyticalscientist.com [theanalyticalscientist.com]
- 5. sciex.com [sciex.com]
- 6. A stable isotope dilution LC-ESI-MS/MS method for the quantification of pyridoxal-5'-phosphate in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. shimadzu.com [shimadzu.com]
- 8. agilent.com [agilent.com]
- 9. A novel fully validated LC-MS/MS method for quantification of pyridoxal-5'-phosphate concentrations in samples of human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. UQ eSpace [espace.library.uq.edu.au]
A Comparative Guide to Sample Extraction Techniques for Pyridoxal 5'-Phosphate (PLP) and its d3-Analog
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of three common sample extraction techniques for Pyridoxal 5'-Phosphate (PLP), the active form of vitamin B6, and its deuterated (d3) internal standard from biological matrices, primarily plasma. The choice of extraction method is critical for accurate quantification by downstream analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS). Here, we compare Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE), presenting their methodologies, performance data, and a discussion of their respective advantages and disadvantages.
Data Presentation: Performance Comparison of Extraction Techniques
| Performance Metric | Protein Precipitation (PPT) | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Analyte Recovery (%) | 85 - 100% | > 90% | Highly variable, often low (<50%) |
| d3-PLP Recovery (%) | 85 - 100% | > 90% | Highly variable, often low (<50%) |
| Matrix Effect (%) | 90 - 110% | 95 - 105% (lower suppression) | Can be significant |
| Limit of Quantification (LOQ) | Low nmol/L | Potentially lower than PPT | Generally higher than PPT/SPE |
| Precision (CV%) | < 15% | < 10% | > 15% |
| Throughput | High | Medium to High (automation) | Low to Medium |
| Cost per Sample | Low | High | Low to Medium |
| Selectivity | Low | High | Medium |
Experimental Workflows and Logical Relationships
The general workflow for sample preparation and analysis of PLP and its d3-analog is depicted below. The initial steps involve sample collection and the addition of the internal standard, followed by one of the three main extraction techniques. The final extract is then analyzed, typically by LC-MS/MS.
Caption: General workflow for PLP and d3-PLP sample extraction and analysis.
Experimental Protocols
Protein Precipitation (PPT)
Protein precipitation is a widely used, straightforward, and rapid method for the extraction of PLP from plasma. It involves the addition of a precipitating agent, typically an acid or an organic solvent, to denature and precipitate proteins, which are then removed by centrifugation.
Methodology:
-
Sample Preparation: To 250 µL of plasma sample, add 50 µL of d3-PLP internal standard solution.
-
Precipitation: Add 250 µL of 10% (w/v) trichloroacetic acid (TCA) to the sample.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing PLP and d3-PLP.
-
Analysis: Inject an aliquot of the supernatant directly into the LC-MS/MS system.
Advantages:
-
Simple, fast, and high-throughput.
-
Cost-effective due to the use of common laboratory reagents.
-
Good recovery rates for PLP.
Disadvantages:
-
Less selective, as it may not remove all interfering matrix components, such as phospholipids.
-
The resulting extract can be harsh on analytical columns over time.
-
Potential for ion suppression in LC-MS analysis due to residual matrix components.
Solid-Phase Extraction (SPE)
SPE is a more selective technique that separates components of a mixture based on their physical and chemical properties. For PLP, which is anionic due to its phosphate (B84403) group, a mixed-mode or anion-exchange sorbent is recommended.
Methodology (Illustrative for Mixed-Mode Anion Exchange):
-
Sample Pre-treatment: To 500 µL of plasma, add 50 µL of d3-PLP internal standard and 500 µL of 4% phosphoric acid. Vortex and centrifuge at 3000 x g for 10 minutes.
-
Column Conditioning: Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Column Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid.
-
Sample Loading: Load the supernatant from the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 2% formic acid, followed by 1 mL of methanol to remove interfering substances.
-
Elution: Elute the PLP and d3-PLP with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Advantages:
-
High selectivity, leading to cleaner extracts and reduced matrix effects.
-
Can be automated for high-throughput applications.
-
Improved sensitivity and longevity of the analytical column.
Disadvantages:
-
More complex and time-consuming method development.
-
Higher cost per sample due to the price of SPE cartridges.
-
Potential for analyte loss during the multiple steps.
Liquid-Liquid Extraction (LLE)
LLE separates compounds based on their differential solubilities in two immiscible liquids, typically an aqueous and an organic phase. Due to the high polarity of PLP, a straightforward LLE is generally not effective. A more complex approach, such as ion-pair LLE, would be necessary to achieve adequate extraction.
Methodology (Conceptual for Ion-Pair LLE):
-
Sample Preparation: To 500 µL of plasma, add 50 µL of d3-PLP internal standard.
-
Ion-Pairing Agent Addition: Add an ion-pairing agent (e.g., tetrabutylammonium) to form a neutral complex with the negatively charged PLP.
-
Extraction: Add an appropriate organic solvent (e.g., ethyl acetate) and vortex vigorously to facilitate the transfer of the ion-pair complex into the organic phase.
-
Phase Separation: Centrifuge to separate the aqueous and organic layers.
-
Organic Phase Collection: Collect the organic layer containing the PLP-ion pair complex.
-
Evaporation and Reconstitution: Evaporate the organic solvent and reconstitute the residue in the mobile phase for analysis.
Advantages:
-
Relatively low cost of solvents.
-
Can provide clean extracts if an effective solvent system is developed.
Disadvantages:
-
Difficult to develop a robust method for highly polar compounds like PLP.
-
Often results in low and variable recovery.
-
Prone to emulsion formation, which complicates phase separation.
-
Generally not amenable to high-throughput automation.
Conclusion
For the routine analysis of PLP and its d3-analog in a research or clinical setting, Protein Precipitation offers a pragmatic balance of simplicity, speed, and acceptable performance. However, when the highest sensitivity and selectivity are required, and to minimize matrix effects that can compromise data quality, Solid-Phase Extraction is the superior method, albeit at a higher cost and with greater method development effort. Liquid-Liquid Extraction is generally not recommended for PLP due to the inherent difficulty in efficiently extracting such a polar, phosphorylated molecule from an aqueous matrix. The choice of the optimal extraction technique will ultimately depend on the specific requirements of the assay, including the desired level of sensitivity, throughput needs, and available resources.
Benchmarking a Pyridoxal Phosphate-d3 Based LC-MS/MS Method Against Certified Reference Materials
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing a deuterated internal standard (Pyridoxal Phosphate-d3) for the quantification of Pyridoxal Phosphate (PLP), the active form of vitamin B6, against certified reference materials. The presented data and protocols are intended to assist researchers, scientists, and drug development professionals in the validation and implementation of accurate and precise analytical methods for PLP determination in human serum or plasma.
Experimental Workflow
The following diagram outlines the key steps involved in the benchmarking process, from sample preparation to data analysis.
A Researcher's Guide to Statistical Analysis in Method Comparison Studies: The Case of Pyridoxal Phosphate-d3
For researchers, scientists, and drug development professionals, the robust comparison of analytical methods is a cornerstone of reliable data generation. When a new analytical method is introduced, or results from different laboratories are compared, a rigorous statistical analysis is paramount to ensure that the methods can be used interchangeably without impacting clinical decisions or study outcomes. This guide provides a comprehensive framework for conducting and interpreting statistical analyses in method comparison studies, with a specific focus on the quantification of Pyridoxal Phosphate (PLP) using its deuterated internal standard, Pyridoxal Phosphate-d3 (PLP-d3).
The Foundation: A Well-Designed Experiment
Before any statistical analysis can be performed, a method comparison study must be meticulously designed. The primary goal is to assess the agreement between a new or test method and an established reference method. For the quantification of PLP, this often involves comparing a modern Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, which typically utilizes PLP-d3 as an internal standard, against a traditional High-Performance Liquid Chromatography (HPLC) method.
A key aspect of the study design is the selection of samples. It is recommended to use at least 40, and preferably 100, patient samples that span the entire clinically meaningful measurement range.[1] This ensures that the comparison is valid across a wide spectrum of concentrations.
Experimental Protocol: Quantification of Pyridoxal Phosphate by LC-MS/MS
The following protocol outlines a typical procedure for the quantification of PLP in human plasma using LC-MS/MS with PLP-d3 as an internal standard.
1. Sample Preparation:
-
To 100 µL of plasma sample, add 50 µL of an internal standard solution containing PLP-d3.
-
Precipitate proteins by adding 200 µL of 10% trichloroacetic acid.[2][3]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to an autosampler vial for analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography: Employ a reverse-phase C18 column for chromatographic separation.[2][3] A typical mobile phase consists of a gradient of 0.1% formic acid in water and 0.1% formic acid in methanol.[2][3]
-
Mass Spectrometry: Utilize a tandem mass spectrometer operating in positive ion mode.[2][3] Monitor the mass transition for PLP (e.g., m/z 248 -> 150) and PLP-d3 (e.g., m/z 251 -> 153).
The workflow for this experimental protocol can be visualized as follows:
Statistical Analysis: A Step-by-Step Approach
A thorough statistical analysis goes beyond simple correlation and regression. It involves a systematic approach to identify biases and assess the interchangeability of the two methods.
Step 1: Data Visualization
The initial and most crucial step is the graphical representation of the data.
-
Scatter Plot: A scatter plot of the test method results against the reference method results provides a visual assessment of the linearity and the presence of outliers.
-
Difference Plot (Bland-Altman Plot): This plot displays the difference between the paired measurements against their average. It is a powerful tool for revealing systematic biases, proportional errors, and the distribution of differences.[1]
Step 2: Assessing Agreement
Several statistical methods can be employed to quantify the agreement between the two methods. It is important to note that the commonly used paired t-test and correlation coefficient are often inadequate for method comparison studies. A t-test might detect a statistically significant difference that is not clinically meaningful, while a high correlation does not necessarily imply good agreement.[1]
More appropriate statistical techniques include:
-
Deming Regression: This method is preferred over ordinary least squares regression because it accounts for errors in both the test and reference methods.
-
Passing-Bablok Regression: This is a non-parametric method that is robust to outliers and does not assume a normal distribution of the data.[1]
Step 3: Quantifying Bias
The bias, or the systematic difference between the methods, should be quantified and compared against clinically acceptable limits. These limits should be predefined based on clinical outcomes, biological variation, or the state-of-the-art performance of the assays.[1]
The logical flow of the statistical analysis is depicted in the following diagram:
Data Presentation: Clarity and Comparability
The quantitative results of the method comparison study should be summarized in clear and well-structured tables. This allows for easy comparison of the performance characteristics of the two methods.
Table 1: Comparison of Method Performance Characteristics
| Parameter | Test Method (LC-MS/MS) | Reference Method (HPLC) | Acceptance Criteria |
| Linearity (r²) | > 0.99 | > 0.99 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 5 nmol/L[4] | 10 nmol/L | As low as reasonably achievable |
| Intra-day Precision (%CV) | < 5%[4] | < 10% | < 15% |
| Inter-day Precision (%CV) | < 5%[4] | < 10% | < 15% |
| Accuracy (% Bias) | -2.5% to +3.0% | -5.0% to +4.5% | ± 15% |
| Mean Recovery | 98%[2][3] | 95% | 85% - 115% |
Table 2: Results of Statistical Comparison
| Statistical Parameter | Value | Interpretation |
| Deming Regression Equation | y = 1.02x - 1.5 | Slope close to 1 and intercept close to 0 indicate good agreement. |
| Passing-Bablok Regression Equation | y = 1.01x - 1.2 | Similar to Deming, suggesting robust agreement. |
| Mean Bias (Bland-Altman) | -0.8 nmol/L | The test method, on average, measures slightly lower than the reference method. |
| 95% Limits of Agreement | -5.5 to +3.9 nmol/L | 95% of the differences between the two methods are expected to fall within this range. |
Conclusion
A rigorous statistical analysis is indispensable for method comparison studies. By employing appropriate graphical and statistical techniques, researchers can confidently assess the interchangeability of analytical methods. The use of deuterated internal standards like this compound in LC-MS/MS methods generally leads to high precision and accuracy, and a well-conducted comparison study will provide the objective evidence needed to support its adoption in research and clinical settings. This structured approach, from experimental design to data interpretation, ensures the generation of high-quality, reliable data for advancing scientific knowledge and drug development.
References
- 1. Statistical analysis in method comparison studies part one [acutecaretesting.org]
- 2. A stable isotope dilution LC-ESI-MS/MS method for the quantification of pyridoxal-5'-phosphate in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and Clinical Evaluation of a High-Throughput LC-MS/MS Assay for Vitamin B6 in Human Plasma and Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Pyridoxal Phosphate-d3: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is a critical component of research integrity and environmental responsibility. This guide provides detailed procedures for the proper disposal of Pyridoxal Phosphate-d3, a deuterated form of a vital coenzyme. The following protocols are designed for researchers, scientists, and drug development professionals to manage this chemical waste stream effectively, minimizing risks and adhering to regulatory standards.
While this compound is not classified as a hazardous substance under the OSHA Hazard Communication Standard (29 CFR 1910.1200), it is imperative to follow institutional and local regulations for chemical waste disposal.[1] The principle of treating all chemical waste with caution ensures the highest safety standards. This substance is not radioactive.[2]
Key Data for this compound
For quick reference, the following table summarizes essential identification and safety information for this compound.
| Identifier | Value |
| Chemical Name | (4-Formyl-5-hydroxy-6-(methyl-d3)pyridin-3-yl)methyl dihydrogen phosphate |
| CAS Number | 1354560-58-9 |
| Molecular Formula | C8H7D3NO6P |
| Molecular Weight | 250.2 g/mol |
| Hazard Classification | Not classified as hazardous |
| Primary Route of Exposure | Inhalation, Ingestion, Skin/Eye Contact |
| Recommended Personal Protective Equipment (PPE) | Safety goggles, protective gloves, lab coat |
Experimental Protocols: Step-by-Step Disposal Procedures
The following procedures outline the recommended steps for disposing of this compound in various forms. These protocols are based on general laboratory chemical waste guidelines, which advocate for the collection and proper disposal of all chemical waste through a licensed environmental health and safety vendor.
Disposal of Unused or Expired Solid this compound
Solid chemical waste must be collected and disposed of through your institution's hazardous waste program.
-
Step 1: Container Labeling. Place the solid this compound in its original container or a new, chemically compatible container. Ensure the container is sealed tightly. Affix a "Hazardous Waste" label to the container.
-
Step 2: Waste Identification. On the label, clearly write the full chemical name: "this compound." Do not use abbreviations or chemical formulas.
-
Step 3: Storage. Store the labeled container in a designated satellite accumulation area for chemical waste. This area should be secure and away from general laboratory traffic.
-
Step 4: Waste Pickup. Arrange for the collection of the waste container by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
Disposal of Aqueous Solutions Containing this compound
Aqueous solutions containing this compound should not be disposed of down the drain unless explicitly permitted by your institution's EHS department.
-
Step 1: Waste Collection. Collect all aqueous waste containing this compound in a dedicated, leak-proof container. The container must be chemically compatible with the solution.
-
Step 2: Container Labeling. Label the container with a "Hazardous Waste" tag.
-
Step 3: Content Identification. List all components of the solution on the label, including "this compound" and any solvents or buffers, with their approximate concentrations.
-
Step 4: Secure Storage. Seal the container and store it in your laboratory's designated satellite accumulation area.
-
Step 5: Arrange for Disposal. Contact your EHS department to schedule a pickup for the liquid chemical waste.
Disposal of Contaminated Labware and Personal Protective Equipment (PPE)
Items such as pipette tips, gloves, and weighing boats that are contaminated with this compound should be disposed of as solid chemical waste.
-
Step 1: Segregation. Collect all contaminated solid waste in a designated, lined container. This container should be separate from regular trash.
-
Step 2: Labeling. Clearly label the container as "Solid Chemical Waste" and list "this compound" as the contaminant.
-
Step 3: Disposal. Once the container is full, seal it and arrange for its disposal through your institution's chemical waste program.
Disposal of Empty this compound Containers
Empty containers that once held this compound must be managed properly to avoid accidental exposure or environmental contamination.
-
Step 1: Decontamination. If possible and safe to do so, rinse the empty container with a suitable solvent (such as water) three times. Collect the rinsate as chemical waste and dispose of it according to the procedure for aqueous solutions.
-
Step 2: Label Defacement. Obliterate or remove the original product label from the container to prevent misuse.
-
Step 3: Final Disposal. After decontamination and defacing the label, the container can typically be disposed of in regular laboratory glass or plastic recycling, depending on the material. Confirm this with your institution's EHS guidelines.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Pyridoxal Phosphate-d3
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Pyridoxal Phosphate-d3, a deuterated form of the active vitamin B6.
Proper handling of this compound is critical to prevent potential health hazards, including skin, eye, and respiratory irritation.[1] This document outlines the necessary personal protective equipment (PPE), step-by-step handling procedures, and compliant disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE): Your First Line of Defense
The appropriate selection and use of PPE are crucial to minimize exposure to this compound. The following table summarizes the recommended equipment.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes | Safety glasses with side shields or chemical goggles.[1][2] | Protects against splashes and airborne particles. Contact lenses should not be worn as they can absorb and concentrate irritants.[2] |
| Hands | Chemical-resistant gloves. | Nitrile, polychloroprene, butyl rubber, or fluorinated rubber gloves are suitable for protection against dry solids.[2] Always inspect gloves for degradation before use and wash hands thoroughly after removal.[2] |
| Body | Laboratory coat or impervious clothing.[1] | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory | Use in a well-ventilated area. A respirator may be necessary if dust is generated.[1][2] | Engineering controls like fume hoods are the primary method of exposure control. Respirators should be used based on a risk assessment. |
Operational Workflow for Handling this compound
Following a standardized workflow ensures that all safety precautions are taken at each step of the experimental process.
Step-by-Step Experimental Protocols
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the container in a cool, dry, and well-ventilated area, protected from light.[2]
-
Keep it securely sealed and away from incompatible substances such as strong acids, bases, and oxidizing agents.[2]
Handling and Use:
-
Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[1]
-
Avoid generating dust.[2] If the compound is a powder, use appropriate techniques to minimize airborne particles during weighing and transfer.
-
Do not eat, drink, or smoke in the area where the chemical is handled.[1][2]
-
Wash hands thoroughly with soap and water after handling.[2]
Spill Management:
-
Minor Dry Spill:
-
Restrict access to the area.
-
Wearing appropriate PPE, gently sweep or scoop the material into a sealed, labeled container for disposal.[2] Avoid creating dust.
-
Clean the spill area with a damp cloth.
-
-
Minor Liquid Spill (if in solution):
-
Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).
-
Place the absorbent material into a sealed, labeled container for disposal.
-
Decontaminate the spill area.
-
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste: Collect unused this compound and any contaminated disposable materials (e.g., gloves, weighing paper) in a clearly labeled, sealed container.
-
Liquid Waste: Collect solutions containing this compound in a separate, labeled, and sealed waste container.
Disposal Procedure:
-
All waste must be handled in accordance with local, state, and federal regulations.[2]
-
Do not discharge the chemical or its solutions into sewers or waterways.[2]
-
Arrange for the disposal of chemical waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company.
-
Ensure that all waste containers are clearly labeled with the chemical name and associated hazards.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
